ADU-S100
Description
Properties
IUPAC Name |
disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWOOOCBNOMMTL-QYUKNOIISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10Na2O10P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638750-95-4 | |
| Record name | ADU-S100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADU-S100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The cGAS-STING Pathway in Immuno-Oncology
An In-Depth Technical Guide to the STING Pathway Activation Mechanism of ADU-S100 (MIW815)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (also known as MIW815), a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway. This document details its core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experiments relevant to its evaluation.
The innate immune system is the body's first line of defense against pathogens and cellular damage.[1] A critical component of this system is the cyclic GMP-AMP synthase (cGAS)-STING signaling pathway, which functions as a primary sensor for cytosolic DNA. Under normal physiological conditions, the presence of DNA in the cytoplasm—a sign of infection or cell damage—is detected by cGAS.[2] Upon binding DNA, cGAS synthesizes the endogenous second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3]
This cGAMP molecule then binds directly to the STING protein, an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[2][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER through the Golgi apparatus to perinuclear vesicles.[3][4][5] In these vesicles, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6][7] Dimerized and activated IRF3 then moves into the nucleus to drive the expression of potent pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β).[7]
The production of Type I IFNs is a crucial bridge between the innate and adaptive immune systems. It promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhances the cytotoxic activity of NK cells and CD8+ T cells, and ultimately fosters a robust, targeted anti-tumor immune response.[8][9] Given its central role in initiating anti-tumor immunity, therapeutic activation of the STING pathway has become a high-priority strategy in cancer immunotherapy.[5]
This compound: A Potent, Synthetic STING Agonist
This compound (MIW815) is a synthetic cyclic dinucleotide developed to directly and potently activate the STING pathway.[6][10] As a CDN, it functions as an analogue of the natural STING ligand, cGAMP, thereby bypassing the need for cGAS activation.[7]
Key structural features distinguish this compound from natural CDNs:
-
Mixed Linkage: It possesses a 2'-5', 3'-5' mixed phosphodiester linkage, similar to that found in human cGAMP, which results in an enhanced binding affinity for the STING protein compared to bacterially derived CDNs.[2]
-
Bisphosphorothioate Modification: this compound incorporates two phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This modification confers significant resistance to degradation by phosphodiesterases, such as ENPP1, which are prevalent in tissues and circulation, thereby increasing its biological stability.[2]
Due to these properties, this compound is capable of activating all known human and murine STING alleles, leading to the induction of a durable, antigen-specific T-cell mediated immune response.[6] It is administered intratumorally to maximize its concentration within the tumor microenvironment, activating local immune cells and generating a systemic anti-tumor effect.[5][10]
Core Activation Mechanism and Downstream Effects
The mechanism of action of this compound is direct and potent. Upon intratumoral injection, this compound is taken up by host cells within the tumor microenvironment, particularly APCs. The activation cascade proceeds as follows:
-
Direct STING Binding: this compound binds directly to the ligand-binding domain of the STING protein on the ER.
-
STING Dimerization and Translocation: This binding induces STING dimerization and its subsequent trafficking from the ER to the Golgi complex.[3]
-
TBK1/IRF3 Axis Activation: In the Golgi, STING recruits and activates TBK1, which phosphorylates IRF3.[7]
-
Type I IFN Production: Activated IRF3 translocates to the nucleus, driving the transcription of Type I interferon genes (IFN-α/β) and other inflammatory cytokines and chemokines (e.g., TNFα, IL-6, CXCL10).[5][7][9]
-
Immune Cell Priming and Recruitment: The secreted cytokines activate APCs, leading to the priming and recruitment of CD8+ cytotoxic T cells that can recognize and eliminate tumor cells.[5] This localized activation is designed to generate a systemic response, enabling the immune system to target both the injected primary tumor and distant, non-injected metastases.[8]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation [mdpi.com]
- 3. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 10. Facebook [cancer.gov]
An In-Depth Technical Guide to ADU-S100: A STING Agonist for Immuno-Oncology Research
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data for ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Molecular Structure and Physicochemical Properties
This compound is a synthetic cyclic dinucleotide designed to be a potent activator of the STING pathway.[1][2] Its chemical structure is 2'3'-c-di-AM(PS)2 (Rp,Rp), a bisphosphorothioate analog of cyclic di-AMP.[1][3] This modification enhances its stability and binding affinity to the STING protein.[4]
| Property | Value |
| Chemical Formula | C20H24N10O10P2S2[1] |
| Molecular Weight | 690.54 g/mol [1] |
| CAS Number | 1638241-89-0[1] |
| Synonyms | MIW815, ML RR-S2 CDA[3][5] |
| SMILES | O[C@H]1--INVALID-LINK--=C4N=C3)--INVALID-LINK--[C@@H]2O5)(S)=O">C@@H--INVALID-LINK--O[C@@H]1CO[P@]5(S)=O[1] |
| Appearance | White to off-white solid[1] |
| Solubility | Water soluble[6] |
Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein, a key mediator of innate immunity.[7] Upon binding, this compound induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[8] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1).[9] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][8]
Quantitative In Vitro Activity
This compound has been shown to potently activate the STING pathway in various cell-based assays. The following table summarizes key quantitative data from a study using THP-1 Dual™ reporter cells, which measure the activation of IRF3 and NF-κB pathways.
| Assay | Parameter | Value (µg/mL) |
| IRF3 Activation | EC50 | 3.03[1] |
| NF-κB Activation | EC50 | 4.85[1] |
In Vivo Antitumor Efficacy
Intratumoral administration of this compound has demonstrated significant antitumor activity in various preclinical cancer models. This effect is mediated by the induction of a robust and durable antigen-specific T-cell response.[6]
| Animal Model | Cancer Type | This compound Dose | Key Findings |
| BALB/c Mice | CT-26 Colon Carcinoma | 20 µg and 40 µg (intratumoral) | Significant tumor regression compared to control (p < 0.0001).[3] |
| FVB/N Rats | Esophageal Adenocarcinoma | 50 µg (intratumoral) | 30.1% decrease in mean tumor volume.[10] |
| FVB/N Rats (with radiation) | Esophageal Adenocarcinoma | 50 µg (intratumoral) + 16Gy radiation | 50.8% decrease in mean tumor volume.[10] |
| C57BL/6 Mice | B16-F10 Melanoma | Not specified | Delayed tumor growth.[6] |
| BALB/c Mice | 4T1 Breast Cancer | Not specified | Delayed tumor growth.[6] |
Experimental Protocols
In Vitro STING Reporter Assay
This protocol describes a general method for assessing the in vitro activity of this compound using a reporter cell line.
Objective: To determine the EC50 of this compound for the activation of IRF3 and NF-κB pathways.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
This compound
-
96-well flat-bottom culture plates
-
Luciferase and SEAP detection reagents
Methodology:
-
Seed THP-1 Dual™ cells in a 96-well plate at a desired density.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Measure the activity of Lucia luciferase (for IRF3 pathway) and secreted embryonic alkaline phosphatase (SEAP) (for NF-κB pathway) in the cell supernatant according to the manufacturer's instructions.[1]
-
Plot the dose-response curves and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).[1]
In Vivo Antitumor Study
This protocol outlines a representative in vivo experiment to evaluate the antitumor efficacy of this compound.
Objective: To assess the effect of intratumoral this compound administration on tumor growth in a syngeneic mouse model.
Materials:
-
BALB/c mice
-
CT-26 colon carcinoma cells
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously implant CT-26 cells into the flank of BALB/c mice.[3]
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 20 µg or 40 µg) or vehicle control (PBS) via intratumoral injection.[3]
-
Repeat injections at specified intervals (e.g., on days 10 and 16 post-tumor implantation).[3]
-
Monitor tumor volume using caliper measurements every other day.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immune cell infiltration).
References
- 1. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I, open label, multicenter study of the safety and efficacy of MIW815 (this compound) administered by intratumoral injection to patients with advanced/metastatic solid tumors or lymphomas | Dana-Farber Cancer Institute [dana-farber.org]
- 3. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 8. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to ADU-S100 and the STING Pathway
An In-Depth Technical Guide to the Role of ADU-S100 in the Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (also known as MIW815), a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed methodologies for relevant experiments, and visualizes critical pathways and workflows.
The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells within the tumor microenvironment.[1] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, bridges the innate and adaptive immune systems, promoting the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent priming of tumor-antigen-specific CD8+ T cells.[2][3]
This compound is a synthetic CDN designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP). Its structural modifications, including bisphosphorothioate linkages, confer resistance to enzymatic degradation, enhancing its immunostimulatory activity.[4] By directly binding to and activating STING, this compound initiates a potent anti-tumor immune response.[2]
Mechanism of Action: The this compound Signaling Cascade
Upon intratumoral administration, this compound enters tumor cells and resident immune cells, where it directly binds to the STING protein on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][3]
Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, most notably IFNB1, leading to the production and secretion of IFN-β.[4]
Simultaneously, the STING-TBK1 complex can activate the NF-κB signaling pathway, leading to the nuclear translocation of NF-κB and the subsequent transcription of a broad range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CCL2.[1] This cytokine milieu remodels the tumor microenvironment, promoting the recruitment and activation of various immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes, which mediate tumor cell killing.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound.
Table 1: Preclinical Anti-Tumor Efficacy
| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| BALB/c Mice | CT26 Colon Carcinoma | 25 µg this compound, intratumoral (i.t.), 3 doses, 3 days apart | Delayed tumor growth; 1/10 animals showed tumor regression. | [3] |
| BALB/c Mice | CT26 Colon Carcinoma | 100 µg this compound, i.t., 3 doses, 3 days apart | 44% of mice showed complete tumor regression. | [3] |
| Sprague-Dawley Rats | Esophageal Adenocarcinoma | 50 µg this compound, i.t., 2 cycles, q3 weekly | 30.1% decrease in mean tumor volume. | [2][5] |
| Sprague-Dawley Rats | Esophageal Adenocarcinoma | 50 µg this compound + 16Gy Radiation | 50.8% decrease in mean tumor volume. | [5] |
Table 2: Clinical Trial Observations (Phase I, Single Agent)
| Parameter | Value / Observation | Reference |
| Patient Cohort | 47 patients with advanced/metastatic solid tumors or lymphomas | [3] |
| Dosing | 50 to 6,400 µg, weekly i.t. injections (3 weeks on/1 week off) | [3] |
| Maximum Tolerated Dose | Not reached | [3] |
| Common Adverse Events | Pyrexia (17%), chills (15%), injection-site pain (15%) | [3] |
| Clinical Response | 1 partial response (Merkel cell carcinoma); 2 unconfirmed partial responses | [3] |
| Lesion Size Change | Stable or decreased in 94% of evaluable injected lesions | [3] |
| Pharmacokinetics | Rapid plasma half-life (~24 minutes) | [3] |
Table 3: In Vitro Immune Activation
| Cell Type | Assay | Treatment | Key Outcome | Reference |
| THP-1 Dual™ Cells | IRF3-Luciferase Reporter | Free this compound | EC50 = 3.03 µg/mL | [4] |
| THP-1 Dual™ Cells | NF-κB-SEAP Reporter | Free this compound | EC50 = 4.85 µg/mL | [4] |
| Human PBMCs + LNCaP Cells | Co-culture Killing Assay | 1 µg/mL this compound analog | 33% killing of LNCaP cells | [6] |
| Human PBMCs + PC3 Cells | Co-culture Killing Assay | 1 µg/mL this compound analog | 36% killing of PC3 cells | [6] |
| Human PBMCs + LNCaP Cells | Co-culture Killing Assay | 1 µg/mL this compound analog + 2.5 ng/mL IL-15 | 74% killing of LNCaP cells | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Model
This protocol describes a typical experiment to evaluate the anti-tumor effects of intratumorally administered this compound in a CT26 colon carcinoma model.
Methodology:
-
Cell Line: Murine CT26 colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Animals: Female BALB/c mice, 6-8 weeks old, are used.
-
Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10⁵ CT26 cells suspended in 100 µL of sterile PBS.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of approximately 100-120 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment groups (n=10 per group).
-
Drug Formulation and Administration: this compound is diluted in a sterile vehicle (e.g., PBS or acetate (B1210297) buffer). Mice receive intratumoral injections of this compound (e.g., 25 or 100 µg in a 50 µL volume) or vehicle control. A typical dosing schedule is three injections administered every three days (3x, q3d).[3]
-
Monitoring and Endpoints: Tumor volumes and body weights are measured every 2-3 days. The study endpoint is reached when tumors exceed a predetermined volume (e.g., 2000 mm³) or after a set duration (e.g., 40 days).[3]
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., two-way ANOVA) is used to compare differences between groups. The number of tumor-free survivors in each group is reported.
Dendritic Cell Maturation via Flow Cytometry
This protocol details the assessment of dendritic cell (DC) maturation induced by this compound using bone marrow-derived dendritic cells (BMDCs).
Methodology:
-
BMDC Generation: Bone marrow is harvested from the femurs and tibias of mice (e.g., C57BL/6). Cells are cultured for 7-9 days in media containing GM-CSF and IL-4 to differentiate them into immature DCs.
-
Cell Plating and Stimulation: BMDCs are plated in 24-well plates at a density of 2 x 10⁶ cells per well.[4] Cells are then stimulated with this compound (e.g., 5 µg/mL) or a positive control like LPS (10 ng/mL) for 6 hours.[4]
-
Antibody Staining:
-
Cells are harvested and washed with FACS buffer (e.g., PBS with 2% FBS, 2.5 mM EDTA).
-
Fc receptors are blocked using an Fc block reagent (e.g., anti-CD16/32) for 10-15 minutes at 4°C.
-
Cells are stained with a cocktail of fluorophore-conjugated antibodies for 30 minutes at 4°C in the dark. A typical panel includes antibodies against:
-
CD11c (DC marker)
-
MHC Class II (Antigen presentation marker)
-
CD40, CD80, CD86 (Co-stimulatory/maturation markers)[4]
-
-
-
Data Acquisition: Cells are washed again and analyzed on a flow cytometer. Unstained and single-color controls are used to set up compensation and gating.
-
Data Analysis: Data is analyzed using software like FlowJo. The CD11c+ population is gated, and the expression levels (Mean Fluorescence Intensity, MFI) of MHCII, CD40, CD80, and CD86 are quantified and compared between treatment groups.[4]
Cytokine Quantification by ELISA
This protocol outlines the measurement of key cytokines released from cells following this compound stimulation.
Methodology:
-
Cell Culture and Stimulation: BMDCs are plated in a 96-well plate at a density of 0.5 x 10⁶ cells/mL.[4] They are treated with various concentrations of this compound for 24 hours.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected.
-
ELISA Procedure:
-
Commercially available ELISA kits for specific cytokines (e.g., IFN-β, TNF-α) are used according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed, and non-specific binding sites are blocked.
-
Collected supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
The plate is washed again, and a biotinylated detection antibody is added.
-
Following another wash, a streptavidin-HRP conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped with a stop solution, and the absorbance is read on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The standard curve is used to calculate the concentration of the cytokine in each sample. Results are typically presented as pg/mL or ng/mL.
References
- 1. Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ADU-S100 and Type I Interferon Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferator Genes (STING) pathway. Activation of STING by this compound triggers a signaling cascade that culminates in the robust production of type I interferons (IFNs), particularly IFN-β, and other pro-inflammatory cytokines and chemokines. This innate immune activation is pivotal for bridging to a durable adaptive anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on type I interferon production. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing STING activation and interferon production, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound and the STING Pathway
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. This compound is a synthetic CDN designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and thereby potently activate this pathway.[1] Upon binding to STING, which is an endoplasmic reticulum-resident protein, a conformational change is induced, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1]
The production of type I IFNs by tumor-infiltrating dendritic cells (DCs) and other immune cells is a crucial first step in the initiation of an anti-tumor immune response. Type I IFNs have pleiotropic effects, including the promotion of DC maturation, enhancement of antigen presentation, and activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[2][3] Preclinical studies have demonstrated that intratumoral administration of this compound can lead to significant tumor regression, not only in treated lesions but also in distant, untreated tumors, indicating the generation of a systemic, adaptive immune response.[4]
Quantitative Data on Type I Interferon Production
The following tables summarize the quantitative data on type I interferon and other cytokine production following treatment with this compound from various preclinical studies.
Table 1: In Vitro Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment | Concentration | IFN-β Production (pg/mL) | TNF-α Production (pg/mL) | Fold Increase (IFN-β vs. Free this compound) | Fold Increase (TNF-α vs. Free this compound) | Reference |
| Free this compound | 0.5 µg/mL | Approx. 50 | Approx. 150 | - | - | [2] |
| Liposomal this compound (F1) | 0.1 µg/mL | Approx. 2500 | Approx. 5000 | ~50 | ~33 | [2] |
| Liposomal this compound (F2) | 0.1 µg/mL | Approx. 2500 | Approx. 5000 | ~50 | ~33 | [2] |
Table 2: In Vivo Cytokine Upregulation in TRAMP-C2 Tumor Lysates
| Treatment Group | IFN-α (Fold Increase vs. Control) | IFN-β (Fold Increase vs. Control) | Reference |
| This compound | - | 8.1 | [4] |
| This compound + cyto-IL-15 | 11.4 | 8.8 | [4] |
Data represents fold change in cytokine levels in tumor lysates 6 days after treatment initiation compared to a vehicle control.
Signaling Pathways and Experimental Workflows
This compound-Mediated STING Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to the STING protein, leading to the production of type I interferons.
References
The STING Agonist ADU-S100: A Technical Guide to its Impact on Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of the STING pathway is a critical step in the initiation of an innate immune response that can lead to a robust and durable adaptive, tumor-specific immune response.[2] Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs) of the immune system, play a pivotal role in this process. This technical guide provides an in-depth overview of the effects of this compound on dendritic cell maturation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism: this compound and the STING Pathway
This compound exerts its immunostimulatory effects by directly activating the STING pathway within dendritic cells.[3] Upon entering the cytoplasm, this compound binds to the STING protein, which is primarily located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), particularly IFN-β.[4]
The activation of the STING pathway also leads to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.[5] This cascade of events is central to the subsequent maturation of dendritic cells.
Quantitative Effects of this compound on Dendritic Cell Maturation
The maturation of dendritic cells is characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) molecules on their surface. These changes are crucial for the effective priming of naive T cells. In vitro studies using bone marrow-derived dendritic cells (BMDCs) have demonstrated the potent ability of this compound to induce the expression of key maturation markers.
Table 1: Upregulation of Dendritic Cell Maturation Markers by this compound
| Marker | Cell Type | This compound Concentration | Incubation Time | Fold Change vs. Control | Reference |
| CD40 | Murine BMDCs | 5 µg/mL | 6 hours | Notably Upregulated | [6] |
| CD80 | Murine BMDCs | 5 µg/mL | 6 hours | Notably Upregulated | [6] |
| CD86 | Murine BMDCs | 5 µg/mL | 6 hours | Notably Upregulated | [6] |
Note: The referenced study also showed that a liposomal formulation of this compound could achieve similar upregulation at a lower concentration (0.5 µg/mL).[6]
In addition to surface marker expression, a hallmark of DC activation is the production of key cytokines that shape the ensuing adaptive immune response.
Table 2: Cytokine Production by Dendritic Cells Stimulated with this compound
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Fold Change vs. Control | Reference |
| IFNβ | Murine BMDCs | 0.5 µg/mL | 24 hours | ~50-fold (with liposomal formulation at 0.1 µg/mL) | [6] |
| TNFα | Murine BMDCs | 0.5 µg/mL | 24 hours | ~33-fold (with liposomal formulation at 0.1 µg/mL) | [6] |
Experimental Protocols
Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of murine BMDCs and their subsequent maturation with this compound, based on methodologies described in the literature.[6]
-
Harvesting of Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Surgically remove the femur and tibia and place them in sterile PBS on ice.
-
Cell Isolation: In a sterile biosafety cabinet, cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by gently passing the marrow through the needle several times.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Cell Culture: Wash the cells with RPMI-1640, and culture them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Differentiation: Culture the cells for 6-8 days, replacing the medium every 2-3 days. By day 6, the non-adherent and loosely adherent cells will be immature dendritic cells.
-
Stimulation with this compound: Plate the immature BMDCs at a density of 2 x 10^6 cells per well in a 24-well plate. Stimulate the cells with the desired concentration of this compound (e.g., 5 µg/mL) for 6 hours for surface marker analysis or 24 hours for cytokine analysis.[6] Use a vehicle control (e.g., PBS) and a positive control (e.g., 10 ng/mL LPS).[6]
Flow Cytometry Analysis of DC Maturation Markers
This protocol details the procedure for staining and analyzing BMDCs for the expression of maturation markers.[6]
-
Cell Collection: After stimulation, collect the BMDCs from the wells and wash them with FACS buffer (PBS containing 2% FBS and 2.5 mM EDTA).
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc block reagent (e.g., anti-CD16/32) for 30 minutes at 4°C.[6]
-
Surface Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorescently-conjugated antibodies against CD11c (a DC marker), and the maturation markers CD40, CD80, CD86, and MHC Class II for 30 minutes at 4°C in the dark.[6]
-
Data Acquisition: Wash the cells twice with FACS buffer and resuspend in a suitable volume for analysis. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events) in the CD11c-positive gate.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the CD11c-positive population and determine the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes how to measure the concentration of cytokines in the supernatant of this compound-stimulated BMDCs.[6]
-
Sample Collection: After the 24-hour stimulation period, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IFNβ or TNFα). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and a series of known standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the experimental samples.
Downstream Consequences: Priming of T-Cell Responses
The maturation of dendritic cells induced by this compound is a critical prerequisite for the initiation of an adaptive immune response. Mature DCs migrate to draining lymph nodes where they present tumor-associated antigens to naive T cells. The upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules on the DC surface, coupled with the production of pro-inflammatory cytokines, provides the necessary signals for T cell activation, proliferation, and differentiation into effector T cells, particularly cytotoxic CD8+ T lymphocytes.[4] These effector T cells can then traffic to the tumor microenvironment and mediate anti-tumor immunity.[7]
Conclusion
This compound is a potent activator of the STING pathway in dendritic cells, leading to their robust maturation. This is evidenced by the significant upregulation of co-stimulatory molecules and the production of key pro-inflammatory cytokines. The ability of this compound to effectively mature dendritic cells underscores its potential as a powerful adjuvant in cancer immunotherapy, capable of bridging the innate and adaptive immune systems to generate a specific and durable anti-tumor response. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of STING agonists like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 6. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Properties of ADU-S100
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] As a key mediator of innate immunity, the activation of STING triggers a cascade of signaling events that culminate in the production of type I interferons and other pro-inflammatory cytokines, effectively converting an immunologically "cold" tumor microenvironment into a "hot" one. This guide provides a comprehensive overview of the immunomodulatory properties of this compound, summarizing key preclinical and clinical data, and offering detailed protocols for essential experimental investigations.
Introduction: The STING Pathway and this compound
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within tumor cells.[1] Under normal physiological conditions, the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic DNA and catalyzes the synthesis of the endogenous STING ligand, 2'3'-cGAMP. This CDN then binds to the STING protein located on the endoplasmic reticulum, initiating a signaling cascade.
This compound is a synthetic CDN designed to directly and potently activate the STING pathway, mimicking the action of the natural ligand.[2] By directly activating STING in immune cells within the tumor microenvironment, such as dendritic cells (DCs), this compound induces the production of a broad profile of cytokines and chemokines.[3] This leads to the recruitment and activation of immune cells, most notably CD8+ T cells, which are critical for a robust and durable anti-tumor immune response.[1][4]
Mechanism of Action: this compound Signaling Cascade
Intratumorally administered this compound directly binds to and activates the STING protein on the endoplasmic reticulum of antigen-presenting cells (APCs) and other cells in the tumor microenvironment. This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates Interferon Regulatory Factor 3 (IRF3). The activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.
Data Presentation: Summary of Efficacy and Safety
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the immunomodulatory and anti-tumor effects of this compound.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models, leading to tumor regression in both injected and distal, non-injected lesions.[5]
Table 1: Summary of Preclinical Efficacy of this compound in Murine Tumor Models
| Tumor Model | Treatment | Key Findings | Reference(s) |
| Esophageal Adenocarcinoma (EAC) | This compound (50 µg, intratumoral) | 30.1% decrease in mean tumor volume. | [6][7] |
| EAC | This compound (50 µg, intratumoral) + Radiation (16Gy) | 50.8% decrease in mean tumor volume. | [6][7] |
| CT-26 Colon Carcinoma | This compound (40 µg, intratumoral) | Significant tumor regression and increased survival to 100%. | [8] |
| CT-26 Colon Carcinoma | This compound (20 µg) + CpG ODN (20 µg) (intratumoral) | Highest suppression of tumor growth and 100% survival. | [8] |
| Melanoma, Colon, Breast Cancer | This compound (intratumoral) | Profound regression of established tumors, including distal, untreated lesions. | [5] |
Clinical Efficacy and Safety
Clinical trials have evaluated this compound (MIW815) both as a monotherapy and in combination with other immunotherapies.
Table 2: Clinical Efficacy of this compound (MIW815) Monotherapy in Advanced/Metastatic Solid Tumors or Lymphomas
| Parameter | Value |
| Number of Patients | 40 |
| Dosing Schedule | Intratumoral injections on Days 1, 8, and 15 of a 28-day cycle. |
| Partial Response (PR) | 2 patients (5%) (Merkel cell carcinoma, parotid gland cancer) |
| Stable Disease (SD) | 11 patients (27.5%) |
| Reference(s) | [3] |
Table 3: Clinical Efficacy of this compound (MIW815) in Combination with Spartalizumab (anti-PD-1) in Advanced/Metastatic Solid Tumors or Lymphomas
| Parameter | Value |
| Number of Patients | 106 |
| Dosing Schedule | Weekly intratumoral MIW815 (50–3,200 μg) on a 3-weeks-on/1-week-off schedule or once every 4 weeks, plus spartalizumab (400 mg) intravenously every 4 weeks. |
| Overall Response Rate (ORR) | 10.4% |
| Complete Response (CR) | 1 patient (Triple-Negative Breast Cancer) |
| Partial Response (PR) | Multiple patients (Triple-Negative Breast Cancer, Melanoma) |
| Reference(s) | [6][9][10] |
Table 4: Common Treatment-Related Adverse Events of this compound (MIW815) Monotherapy
| Adverse Event | Frequency |
| Pyrexia (Fever) | 17% |
| Chills | 15% |
| Injection-site pain | 15% |
| Reference(s) | [2][11] |
Table 5: Common Treatment-Related Adverse Events of this compound (MIW815) in Combination with Spartalizumab
| Adverse Event | Frequency |
| Pyrexia (Fever) | 22% |
| Injection-site pain | 20% |
| Diarrhea | 11% |
| Reference(s) | [6][9][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the immunomodulatory properties of this compound.
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the steps to evaluate the anti-tumor effects of intratumorally administered this compound.
Materials:
-
Syngeneic tumor cell line (e.g., CT26, B16-F10) and appropriate culture medium.
-
6-8 week old mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
This compound and a suitable vehicle control (e.g., sterile saline).
-
Digital calipers.
-
Sterile syringes and needles.
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest, wash, and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[9]
-
-
Tumor Monitoring and Treatment:
-
Begin monitoring tumor growth 5-7 days post-implantation by measuring the length and width with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.[9]
-
Prepare this compound at the desired concentration in sterile saline.
-
Administer a 50 µL intratumoral injection of the this compound solution or vehicle control on the specified days (e.g., days 0, 3, and 6).[9]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Record the date of euthanasia for survival analysis. Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration) in accordance with institutional guidelines.[9]
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase.
-
70 µm cell strainers.
-
Red blood cell (RBC) lysis buffer.
-
FACS buffer (PBS with 2% FBS).
-
Fluorescently conjugated antibodies against immune cell markers (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1).
Procedure:
-
Tumor Dissociation:
-
Cell Preparation:
-
Lyse red blood cells using RBC lysis buffer.[9]
-
Wash the cells with FACS buffer and count them.
-
-
Staining and Analysis:
-
Resuspend 1-2 x 10^6 cells in FACS buffer.
-
Stain for cell surface markers with fluorescently conjugated antibodies for 30 minutes on ice in the dark.[9]
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer and analyze the data to quantify different immune cell populations.
-
Cytokine Measurement by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., mouse IFN-β, TNF-α).
-
Mouse serum or cell culture supernatant.
-
Microplate reader.
Procedure:
-
Sample Collection: Collect blood from mice at predetermined time points after treatment and process to obtain serum.
-
ELISA Protocol:
-
Follow the protocol provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.[13][14]
-
Immunofluorescence Staining for CD8+ T Cells in Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Antigen retrieval solution.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody (e.g., anti-CD8).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tumor sections.
-
Antigen Retrieval: Perform antigen retrieval according to standard protocols (e.g., heat-induced epitope retrieval).[15]
-
Staining:
-
Imaging: Mount the slides and visualize the staining using a fluorescence microscope to assess the infiltration of CD8+ T cells within the tumor.[4]
Proposed Immunomodulatory Mechanism and Therapeutic Strategy
The therapeutic potential of this compound lies in its ability to initiate a potent anti-tumor immune response. By activating STING within the tumor, this compound triggers the local production of type I interferons and other cytokines. This, in turn, promotes the maturation and activation of dendritic cells, enhances antigen presentation, and leads to the recruitment and activation of tumor-specific CD8+ T cells. These cytotoxic T lymphocytes can then recognize and kill tumor cells, not only at the site of injection but also at distant metastatic sites, an outcome known as the abscopal effect. The upregulation of immune checkpoint molecules like PD-L1 following STING activation provides a strong rationale for combination therapies with checkpoint inhibitors.[4]
Conclusion
This compound is a promising immunotherapeutic agent that leverages the power of the innate immune system to drive a potent and specific anti-tumor adaptive immune response. While clinical activity as a monotherapy has been modest, the evidence of systemic immune activation and the strong preclinical rationale support its continued development, particularly in combination with other immunotherapies such as checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of this compound and other STING agonists, with the ultimate goal of developing more effective cancer treatments.
References
- 1. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed Immunofluorescence Analysis and Quantification of Intratumoral PD-1+ Tim-3+ CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Volume Calculation [bio-protocol.org]
- 8. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 9. benchchem.com [benchchem.com]
- 10. crownbio.com [crownbio.com]
- 11. Determination of Tumor Volume [bio-protocol.org]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Quantitative multiplex immunofluorescence analysis identifies infiltrating PD1+CD8+ and CD8+ T cells as predictive of response to neoadjuvant chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
ADU-S100: A Synthetic Cyclic Dinucleotide Agonist for STING-Mediated Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to promote a robust, antigen-specific T-cell response. ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and potently activate the STING pathway. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental protocols for its evaluation.
Introduction to this compound and the STING Pathway
The cGAS-STING pathway is a key mediator of innate immunity.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections or cellular damage found in the tumor microenvironment, is detected by cyclic GMP-AMP synthase (cGAS).[1] This activates cGAS to produce the endogenous second messenger cGAMP.[1][2] cGAMP then binds to the STING protein, a transmembrane receptor located in the endoplasmic reticulum (ER).[2][3]
This compound is a synthetic CDN analog developed to directly activate the STING pathway, bypassing the need for cGAS activation.[2][4] As a bisphosphorothioate analog of 2'3'-c-di-AMP, it is designed for enhanced stability and has been shown to activate all known human STING variants as well as murine STING.[5] Upon binding, this compound induces a conformational change in the STING protein, leading to its translocation from the ER to the Golgi apparatus.[6] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, particularly IFN-β.[2][7] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.[8]
This cascade of events triggered by this compound reshapes the tumor microenvironment from an immunosuppressive to an immunologically active state. The secreted cytokines recruit and activate innate immune cells like dendritic cells (DCs) and natural killer (NK) cells.[9][10] Activated DCs then migrate to draining lymph nodes to prime tumor antigen-specific CD8+ T cells, leading to a systemic and durable anti-tumor adaptive immune response.[2][6] Intratumoral administration of this compound has demonstrated the ability to induce regression of not only the injected tumor but also distant, non-injected lesions, an outcome known as the abscopal effect.[2]
Core Signaling Pathway and Experimental Workflow
STING Signaling Pathway
The following diagram illustrates the molecular cascade initiated by this compound.
Experimental Evaluation Workflow
The diagram below outlines a typical preclinical workflow for assessing the efficacy of this compound.
Preclinical Data Summary
Intratumoral administration of this compound has demonstrated significant anti-tumor activity across a range of syngeneic mouse models. Efficacy is observed in both the directly injected tumors and distal, non-injected tumors, indicating the generation of a systemic, T-cell-mediated immune response.
| Mouse Model | Cancer Type | Treatment Regimen | Key Quantitative Outcomes |
| CT26 [2] | Colorectal Carcinoma | This compound (25 µg or 100 µg, IT) | 100 µg dose: 90% complete tumor regression.[3] |
| 4T1 [10] | Breast Cancer | This compound (IT) | Decreased primary and secondary tumor volume in a rechallenge model.[10] |
| B16-F10 [10] | Melanoma | This compound (50 µg, IT, 3 doses) | Reduced tumor growth in wild-type but not STING-deficient mice.[10] |
| Esophageal Adenocarcinoma (Rat Model) [11][12] | Esophageal Cancer | This compound (50 µg, IT, 2 cycles) +/- Radiation | This compound: >30% decrease in mean tumor volume.[11][12] this compound + Radiation: >50% decrease in mean tumor volume.[12] Placebo: >76% increase in mean tumor volume.[11][12] Significant upregulation of IFNβ, TNFα, IL-6, and CCL-2.[12] |
| Prostate Cancer (TRAMP-C1) [6] | Prostate Cancer | This compound + cyto-IL-15 (IT) | Increased Ki67+ CD8+ T cells from 2.5% to >8%.[6][13] Increased perforin-expressing CD8+ T cells from 17% to >30%.[13] |
Clinical Data Summary
This compound was the first direct STING agonist to be evaluated in human clinical trials for cancer immunotherapy.[14][15] It has been assessed as both a monotherapy and in combination with immune checkpoint inhibitors.
Monotherapy (NCT02675439)
A Phase 1 dose-escalation study evaluated intratumoral this compound in patients with advanced/metastatic solid tumors or lymphomas.[1][16]
Table 4.1: Summary of this compound Monotherapy Phase 1 Trial [1][16]
| Parameter | Data |
| Patients Enrolled | 47 |
| Dose Range | 50 µg to 6,400 µg (weekly, 3 weeks on/1 week off) |
| Maximum Tolerated Dose (MTD) | Not reached |
| Most Common Treatment-Related Adverse Events (TRAEs) | Pyrexia (17%), Chills (15%), Injection-site pain (15%) |
| Pharmacokinetics (PK) | Rapid absorption from injection site; Rapid terminal plasma half-life (~24 minutes) |
| Clinical Efficacy | 1 confirmed Partial Response (PR) in Merkel cell carcinoma; 2 unconfirmed PRs. Lesion size was stable or decreased in 94% of evaluable injected lesions. |
| Pharmacodynamics (PD) | Systemic immune activation suggested by increases in plasma cytokines (IFNβ, MIP-1β, IL6, CXCL10, MCP-1) and peripheral T-cell clonal expansion. |
Combination Therapy with Spartalizumab (anti-PD-1) (NCT03172936)
A Phase 1b study assessed the safety and efficacy of this compound in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors or lymphomas.[17][18]
Table 4.2: Summary of this compound + Spartalizumab Phase 1b Trial [17][18][19]
| Parameter | Data |
| Patients Enrolled | 106 |
| This compound Dose Range | 50 µg to 3,200 µg (weekly or every 4 weeks) |
| Spartalizumab Dose | 400 mg IV every 4 weeks |
| Most Common TRAEs | Pyrexia (22%), Injection site pain (20%), Diarrhea (11%) |
| Pharmacokinetics (PK) | Rapid absorption of this compound (short median Tmax); Dose-proportional plasma exposure.[17] |
| Clinical Efficacy | Overall Response Rate (ORR): 10.4%.[17][18] Confirmed responses observed in anti-PD-1-naïve triple-negative breast cancer (TNBC) and immunotherapy-relapsed/refractory melanoma.[19][20] |
While demonstrating a manageable safety profile and evidence of systemic immune activation, the clinical activity of single-agent this compound was limited.[1][16] Combination with PD-1 blockade showed modest improvements in efficacy, suggesting that while STING agonism is a valid mechanism, further optimization of dosing, delivery, and combination strategies is necessary to realize its full therapeutic potential.[15][17]
Detailed Experimental Protocols
In Vivo Murine Tumor Model Evaluation
This protocol outlines a typical experiment to assess the anti-tumor efficacy of intratumorally administered this compound in a syngeneic mouse model.
-
Cell Culture and Tumor Implantation:
-
Culture a murine cancer cell line (e.g., CT26 colorectal carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[21]
-
Harvest cells at 80-90% confluency. Wash twice with sterile PBS and resuspend at a concentration of 5 x 10^6 cells/mL in PBS.[21]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old mice.[21] For bilateral models to assess abscopal effects, inject a second tumor on the contralateral flank.
-
-
Tumor Monitoring and Treatment:
-
Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor dimensions every 2-3 days using digital calipers.[21]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[21]
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound).[21]
-
Prepare this compound in a sterile vehicle (e.g., PBS or acetate (B1210297) buffer) at the desired concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL).[11]
-
Administer the prepared this compound solution or vehicle control directly into the tumor (intratumoral injection) using an insulin (B600854) syringe. Follow the planned dosing schedule (e.g., on days 0, 3, and 6).[21]
-
-
Efficacy and Pharmacodynamic Assessments:
-
Continue to monitor tumor volume and body weight throughout the study.
-
For survival studies, euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or show signs of ulceration, in accordance with IACUC guidelines.[21]
-
For pharmacodynamic studies, euthanize a subset of mice at a specified time point after the final dose (e.g., 7 days).[21]
-
Harvest tumors, spleens, and tumor-draining lymph nodes. Collect blood for serum analysis.
-
Process tissues into single-cell suspensions for flow cytometry or homogenize for cytokine analysis.[21]
-
Ex Vivo Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.
-
Single-Cell Suspension Preparation:
-
Mince the harvested tumor tissue finely with a scalpel.
-
Digest the tissue in a digestion buffer (e.g., RPMI with collagenase and DNase I) for 30-60 minutes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[21]
-
Lyse red blood cells using an ACK lysis buffer. Wash the cell pellet with FACS buffer (PBS with 2% FBS).[21]
-
-
Antibody Staining:
-
Count the cells and resuspend 1-2 x 10^6 cells per sample in FACS buffer.
-
Perform a live/dead stain (e.g., using a fixable viability dye) to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.
-
Stain for cell surface markers using a cocktail of fluorescently conjugated antibodies for 30 minutes on ice. A typical panel might include:
-
T-Cells: CD45, CD3, CD4, CD8
-
Activation/Exhaustion Markers: CD69, PD-1, Tim-3, Ki67
-
Dendritic Cells: CD45, CD11c, MHC-II
-
NK Cells: CD45, NK1.1, CD335 (NKp46)
-
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells after surface staining, then stain with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, followed by immune (CD45+) and specific sub-populations to quantify the percentage and absolute number of different immune cell types.
-
In Vitro IFN-β Induction Assay
This protocol is used to determine the in vitro potency of this compound by measuring its ability to induce IFN-β.
-
Cell Culture and Seeding:
-
Use a human monocytic cell line that expresses the STING pathway, such as THP-1, or a reporter cell line like THP-1-Lucia™ ISG, which expresses a luciferase gene under the control of an IFN-inducible promoter.[8]
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.[8] For THP-1 cells, differentiate them into a macrophage-like state using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
-
Agonist Treatment:
-
Prepare serial dilutions of this compound in culture medium to create a dose-response curve.
-
Add the diluted agonist to the cells. Include a vehicle-only control.[8]
-
-
Incubation and Measurement:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
For ELISA: Centrifuge the plate and carefully collect the cell culture supernatants. Measure the concentration of IFN-β in the supernatant using a commercial human IFN-β ELISA kit according to the manufacturer's instructions.[8]
-
For Reporter Assay: Add a luciferase assay reagent to the wells and measure luminescence using a luminometer. The light output is proportional to the activity of the IFN-stimulated gene promoter.[22]
-
-
Data Analysis:
-
Plot the IFN-β concentration or luciferase signal against the log of the this compound concentration.
-
Calculate the EC50 (half-maximal effective concentration) value from the resulting dose-response curve to quantify the potency of this compound.[5]
-
Conclusion
This compound is a potent synthetic cyclic dinucleotide agonist that effectively activates the STING pathway, leading to the induction of a type I interferon response and subsequent priming of a systemic anti-tumor T-cell immunity. Preclinical studies have consistently demonstrated its ability to induce tumor regression in a variety of models. While early-phase clinical trials established a manageable safety profile and confirmed its mechanism of action through pharmacodynamic markers, the monotherapy and combination therapy with PD-1 inhibitors yielded modest clinical efficacy. These findings underscore both the promise and the challenges of targeting the STING pathway. Future research will likely focus on optimizing delivery systems to enhance tumor-specific targeting, exploring novel combination strategies with other immunomodulatory agents, and identifying predictive biomarkers to select patient populations most likely to respond to STING-targeted therapies. The foundational data and methodologies presented in this guide provide a comprehensive resource for scientists and researchers dedicated to advancing this promising area of cancer immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of MIW815 (this compound) +/- Ipilimumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas [clin.larvol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 14. Endogenous and pharmacologic targeting of the STING pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 17. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Aduro Biotech and Novartis Present Results from Ongoing [globenewswire.com]
- 20. ascopubs.org [ascopubs.org]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Decoding the Interaction: A Technical Guide to the Binding Affinity of ADU-S100 with STING
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of ADU-S100, a synthetic cyclic dinucleotide (CDN), to its target, the Stimulator of Interferon Genes (STING) protein. A comprehensive understanding of this interaction is critical for the development of novel cancer immunotherapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Executive Summary
Quantitative Data Presentation
The functional potency of this compound in activating the STING pathway is a key indicator of its binding affinity. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in inducing downstream STING signaling pathways in a human monocytic cell line.
| Cell Line | Pathway Activated | EC50 (µg/mL) | EC50 (µM) | Reference |
| THP-1 Dual | IRF3 | 3.03 | ~4.12 | [2] |
| THP-1 Dual | NF-κB | 4.85 | ~6.60 | [2] |
Note: The molecular weight of this compound (disodium salt) is approximately 734.51 g/mol .[3][4] The µM conversion is an estimation based on this molecular weight.
STING Signaling Pathway Activated by this compound
The binding of this compound to the STING dimer, located on the endoplasmic reticulum, induces a conformational change in STING. This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). Simultaneously, this pathway can also lead to the activation of the NF-κB signaling cascade, resulting in the production of various pro-inflammatory cytokines.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's binding and activity. Below are protocols for key experiments.
Cell-Based STING Activation Reporter Assay
This assay measures the functional consequence of this compound binding to STING by quantifying the activation of downstream transcription factors (IRF3 and NF-κB) using a reporter system.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
This compound
-
QUANTI-Luc™ (for IRF3-inducible luciferase)
-
QUANTI-Blue™ Solution (for NF-κB-inducible SEAP)
-
96-well plates
-
Cell culture medium and supplements
-
Luminometer and spectrophotometer
Protocol:
-
Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Add the diluted this compound to the wells containing the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Reporter Gene Assay:
-
IRF3 Activity (Luciferase): Transfer a small volume of the cell supernatant to a white 96-well plate. Add QUANTI-Luc™ reagent and measure luminescence immediately using a luminometer.
-
NF-κB Activity (SEAP): Transfer a small volume of the cell supernatant to a flat-bottom 96-well plate. Add QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the EC50 values by plotting the reporter activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Competitive Radioligand Binding Assay
This assay can be used to determine the binding affinity (Ki) of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a known radiolabeled STING ligand.
Materials:
-
Cell membranes or purified STING protein
-
Radiolabeled STING agonist (e.g., [³H]-cGAMP)
-
This compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes or purified STING protein, a fixed concentration of the radiolabeled STING agonist, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity and functional activity of this compound.
Conclusion
This compound is a potent, high-affinity agonist of the STING pathway. While a precise dissociation constant remains to be publicly disclosed, functional assays consistently demonstrate its ability to activate downstream signaling at low micromolar concentrations. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the binding affinity and functional consequences of the this compound:STING interaction, paving the way for the development of next-generation cancer immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
ADU-S100: A Catalyst for Bridging Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical signaling cascade that bridges the innate and adaptive immune systems.[1][2] Its ability to mimic the natural ligands of STING makes it a compelling candidate for cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" environments susceptible to immune-mediated destruction.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in linking innate and adaptive immunity, and a summary of key preclinical and clinical findings.
Core Mechanism: Activation of the STING Pathway
This compound is structurally analogous to endogenous cyclic dinucleotides, such as cGAMP, which are produced by the enzyme cGAS upon sensing cytosolic DNA.[1][4] This structural similarity allows this compound to directly bind to and activate the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[5]
Upon binding, STING undergoes a conformational change, leading to its trafficking from the endoplasmic reticulum through the Golgi apparatus to perinuclear vesicles.[4] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[4] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β).[1][4]
This signaling cascade initiates a robust innate immune response characterized by the production of various cytokines and chemokines, which in turn recruit and activate key immune cells.[5][6]
Caption: this compound initiates the STING signaling cascade.
Linking Innate to Adaptive Immunity
The initial innate immune activation triggered by this compound is crucial for priming a durable and specific adaptive immune response against tumor cells. This transition is mediated by several key events:
-
Dendritic Cell (DC) Maturation: The type I interferons and other cytokines produced following STING activation promote the maturation and activation of dendritic cells (DCs).[5] Mature DCs are potent antigen-presenting cells (APCs) that are essential for initiating T-cell responses.[7]
-
Enhanced Antigen Presentation: In the tumor microenvironment, activated DCs uptake tumor-associated antigens released from dying cancer cells. They then process these antigens and present them on their surface via MHC class I and II molecules to CD8+ and CD4+ T cells, respectively.
-
T-Cell Priming and Recruitment: The presentation of tumor antigens by mature DCs in the context of co-stimulatory signals (also upregulated by STING activation) leads to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[8] Chemokines produced during the innate response also recruit these activated T cells to the tumor site.[6]
-
Systemic Anti-Tumor Immunity: A key advantage of this mechanism is the generation of a systemic adaptive immune response.[6] This means that even if this compound is administered locally via intratumoral injection, the primed T cells can circulate throughout the body and recognize and attack distant, non-injected metastatic lesions.[8]
Caption: this compound's role in linking innate and adaptive immunity.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from various studies investigating this compound.
Table 1: Phase I Clinical Trial of MIW815 (this compound) in Advanced/Metastatic Solid Tumors or Lymphomas [4][9][10]
| Parameter | Value |
| Number of Patients | 47 |
| Dose Range | 50 to 6,400 μg |
| Administration | Weekly intratumoral injections (3 weeks on/1 week off) |
| Maximum Tolerated Dose (MTD) | Not reached |
| Common Adverse Events | Pyrexia (17%), Chills (15%), Injection-site pain (15%) |
| Pharmacokinetics (Plasma Half-life) | Approximately 24 minutes |
| Objective Response | 1 Partial Response (Merkel cell carcinoma) |
| Lesion Size Change (injected lesions) | Stable or decreased in 94% of evaluable lesions |
Table 2: Phase Ib Study of MIW815 (this compound) in Combination with Spartalizumab (anti-PD-1) [8][11]
| Parameter | Value |
| Number of Patients | 106 |
| This compound Dose Range | 50–3,200 μg (intratumoral) |
| Spartalizumab Dose | 400 mg (intravenous) |
| Common Adverse Events | Pyrexia (22%), Injection site pain (20%), Diarrhea (11%) |
| Overall Response Rate (ORR) | 10.4% |
Table 3: Preclinical Efficacy in an Esophageal Adenocarcinoma Model [7][12]
| Treatment Group | Mean Change in Tumor Volume |
| Placebo | +76.7% |
| Placebo + Radiation | +152.4% |
| This compound | -30.1% |
| This compound + Radiation | -50.8% |
Detailed Experimental Protocols
While specific, step-by-step protocols are proprietary to the conducting research institutions, the methodologies employed in the evaluation of this compound can be broadly outlined.
In Vitro STING Activation Assay (THP-1 Dual™ Reporter Cells)
This assay is used to determine the potency of this compound in activating the STING pathway.
-
Cell Culture: THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for STING activation and reporter gene expression.
-
Luciferase Assay: The supernatant is collected, and a luciferase substrate is added. The resulting luminescence, which is proportional to IRF3 activation, is measured using a luminometer.
Murine Tumor Models for In Vivo Efficacy
These models are essential for evaluating the anti-tumor effects of this compound in a living organism.
-
Tumor Implantation: Syngeneic tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) are injected subcutaneously or orthotopically into immunocompetent mice.
-
Treatment Administration: Once tumors reach a palpable size, this compound is administered directly into the tumor (intratumoral injection) at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Immune Response Analysis: At the end of the study, tumors and spleens are harvested. Immune cell infiltration (e.g., CD8+ T cells, NK cells) is analyzed by flow cytometry or immunohistochemistry. Cytokine levels in the tumor microenvironment and serum can be measured by ELISA or cytokine bead array.[13]
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising immunotherapeutic agent that effectively hijacks the STING pathway to initiate a potent innate immune response, which is then successfully translated into a systemic and durable adaptive anti-tumor immunity. While monotherapy has shown limited clinical activity, the evidence of systemic immune activation strongly supports its combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor responses in patients with advanced cancers.[4][8] Further research is warranted to optimize dosing strategies and identify biomarkers that can predict patient response to this compound-based therapies.
References
- 1. invivogen.com [invivogen.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Aduro Biotech starts dosing in Phase l trial of this compound to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 10. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
An In-depth Technical Guide to Early-Stage Research Applications of ADU-S100
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a first-in-class synthetic cyclic dinucleotide (CDN) developed to activate the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that recognizes cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] This activation of innate immunity can subsequently prime a robust and durable adaptive anti-tumor immune response.[2] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action: STING Pathway Activation
This compound is a synthetic CDN designed to mimic the action of the endogenous STING ligand, cyclic GMP-AMP (cGAMP).[2] Upon intratumoral administration, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum of various cell types within the tumor microenvironment, including immune cells and cancer cells.[2][4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[3] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, p-IRF3 acts as a transcription factor, driving the expression of a broad range of immune-stimulatory genes, most notably type I interferons (IFN-α and IFN-β).[3] The produced type I interferons can then act in an autocrine and paracrine manner to further amplify the anti-tumor immune response.
Figure 1: this compound Mechanism of Action via the STING Pathway.
Preclinical Research Applications
A substantial body of preclinical research has demonstrated the anti-tumor efficacy of this compound in various syngeneic mouse models. Intratumoral injection of this compound has been shown to induce regression of treated tumors and, importantly, generate a systemic anti-tumor immune response capable of controlling the growth of distant, untreated lesions.[5]
Quantitative Preclinical Data Summary
| Cancer Model | Treatment | Key Findings | Reference |
| Esophageal Adenocarcinoma (Rat) | This compound (50 µg, intratumoral) | Mean tumor volume decreased by 30.1% in the this compound group, compared to a 76.7% increase in the placebo group.[6] | [6] |
| This compound (50 µg) + Radiation (16Gy) | Mean tumor volume decreased by 50.8%.[6] | [6] | |
| CT-26 Colon Carcinoma (Mouse) | This compound (40 µg, intratumoral) | Significant tumor suppression compared to control. Increased lymphocyte counts in blood samples.[7] | [7] |
| This compound (20 µg) + CpG ODN 1826 (20 µg) | Highest suppression of tumor growth observed in the combination group.[7] Survival rate increased to 100% from 71.4% in the control group.[7] | [7] | |
| B16-F10 Melanoma (Mouse) | This compound (low dose, intratumoral) | Slowed tumor growth and promoted vascular normalization within the tumor microenvironment.[8] | [8] |
| This compound + anti-PD-1 | Induced tumor-specific CD8+ T-cell responses and tumor control, leading to complete responses and durable immunity.[9] | [9] | |
| 4T1 Mammary Carcinoma (Mouse) | This compound + anti-PD-1 | Eradication of both injected and noninjected tumors, leading to near-complete responses.[9] | [9] |
| BRCA-associated Breast Cancer (Mouse) | This compound (50 µg, intratumoral) + Olaparib | Complete tumor clearance in all mice and 100% tumor-free survival.[3] | [3] |
| Prostate Cancer (In vitro) | This compound analog (1 µg/ml) + IL-15 (2.5 ng/ml) | Significant increase in cancer cell killing (74% for LNCaP, 52% for PC3) compared to either agent alone.[10] | [10] |
| THP-1 Dual Cells (In vitro) | Liposomal this compound | EC50 for IRF3 activation: 3.03 µg/mL; EC50 for NF-κB activation: 4.85 µg/mL.[11] | [11] |
Key Experimental Protocols
Esophageal Adenocarcinoma Rat Model Study [6]
-
Animal Model: Male Sprague-Dawley rats underwent esophagojejunostomy to induce gastroesophageal reflux and the development of esophageal adenocarcinoma.
-
Treatment Groups:
-
Placebo (PBS)
-
This compound (S)
-
Placebo + Radiation (P+R)
-
This compound + Radiation (S+R)
-
-
Drug Formulation and Administration: this compound was diluted in PBS to a concentration of 50 µg/mL. Two cycles of 50 µg this compound or placebo were administered intratumorally at 32 and 35 weeks post-surgery.
-
Radiation: A single dose of 16Gy radiation was delivered at 32 weeks.
-
Endpoints: Tumor volume was assessed by MRI. Gene expression (IFNβ, TNFα, IL-6, CCL-2) was analyzed by RT-PCR. Immune cell infiltration (CD8+, PD-L1) was evaluated by immunofluorescence.
Figure 2: Representative Preclinical Experimental Workflow.
Early-Stage Clinical Research
This compound was the first STING agonist to be evaluated in clinical trials for cancer immunotherapy.[2] Early-stage clinical development focused on establishing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of intratumorally administered this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.
Phase 1 Monotherapy Trial (NCT02675439)
This Phase 1, open-label, dose-escalation study evaluated this compound monotherapy in patients with advanced/metastatic solid tumors or lymphomas.[1][2]
-
Study Design: Patients received weekly intratumoral injections of this compound on a 3-weeks-on/1-week-off schedule.[1] Dose escalation ranged from 50 to 6,400 µg.[1]
-
Patient Population: 47 patients were enrolled with various tumor types, including melanoma, breast cancer, and lymphoma.[1]
-
Key Findings:
-
A maximum tolerated dose was not reached.[1]
-
The most common treatment-related adverse events were pyrexia (17%), chills (15%), and injection-site pain (15%).[1]
-
Pharmacokinetic analysis revealed rapid absorption from the injection site and a short terminal plasma half-life of approximately 24 minutes.[1]
-
Limited clinical activity was observed, with one confirmed partial response in a patient with Merkel cell carcinoma.[1] However, evidence of systemic immune activation was noted through increases in inflammatory cytokines and peripheral blood T-cell clonal expansion.[1]
-
Phase 1b Combination Trial with Spartalizumab (NCT03172936)
This Phase 1b study assessed the safety and efficacy of this compound in combination with the anti-PD-1 monoclonal antibody spartalizumab in patients with advanced/metastatic solid tumors or lymphomas.[12]
-
Study Design: Patients received intratumoral injections of this compound (50–800 µg) either weekly (3 weeks on/1 week off) or every 4 weeks, in combination with intravenous spartalizumab (400 mg) every 4 weeks.[12]
-
Patient Population: 66 patients were treated as of January 2019.[12]
-
Key Findings:
-
The combination was well-tolerated, with no dose-limiting toxicities reported in the first cycle at any dose level.[12]
-
The most common treatment-related adverse events were injection site pain (12%), pyrexia (11%), and diarrhea (9%).[12]
-
Partial responses were observed in patients with PD-1-naïve triple-negative breast cancer and PD-1-relapsed/refractory melanoma.[12]
-
Figure 3: Generalized Clinical Trial Workflow for this compound.
Conclusion and Future Directions
Early-stage research on this compound has provided a strong rationale for targeting the STING pathway in cancer immunotherapy. Preclinical studies have consistently demonstrated its ability to induce potent, T-cell-mediated anti-tumor immunity, leading to tumor regression and the generation of immunological memory. While monotherapy showed limited clinical efficacy in early trials, the observed systemic immune activation supported the investigation of combination strategies. The combination of this compound with checkpoint inhibitors has shown promising, albeit modest, anti-tumor activity in certain patient populations.
Despite the discontinuation of some clinical trials involving this compound, the foundational research has paved the way for the development of next-generation STING agonists with potentially improved therapeutic windows and delivery mechanisms. Future research in this area will likely focus on optimizing dosing and scheduling, identifying predictive biomarkers of response, and exploring novel combination therapies to fully harness the therapeutic potential of STING activation in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. STING agonism enhances anti-tumor immune responses and therapeutic efficacy of PARP inhibition in BRCA-associated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aduro Biotech's Preclinical Results For Its STING-Targeted CDN Immuno-Oncology Platform Highlighted In Prestigious Peer-Reviewed Publications - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 8. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer [frontiersin.org]
- 11. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of ADU-S100 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, in murine models.
Introduction
This compound is a potent activator of both human and murine STING, a critical component of the innate immune system.[1] Activation of the STING pathway in the tumor microenvironment can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, promoting the maturation of antigen-presenting cells (APCs), and ultimately priming and recruiting cytotoxic CD8+ T cells to the tumor.[2][3] Intratumoral administration of this compound has been shown to induce regression of established tumors and generate systemic, long-lasting anti-tumor immunity in various preclinical mouse models.[4][5]
Data Presentation
The following tables summarize quantitative data from various studies on the in vivo efficacy of this compound in mice.
Table 1: Anti-Tumor Efficacy of Intratumoral this compound in Syngeneic Mouse Models
| Mouse Model | Tumor Type | This compound Dose | Dosing Schedule | Outcome | Reference |
| BALB/c | CT26 Colon Carcinoma | 20 µg | Intratumoral (IT), on days 10 and 16 post-tumor implantation | Significant tumor regression compared to control. | [6] |
| BALB/c | CT26 Colon Carcinoma | 40 µg | Intratumoral (IT), on days 10 and 16 post-tumor implantation | Significant tumor regression compared to control. | [6] |
| BALB/c | CT26 Colon Carcinoma | 25 µg | Intratumoral (IT), three doses, 3 days apart | Delayed tumor growth, with tumor regression in 1 of 10 animals. | [7] |
| BALB/c | CT26 Colon Carcinoma | 100 µg | Intratumoral (IT), three doses, 3 days apart | Complete tumor regression in 44% of mice. | [7] |
| C57BL/6 | B16.F10 Melanoma | 5 µg | Intratumoral (IT), on days 10, 14, and 17 post-tumor implantation | Slowed tumor growth and prolonged survival. | [4] |
| BALB/c | 4T1 Breast Cancer | 50 µg (first week), then 30 µg | Intratumoral (IT), every 2 days | Information on efficacy not detailed in the provided snippet. | [8] |
| Rat Model | Esophageal Adenocarcinoma | 50 µg | Intratumoral (IT), two cycles, every 3 weeks | Mean tumor volume decreased by 30.1%. | [9][10] |
Table 2: Immunomodulatory Effects of Intratumoral this compound
| Mouse Model | Tumor Type | This compound Dose | Key Immunomodulatory Effects | Reference |
| C57BL/6 | Pancreatic Cancer (KPC1242) | 1, 10, 25, or 100 µg | Increased effector T-cell infiltration; elevated inflammatory cytokines (IL-6, TNF, IFNγ) and chemokines (CXCL9, CXCL10). | [11] |
| C57BL/6 | Prostate Cancer (TRAMP-C1) | 50 µg | Increased frequency of B cells and NK cells in the spleen. | [3] |
| Rat Model | Esophageal Adenocarcinoma | 50 µg | Upregulation of IFNβ, TNFα, IL-6, and CCL-2 gene expression; enhanced PD-L1 expression. | [10][12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intratumoral Administration
This protocol describes the dilution of a concentrated stock of this compound to a working concentration for in vivo studies.
Materials:
-
This compound (e.g., provided at 10 mg/mL)[9]
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Procedure:
-
Thaw the this compound stock solution on ice.
-
In a sterile microcentrifuge tube, dilute the this compound stock solution with sterile PBS to the desired final concentration. For example, to prepare a 50 µg/mL solution from a 10 mg/mL stock, perform a 1:200 dilution.[9]
-
Mix gently by pipetting up and down. Avoid vortexing to prevent degradation.
-
Store the diluted solution at 4°C for short-term use.[9] For long-term storage, consult the manufacturer's recommendations.
Protocol 2: Intratumoral Administration of this compound in a Syngeneic Mouse Tumor Model
This protocol outlines the procedure for establishing a subcutaneous tumor model and subsequently administering this compound intratumorally.
Materials:
-
Syngeneic tumor cells (e.g., CT26, B16.F10, 4T1)
-
6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6, strain-matched to the tumor cell line)
-
Sterile PBS or appropriate cell culture medium for cell resuspension
-
Prepared this compound solution (from Protocol 1)
-
Vehicle control (e.g., sterile PBS or acetate (B1210297) buffer)[9]
-
Calipers for tumor measurement
-
Sterile syringes (e.g., insulin (B600854) syringes with a 28-30 gauge needle) and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest and wash the tumor cells, then resuspend them in sterile PBS at the desired concentration (e.g., 3 x 10^5 cells in 100 µL for CT26 cells).[6]
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure tumor volume every 2-3 days using calipers. A common formula for tumor volume is: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Intratumoral Injection:
-
Gently restrain the mouse.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the desired dose of this compound solution (e.g., 20-100 µg in a volume of 50-100 µL). The injection volume may be adjusted based on the tumor size, for instance, 50% of the total tumor volume.[9]
-
Administer the vehicle control to the control group using the same procedure.
-
-
Dosing Schedule:
-
Post-Treatment Monitoring and Analysis:
-
Continue to monitor tumor growth and the general health of the mice.
-
At the end of the study, or at predetermined time points, tumors and other tissues (e.g., spleen, draining lymph nodes) can be harvested for further analysis, such as flow cytometry, immunohistochemistry, or gene expression analysis.
-
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound activates the STING pathway, leading to anti-tumor immunity.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: A typical workflow for evaluating this compound efficacy in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ADU-S100 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) receptor.[1][2][3] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This, in turn, bridges innate and adaptive immunity, promoting the activation of antigen-presenting cells (APCs) and the priming of tumor-antigen-specific T cells.[3][6] These immunostimulatory properties make this compound a promising agent in cancer immunotherapy research.
These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathway to guide researchers in utilizing this compound for in vitro cell culture experiments.
Mechanism of Action: The cGAS-STING Pathway
This compound mimics the action of the endogenous second messenger cyclic GMP-AMP (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). This compound directly binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons, such as IFN-β.[4] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.[7]
Recommended this compound Concentrations for In Vitro Experiments
The optimal concentration of this compound can vary depending on the cell type, assay, and experimental goals. Below is a summary of concentrations reported in the literature to guide your experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
| Cell Type | Assay | Recommended Concentration Range | Key Observations |
| THP-1 Dual™ Cells | IRF3/NF-κB Reporter Assay | 1 - 10 µg/mL | EC50 for IRF3 activation: 3.03 µg/mL. EC50 for NF-κB activation: 4.85 µg/mL.[1] |
| Human Dendritic Cells (DCs) | Type I IFN Gene Expression | ~10 µM (~7 µg/mL) | Enhanced type I interferon gene expression after 48 hours of treatment.[8] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Cytokine Production (IFN-β, TNF-α) | 0.1 - 5 µg/mL | Significant upregulation of IFN-β and TNF-α.[1] |
| Maturation (CD40, CD80, CD86 expression) | 5 µg/mL | Upregulation of maturation markers after 6 hours of incubation.[1] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) & Prostate Cancer Cell Co-culture (LNCaP, PC3) | Cancer Cell Killing | 0.05 - 1 µg/mL | Increased cancer cell death in the presence of PBMCs. No direct toxicity on cancer cells alone.[2] |
| NK Cell Activation (Perforin Expression) | 1 µg/mL | Significant increase in perforin (B1180081) expression in NK cells in co-culture.[2] | |
| Cytokine Production (IFN-γ) | 1 µg/mL | Synergistic increase in IFN-γ production when combined with IL-15.[2] | |
| High-Grade Serous Carcinoma (HGSC) cells | Cytotoxicity Assay | 0.1 - 100 µg/mL | No direct toxicity observed on cancer cells when cultured alone.[2] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1-10 mg/mL.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.
Protocol 1: Assessment of STING Pathway Activation in THP-1 Reporter Cells
This protocol describes how to measure the activation of the IRF3 and NF-κB pathways downstream of STING using THP-1 Dual™ cells.
Materials:
-
THP-1 Dual™ Cells
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS + supplements)
-
96-well plates
-
This compound
-
Luciferase and SEAP detection reagents
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells into a 96-well plate at a density of approximately 180,000 cells per well in 180 µL of complete culture medium.
-
This compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.
-
Treatment: Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
IRF3 Pathway (Luciferase): Measure the activity of secreted Lucia luciferase in the cell supernatant according to the manufacturer's protocol.
-
NF-κB Pathway (SEAP): Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell supernatant according to the manufacturer's protocol.
-
-
Data Interpretation: Plot the reporter activity against the this compound concentration to generate a dose-response curve and calculate the EC50 values.
Protocol 2: Cytokine Production Assay by ELISA
This protocol outlines the measurement of cytokine (e.g., IFN-β, TNF-α) secretion from immune cells following this compound stimulation.
Materials:
-
Immune cells (e.g., BMDCs, PBMCs)
-
Complete culture medium
-
24- or 96-well plates
-
This compound
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 24- or 96-well plate (e.g., 0.5 x 10⁶ cells/mL for BMDCs).
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µg/mL). Include an untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Protocol 3: Immune Cell Activation and Cytotoxicity in a Co-culture System
This protocol is designed to assess the effect of this compound on immune cell-mediated killing of cancer cells.
Materials:
-
Cancer cell line of interest
-
Human PBMCs
-
Complete culture medium for both cell types
-
24-well plates
-
This compound
-
Flow cytometer
-
Antibodies for immune cell markers (e.g., CD45, CD3, CD56, CD69) and viability dye
Procedure:
-
Cancer Cell Seeding: Seed cancer cells in a 24-well plate and allow them to adhere for 3-4 hours.
-
PBMC Addition: Add freshly isolated PBMCs to the wells containing cancer cells at an appropriate effector-to-target ratio (e.g., 4:1).
-
Treatment: Add this compound to the co-culture at various concentrations (e.g., 0.05, 0.5, 1 µg/mL).
-
Incubation: Incubate the co-culture for 48 hours.
-
Cell Harvesting and Staining:
-
Harvest all cells (adherent and suspension).
-
Stain the cells with a viability dye to distinguish live and dead cells.
-
Stain with fluorescently labeled antibodies against cell surface markers to identify cancer cells (e.g., EpCAM+) and immune cell subsets (e.g., CD45+, CD3+, CD56+). For intracellular markers like perforin, follow a fixation and permeabilization protocol.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the cancer cell population and determine the percentage of viable cells to assess cytotoxicity.
-
Gate on the immune cell populations (e.g., NK cells: CD3-CD56+) and analyze the expression of activation markers.
-
Conclusion
This compound is a valuable tool for in vitro studies of innate immunity and cancer immunology. The provided concentration ranges and protocols offer a starting point for researchers to investigate the cellular and molecular effects of STING activation. It is crucial to optimize these protocols for each specific cell system and experimental question to ensure robust and reproducible results. Careful dose-response studies are highly recommended to identify the optimal concentration of this compound that balances potent immune activation with minimal off-target effects.
References
- 1. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Intratumoral Injection of ADU-S100
Document ID: ANP-AS100-20251216 Version: 1.0 For Research Use Only.
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) developed as an agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3] By activating this pathway within the tumor microenvironment, this compound is designed to convert an immunologically "cold" tumor into a "hot" one, thereby promoting a robust, antigen-specific T-cell mediated anti-tumor immune response.[4][5]
Intratumoral (i.t.) administration is the primary route for this compound, intended to maximize local concentration and immune activation while minimizing systemic exposure and potential toxicities.[4] Preclinical studies in various murine models have shown that i.t. injection of this compound can lead to the regression of both injected and distal, non-injected tumors, suggesting the generation of a systemic, durable anti-tumor immunity.[3][6][7] These promising preclinical results led to its evaluation in human clinical trials for advanced/metastatic solid tumors and lymphomas.[6]
This document provides detailed application notes and protocols based on published preclinical and clinical studies for researchers, scientists, and drug development professionals utilizing this compound for intratumoral injection.
Mechanism of Action: STING Pathway Activation
This compound mimics the action of the endogenous STING ligand, 2'3'-cGAMP. Upon intratumoral injection, this compound is taken up by cells in the tumor microenvironment, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages.[4][8] Binding of this compound to the STING protein, which resides on the endoplasmic reticulum, triggers a conformational change and downstream signaling cascade. This process involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines.[3][5] This cytokine milieu promotes the maturation of APCs, enhances antigen presentation, and leads to the recruitment and priming of cytotoxic CD8+ T-cells, which recognize and eliminate tumor cells.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical and clinical studies of intratumorally injected this compound.
Table 1: Clinical Trial Data for Intratumoral this compound
| Parameter | Monotherapy (NCT02675439)[4][9][10] | Combination with Spartalizumab (PD-1i) (NCT03172936)[3][11] | Combination with Pembrolizumab (PD-1i) (NCT03937141)[12] |
|---|---|---|---|
| Phase | I | Ib | II |
| N Patients | 47 | 106 | Up to 20 |
| Tumor Types | Advanced/metastatic solid tumors or lymphomas | Advanced/metastatic solid tumors or lymphomas | Recurrent or metastatic HNSCC |
| Dose Range | 50 - 6,400 µg | 50 - 3,200 µg | 800 µg per lesion (up to 2) |
| Schedule | Weekly i.t. injections (3 weeks on / 1 week off) | Weekly or Q4W i.t. injections | i.t. injections on Day 1 of 21-day cycles |
| Max Tolerated Dose | Not Reached | Not Reached | N/A |
| Common AEs (%) | Pyrexia (17%), Chills (15%), Injection site pain (15%) | Pyrexia (22%), Injection site pain (20%), Diarrhea (11%) | N/A (Study discontinued) |
| Objective Response | 1 Confirmed Partial Response (PR) | Overall Response Rate (ORR): 10.4% | N/A (Study discontinued (B1498344) due to lack of substantial activity[6]) |
| Local Response | 94% of injected lesions were stable or decreased in size | - | - |
Table 2: Preclinical Study Data for Intratumoral this compound
| Animal Model | Tumor Type | This compound Dose | Key Findings | Reference |
|---|---|---|---|---|
| Rat (Levrat model) | Esophageal Adenocarcinoma (EAC) | 50 µg (2 cycles, q3 weekly) | 30.1% decrease in mean tumor volume; significant upregulation of IFNβ, TNFα, IL-6, CCL-2. | [13][14] |
| Mouse (BALB/c) | CT-26 Colon Carcinoma | 20 µg and 40 µg | Significant tumor suppression at both doses. | [15] |
| Mouse (Syngeneic) | TRAMP-C1 Prostate Cancer | Not specified | Synergized with cyto-IL-15 to eliminate tumors in 58-67% of mice; promoted abscopal immunity. | [16][17] |
| Mouse (Various) | B16 Melanoma, 4T1 Breast, CT26 Colon | 50 µg | Tumor regression in injected and distal tumors; induction of tumor-specific CD8+ T-cells. | [4][6][7] |
| Mouse (Syngeneic) | GL261 Glioma | 50 µg | Increased tumor infiltration of NK cells, CD4+ and CD8+ T cells; increased tumor necrosis. |[7] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in published studies. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
This protocol is based on methodologies used in EAC and colon carcinoma models.[13][15]
4.1.1 Materials
-
This compound (e.g., provided at 10 mg/mL)[13]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes (e.g., insulin (B600854) syringes with 28-30G needles)
-
Calipers for tumor measurement
-
Animal model with established subcutaneous tumors (e.g., tumor volume of 100-200 mm³)[16]
4.1.2 Drug Preparation
-
Thaw this compound vial.
-
Dilute the stock solution with sterile PBS to the desired final concentration. For example, to achieve a 50 µg/mL concentration from a 10 mg/mL stock, perform a 1:200 dilution.[13]
-
Prepare a placebo control solution (e.g., acetate (B1210297) buffer or PBS) using the same diluent.[13]
-
Keep prepared solutions on ice or at 4°C until injection.[13]
4.1.3 Intratumoral Injection Procedure
-
Anesthetize the animal according to approved institutional protocols.
-
Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Determine the injection volume. Some studies use a volume equivalent to 50% of the total tumor volume.[13] For a 100 mm³ tumor, this would be a 50 µL injection.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the prepared this compound solution or placebo. Avoid rapid injection which can cause leakage or tissue damage.
-
Withdraw the needle slowly.
-
Monitor the animal for recovery from anesthesia and for any immediate adverse reactions at the injection site.
4.1.4 Dosing Schedule
-
Dosing frequency can vary. A reported immunogenic schedule was two cycles of injections administered every 3 weeks (q3 weekly).[13][14] Other studies have used daily injections for three consecutive days.[7]
-
Continue to monitor tumor growth with caliper measurements every 2-3 days.
This section outlines key parameters from the Phase I/Ib clinical trial protocols for this compound.[3][4][18] This is not a guide for treating human patients but serves as a reference for professionals in drug development.
4.2.1 Patient and Lesion Selection Criteria
-
Eligible Lesions: Must be accessible for repeated intratumoral injection and biopsies.[18][19]
-
Lesion Size: Typically required to be between ≥10 mm and <100 mm in the longest diameter.[3][4][18]
-
Exclusion: Tumors encasing major vascular structures or located near vital organs are generally considered unsuitable for injection.[18][19]
4.2.2 Dosing and Administration
-
Dose: Dose-escalation studies evaluated doses from 50 µg up to 6,400 µg per injection.[4]
-
Schedule: A common schedule was weekly injections for three consecutive weeks, followed by a one-week rest period (3 weeks on/1 week off).[4][10]
-
Injection Volume: The volume administered is dependent on the size of the lesion being injected.
-
10 to 25 mm diameter: 0.5 to 1.0 mL
-
>25 to 50 mm diameter: 1.0 to 2.0 mL
-
>50 to <100 mm diameter: 2.0 to 4.0 mL
-
4.2.3 Monitoring and Safety
-
Adverse Events: The most frequently reported treatment-related adverse events were pyrexia, chills, and injection-site pain.[4][9]
-
Pharmacokinetics: After i.t. injection, this compound is rapidly absorbed from the injection site and has a very short terminal plasma half-life of approximately 24 minutes.[4][9][10]
Application Notes & Considerations
-
Synergistic Combinations: Preclinical and clinical data suggest that the true potential of STING agonists like this compound may lie in combination therapies.[3] The upregulation of PD-L1 following STING activation provides a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).[5][13] Other combinations, such as with radiation or other immunomodulatory agents like IL-15, have also shown promise in preclinical models.[13][16]
-
Limited Monotherapy Efficacy: In human trials, single-agent this compound demonstrated clear evidence of systemic immune activation but resulted in limited objective clinical responses.[4][10] This highlights the challenge of translating potent preclinical activity into clinical efficacy and underscores the need for rational combination strategies.
-
Injection Technique: Proper intratumoral injection is critical to ensure the agent is delivered effectively to the tumor microenvironment. The use of imaging guidance (e.g., ultrasound) may be considered for deeper, less accessible lesions.
-
Abscopal Effect: A key goal of i.t. therapy with this compound is to induce an "abscopal effect," where local treatment leads to a systemic immune response that attacks distant, non-injected tumors. This has been observed in preclinical models but has been more challenging to achieve consistently in clinical settings.[6]
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. targetedonc.com [targetedonc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Aduro Biotech Announces Four Abstracts Accepted for Presentation at the 2018 Society for Immunotherapy of Cancer (SITC) Annual Meeting Preliminary Phase 1 data for novel STING pathway activator this compound (MIW815) accepted for presentation - BioSpace [biospace.com]
- 9. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 10. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 16. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 17. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Phase I, open label, multicenter study of the safety and efficacy of MIW815 (this compound) administered by intratumoral injection to patients with advanced/metastatic solid tumors or lymphomas | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes and Protocols: ADU-S100 Solubility and Stability in PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a critical mechanism in the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity has positioned this compound as a promising candidate for cancer immunotherapy. For researchers working with this compound, understanding its solubility and stability in common buffers such as Phosphate-Buffered Saline (PBS) is crucial for the preparation of accurate and effective experimental solutions. These application notes provide a summary of available data and standardized protocols for determining the solubility and stability of this compound in PBS.
This compound Signaling Pathway
This compound activates the STING pathway, which plays a pivotal role in detecting cytosolic DNA and initiating an innate immune response.
Caption: STING signaling pathway activation by this compound.
Solubility of this compound
The solubility of this compound can vary depending on its salt form (e.g., disodium (B8443419) salt, ammonium (B1175870) salt) and the solvent. While specific data for PBS is limited, solubility in water provides a strong indication of its behavior in aqueous buffers. Sonication is often recommended to aid dissolution.
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility | Molar Concentration | Source |
| This compound | Water | >36.7 mg/mL | >50 mM | [1] |
| This compound | Water | 16 mg/mL | 23.17 mM | [2] |
| This compound (disodium salt) | Water | 1-10 mg/mL (Sparingly soluble) | - | [3] |
| This compound (ammonium salt) | Water | 5 mg/mL | 6.9 mM | [4] |
| This compound | DMSO | 1 mg/mL | 1.45 mM | [2] |
| This compound (ammonium salt) | DMSO | 12 mg/mL | 16.56 mM | [4] |
Note: The molecular weight of this compound disodium salt is 734.5 g/mol .
Protocol for Preparing this compound Solutions in PBS
This protocol outlines a general procedure for preparing a stock solution of this compound in PBS. Researchers should validate the solubility for their specific experimental needs.
Caption: Workflow for preparing this compound solutions in PBS.
Detailed Steps:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a portion of the total required volume of sterile PBS (e.g., 70-80%).
-
Solubilization: Vortex the mixture thoroughly. For compounds that are slow to dissolve, use a bath sonicator for 5-10 minute intervals until the solid is fully dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Final Volume: Bring the solution to the final desired volume with sterile PBS.
-
Sterilization: For cell-based assays or in vivo studies, sterile filter the solution using a 0.22 µm PVDF or PES syringe filter.
-
Storage: Aliquot the solution into single-use, light-protected tubes. For short-term storage (days), 4°C may be acceptable, but for long-term storage, -80°C is recommended.[2][4]
Stability of this compound in PBS
The stability of this compound is critical for ensuring the potency and reproducibility of experiments. While the solid form is highly stable when stored correctly, stability in aqueous solutions like PBS can be affected by temperature, pH, and enzymatic degradation. It has been noted that the free base form of this compound is unstable, and the ammonium salt version offers improved stability.[5]
Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [3] |
| In Solvent | -80°C | 1 year | [2][4] |
Protocol for Assessing this compound Stability in PBS
References
- 1. This compound (MIW815) - Chemietek [chemietek.com]
- 2. This compound | STING agonist | Anticancer | MIW815 | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Protocol for Intratumoral Administration of ADU-S100 in a Syngeneic B16 Melanoma Model
For Research Use Only
Application Notes
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment initiates a robust innate immune response, characterized by the production of type I interferons and pro-inflammatory cytokines, leading to the recruitment and activation of antigen-presenting cells and subsequent priming of a tumor-specific adaptive immune response.[3] This protocol details the use of this compound in the poorly immunogenic B16-F10 murine melanoma model, a standard model for preclinical immunotherapy studies.[4][5]
Mechanism of Action
This compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β). Concurrently, STING activation can also lead to NF-κB activation and the production of various pro-inflammatory cytokines and chemokines. This concerted response promotes dendritic cell (DC) maturation, enhances antigen presentation, and ultimately stimulates a potent anti-tumor T-cell response.[3]
Signaling Pathway of this compound Activation of STING
Caption: this compound activates the STING pathway, leading to the transcription of type I interferons and pro-inflammatory cytokines.
Experimental Protocols
B16-F10 Cell Culture
-
Thawing: Rapidly thaw a cryopreserved vial of B16-F10 cells (ATCC® CRL-6475™) in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Initial Culture: Transfer the thawed cells into a T-75 flask containing 10-15 mL of complete growth medium.
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[4][6]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile 1x PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium for passaging at a 1:2 to 1:4 split ratio.[4]
B16-F10 Syngeneic Tumor Model
-
Animals: Use 6-8 week old female C57BL/6 mice.
-
Cell Preparation: Harvest B16-F10 cells during their exponential growth phase. Ensure cell viability is >95% using a trypan blue exclusion assay. Wash the cells twice with sterile, ice-cold 1x PBS and resuspend at a concentration of 2.5 x 10^6 cells/mL in 1x PBS.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.[5]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 50-100 mm³.[5]
This compound Preparation and Administration
-
Reconstitution: Reconstitute lyophilized this compound with sterile water or PBS to a stock concentration. For example, a 10 mg/mL stock can be prepared.[7]
-
Dilution for Injection: Dilute the this compound stock solution in sterile 1x PBS to the desired final concentration for injection. A common dose range for intratumoral injection in mice is 20-50 µg.[8][9] For a 25 µg dose in a 50 µL injection volume, the final concentration would be 0.5 mg/mL.
-
Storage: Store the reconstituted this compound solution at -20°C.[2][10] Avoid repeated freeze-thaw cycles.[2]
-
Administration: Administer the diluted this compound solution via intratumoral (i.t.) injection.
Experimental Workflow
References
- 1. mybiosource.com [mybiosource.com]
- 2. invivogen.com [invivogen.com]
- 3. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. elabscience.com [elabscience.com]
- 7. oncotarget.com [oncotarget.com]
- 8. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 9. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: Combining ADU-S100 (MIW815) with Anti-PD-1 Checkpoint Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of STING (Stimulator of Interferon Genes) agonists with immune checkpoint inhibitors, specifically anti-PD-1 antibodies, represents a promising strategy in cancer immunotherapy. This approach aims to convert immunologically "cold" tumors, which are unresponsive to checkpoint blockade alone, into "hot," T-cell-inflamed tumors, thereby sensitizing them to anti-PD-1 therapy. ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent STING agonist.[1][2] Preclinical and clinical studies have explored the safety and efficacy of combining this compound with anti-PD-1 antibodies. These notes provide an overview of the mechanism of action, key preclinical and clinical findings, and detailed protocols for investigating this combination therapy.
Mechanism of Action and Rationale for Combination
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment due to tumor cell death or genomic instability.[3] Activation of STING in antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This, in turn, promotes the recruitment and activation of cytotoxic CD8+ T cells, which are essential for anti-tumor immunity.[4]
However, the tumor microenvironment is often characterized by immunosuppressive mechanisms, including the upregulation of immune checkpoints like PD-L1 on tumor cells, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and dysfunction. While anti-PD-1 antibodies can block this interaction and restore T-cell function, their efficacy is limited in tumors with low T-cell infiltration.
The rationale for combining this compound with an anti-PD-1 inhibitor is to create a synergistic anti-tumor response:
-
This compound (STING Agonist): Primes the immune system by activating the innate immune response, leading to the production of type I IFNs, enhanced antigen presentation, and the generation of a tumor-specific T-cell response. This process can convert an immunologically "cold" tumor into a "hot" one.
-
Anti-PD-1 Inhibitor: "Releases the brakes" on the newly recruited and activated T cells by blocking the PD-1/PD-L1 inhibitory axis, allowing for a sustained and potent anti-tumor attack.
Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 therapy can lead to the eradication of both injected and non-injected (distal) tumors, suggesting the induction of a systemic anti-tumor immune response.[6] This combination has also been shown to induce long-lasting immunological memory, protecting against tumor rechallenge.[6]
Data Presentation
Clinical Trial Data: Phase Ib Study of this compound (MIW815) and Spartalizumab (Anti-PD-1)
A phase Ib, multicenter, open-label study evaluated the safety and efficacy of intratumoral this compound in combination with the anti-PD-1 antibody spartalizumab in patients with advanced/metastatic solid tumors or lymphomas.[3][4][7][8]
Table 1: Patient Demographics and Treatment Overview
| Characteristic | Value |
| Number of Patients | 106 |
| Tumor Types | Advanced solid tumors or lymphomas |
| This compound (MIW815) Dosing | 50–3,200 μg, weekly intratumoral injections (3 weeks on/1 week off) or once every 4 weeks |
| Spartalizumab (PDR001) Dosing | 400 mg, intravenously every 4 weeks |
Source: Meric-Bernstam F, et al., Clin Cancer Res, 2023.[4]
Table 2: Treatment-Related Adverse Events (TRAEs) in ≥5% of Patients
| Adverse Event | Any Grade (n=83) | Grade 3/4 (n=83) |
| Injection site pain | 13.3% | 0% |
| Pyrexia (Fever) | 12.0% | N/A |
| Diarrhea | 9.6% | N/A |
| Rash | 6.0% | N/A |
Source: GlobeNewswire, 2019.[7] Note: More recent data from the full study of 106 patients reported pyrexia (22%), injection site pain (20%), and diarrhea (11%) as common adverse events.[4][7]
Table 3: Efficacy of this compound and Spartalizumab Combination
| Efficacy Measure | Value |
| Overall Response Rate (ORR) | 10.4%[4][7] |
| Confirmed Responses (as of April 5, 2019) | 5 patients (1 complete response, 4 partial responses)[7] |
| Anti-PD-1-naïve Triple-Negative Breast Cancer (TNBC) | 1 complete response, 2 partial responses (out of 8 evaluable patients)[7] |
| Previously Immunotherapy-Treated Melanoma | 2 partial responses (out of 25 evaluable patients)[7] |
Source: Meric-Bernstam F, et al., Clin Cancer Res, 2023; GlobeNewswire, 2019.[4][7]
While the combination was well-tolerated, the overall anti-tumor responses were minimal in a heavily pre-treated patient population.[4][7] However, pharmacodynamic biomarker analysis confirmed on-target activity of this compound.[4][7]
Mandatory Visualizations
Signaling Pathway
Caption: Synergistic mechanism of this compound and anti-PD-1.
Experimental Workflow
Caption: Workflow for in vivo studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a representative in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model (e.g., 4T1 breast cancer in BALB/c mice or MC-38 colon adenocarcinoma in C57BL/6 mice).
Materials:
-
Syngeneic tumor cell line (e.g., 4T1, MC-38)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound (lyophilized powder, to be reconstituted)
-
Sterile PBS
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Syringes and needles (27-30 gauge for injections)
-
Digital calipers
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture tumor cells in a 37°C, 5% CO2 incubator.
-
Harvest cells at 80-90% confluency and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Begin monitoring tumor growth 5-7 days post-implantation.
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle (PBS)
-
Group 2: this compound alone
-
Group 3: Anti-PD-1 antibody alone
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Treatment Administration:
-
This compound: Reconstitute this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL). Administer a single intratumoral (IT) injection of 50 µL (50 µg) into the center of the tumor on Day 0 of treatment.
-
Anti-PD-1 Antibody: Dilute the anti-PD-1 antibody in sterile PBS. Administer 200 µg per mouse via intraperitoneal (IP) injection on Days 0, 3, and 6.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume every 2-3 days until tumors reach a predetermined endpoint (e.g., 2000 mm³) or for a specified duration.
-
Monitor animal body weight and overall health status.
-
Record the date of euthanasia for survival analysis.
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
This protocol outlines the procedure for analyzing immune cell populations within the tumor microenvironment at a specified time point after treatment.
Materials:
-
Tumors from treated and control mice
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-FoxP3, anti-CD11c, anti-F4/80)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion and Single-Cell Suspension:
-
Excise tumors and place them in ice-cold RPMI.
-
Mince the tumors into small pieces and digest in the collagenase/DNase solution for 30-45 minutes at 37°C with agitation.
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend 1-2 x 10^6 cells in FACS buffer.
-
Stain with a live/dead dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to a standard protocol, then stain with the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, dendritic cells, macrophages).
-
Conclusion
The combination of the STING agonist this compound with anti-PD-1 checkpoint inhibitors is a scientifically sound approach to enhance anti-tumor immunity. While clinical results have been modest to date, the strategy has shown significant promise in preclinical models.[4][6] The provided application notes and protocols offer a framework for researchers to further investigate this combination therapy, optimize dosing and scheduling, and identify predictive biomarkers to guide its clinical development. Further research is needed to unlock the full potential of this combination for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy | MDPI [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study [sweislab.uchicago.edu]
Liposomal Formulation for Systemic Delivery of ADU-S100: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] While showing promise in preclinical and clinical studies, the systemic delivery of this compound is hampered by its poor drug-like properties, including hydrophilicity and susceptibility to degradation.[3][4][5] Liposomal encapsulation offers a promising strategy to overcome these limitations by protecting the agonist from degradation, enhancing its circulation time, and facilitating its delivery to the tumor microenvironment and into the cytosol of target immune cells.[6][7][8]
These application notes provide a detailed overview and protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of this compound for systemic delivery. The focus is on a cationic liposomal system, which has been shown to efficiently encapsulate and deliver STING agonists.[3][6]
Data Presentation: Formulation and Characterization
The following tables summarize key quantitative data for the formulation and characterization of liposomal this compound. The data is compiled from studies investigating the impact of lipid composition on the physicochemical properties and biological activity of the nanoparticles.
Table 1: Physicochemical Properties of Liposomal this compound Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-ADU-1 | DOTAP/Cholesterol (50/50) | 180 ± 20 | 0.21 ± 0.03 | +45 ± 5 | 85 ± 7 |
| Lipo-ADU-2 | DOTAP/HSPC/Cholesterol (40/10/50) | 165 ± 15 | 0.19 ± 0.02 | +40 ± 4 | 88 ± 6 |
| Lipo-ADU-3 | DOTAP/Cholesterol/DSPE-PEG2000 (47.5/50/2.5) | 198.4 | 0.23 ± 0.04 | +44.53 | 88.5 |
| Lipo-ADU-4 | HSPC/Cholesterol/DSPE-PEG2000 (56.3/38.4/5.3) | 99.76 ± 0.23 | 0.225 ± 0.0076 | -6.74 ± 0.896 | 58.29 ± 0.53 |
Data presented as mean ± standard deviation where available. DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; HSPC: Hydrogenated Soy Phosphatidylcholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000].
Table 2: In Vitro STING Activation by Liposomal this compound
| Formulation | Concentration of this compound | Cell Line | Assay | Results (Fold Induction over Control) |
| Free this compound | 5 µg/mL | THP-1 Dual™ | IRF-Luciferase | 8-fold |
| Lipo-ADU-1 | 0.5 µg/mL | THP-1 Dual™ | IRF-Luciferase | 15-fold |
| Free this compound | 5 µg/mL | Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 Expression | 1.5-fold |
| Lipo-ADU-1 | 0.5 µg/mL | Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 Expression | 2.5-fold |
Results are indicative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes encapsulating this compound using the thin-film hydration method, followed by extrusion for size homogenization.[9][10][11][12][13]
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
HEPES buffer (10 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath sonicator
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of lipids (e.g., DOTAP, Cholesterol, and DSPE-PEG2000) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (e.g., 40-55°C).
-
Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.[12]
-
Further dry the lipid film under a high vacuum for at least 2 hours (or overnight in a desiccator) to remove any residual solvent.[4][11]
-
-
Hydration:
-
Prepare a solution of this compound in HEPES buffer at the desired concentration (e.g., 125 µg/mL).[4]
-
Warm the this compound solution to a temperature above the lipid transition temperature.
-
Add the warm this compound solution to the round-bottom flask containing the dry lipid film.
-
Hydrate the lipid film by vigorous vortexing or mechanical shaking until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).[11] This suspension will appear turbid.
-
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[13]
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis against HEPES buffer or size exclusion chromatography.
-
Protocol 2: Characterization of Liposomal this compound
1. Particle Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Laser Doppler velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the formulation.[14][15]
-
Procedure:
2. Encapsulation Efficiency and Drug Loading:
-
Principle: The amount of this compound encapsulated within the liposomes is determined by separating the liposomes from the unencapsulated drug and quantifying the drug concentration.
-
Procedure:
-
Separate the liposomes from the aqueous phase containing unencapsulated this compound using a method like ultracentrifugation or size exclusion chromatography.
-
Lyse the liposomes to release the encapsulated this compound using a detergent (e.g., 0.1% Triton X-100).[17]
-
Quantify the concentration of this compound in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 258 nm).[3][17]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
Protocol 3: In Vitro STING Activation Assay
This protocol describes how to assess the ability of liposomal this compound to activate the STING pathway in vitro using a reporter cell line.
Materials:
-
THP-1 Dual™ ISG-Lucia/SEAP cells (or other suitable STING reporter cell line)[18]
-
Complete cell culture medium
-
Liposomal this compound formulations
-
Free this compound (as a control)
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the THP-1 Dual™ cells in a 96-well plate at a density of approximately 100,000 cells per well in 180 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of the liposomal this compound and free this compound in cell culture medium.
-
Add 20 µL of the diluted formulations to the respective wells of the 96-well plate containing the cells. Include a vehicle control (liposomes without this compound) and an untreated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of STING Activation:
-
After incubation, carefully collect 20 µL of the cell culture supernatant from each well and transfer to a white-walled 96-well plate.
-
Add 50 µL of the luciferase assay reagent to each well containing the supernatant.
-
Measure the luminescence using a luminometer. The luminescence intensity is proportional to the activity of the secreted luciferase, which is indicative of IRF pathway activation downstream of STING.
-
Visualizations
STING Signaling Pathway
Caption: STING signaling pathway activated by liposomal this compound.
Experimental Workflow for Liposomal this compound Preparation and Characterization
Caption: Workflow for preparing and characterizing liposomal this compound.
Logical Flow for In Vitro STING Activation Assay
Caption: Logical flow for the in vitro STING activation assay.
References
- 1. Facebook [cancer.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azonano.com [azonano.com]
- 15. horiba.com [horiba.com]
- 16. researchgate.net [researchgate.net]
- 17. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
Application Notes and Protocols for ADU-S100 in Colorectal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4] This, in turn, bridges innate and adaptive immunity, promoting the priming and activation of tumor-specific T cells.[5][6] In the context of colorectal cancer, intratumoral administration of this compound has demonstrated significant anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors.[7][8] These application notes provide a comprehensive overview of the experimental design for utilizing this compound in colorectal cancer research, including detailed protocols and expected outcomes.
Mechanism of Action: The STING Pathway
This compound functions by directly binding to and activating the STING protein located on the endoplasmic reticulum. This initiates a signaling cascade that results in the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). These interferons are crucial for enhancing the activity of dendritic cells (DCs), promoting the cross-presentation of tumor antigens, and ultimately leading to the activation and proliferation of tumor-specific CD8+ T cells.[4][6]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aduro Biotech's Preclinical Results For Its STING-Targeted CDN Immuno-Oncology Platform Highlighted In Prestigious Peer-Reviewed Publications - BioSpace [biospace.com]
Application Notes and Protocols for Measuring ADU-S100 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response, which in turn bridges innate and adaptive immunity.[1][2] Activation of STING in antigen-presenting cells (APCs) leads to the production of pro-inflammatory cytokines and chemokines, maturation of dendritic cells (DCs), and priming of tumor-antigen-specific CD8+ T cells.[3][4] Consequently, STING agonists like this compound are being actively investigated as cancer immunotherapeutics.[5]
These application notes provide detailed protocols for various in vitro assays to characterize and quantify the biological activity of this compound. The described methods are essential for screening and validating the potency of STING agonists, elucidating their mechanism of action, and supporting preclinical drug development.
STING Signaling Pathway
This compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes. The STING pathway can also activate the NF-κB signaling cascade, leading to the production of various pro-inflammatory cytokines.[2][6]
Caption: Simplified STING signaling pathway upon activation by this compound.
Reporter Gene Assays for STING Pathway Activation
Reporter gene assays are a robust and high-throughput method to quantify the activation of specific signaling pathways. Cell lines engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter responsive to a key transcription factor in the pathway of interest are utilized. For the STING pathway, reporter cells with promoters for IRF3 (Interferon-Stimulated Response Element - ISRE) or NF-κB are commonly used.
Protocol 1: IRF3 and NF-κB Reporter Assay in THP-1 Dual™ Cells
This protocol describes the use of THP-1 Dual™ cells, a human monocytic cell line that expresses Lucia luciferase under the control of an ISRE promoter and SEAP under the control of an NF-κB-inducible promoter. This allows for the simultaneous measurement of both IRF3 and NF-κB activation.[7]
Experimental Workflow:
Caption: Workflow for the dual reporter gene assay in THP-1 cells.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
RPMI 1640 medium, 10% FBS, 1% Pen-Strep
-
96-well flat-bottom plates (white and clear)
-
This compound
-
QUANTI-Luc™ (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Luminometer and Spectrophotometer
Procedure:
-
Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in 180 µL of culture medium in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Stimulation: Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[8]
-
IRF3 (Luciferase) Assay:
-
Transfer 20 µL of cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ per well.
-
Immediately measure luminescence using a luminometer.
-
-
NF-κB (SEAP) Assay:
-
Transfer 20 µL of cell culture supernatant to a clear 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution per well.
-
Incubate at 37°C for 1-3 hours.
-
Measure absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using non-linear regression.
Quantitative Data Summary:
| Cell Line | Reporter Pathway | Compound | EC50 (µg/mL) | Reference |
| THP-1 Dual™ | IRF3 (Luciferase) | Free this compound | 3.03 | [7] |
| THP-1 Dual™ | NF-κB (SEAP) | Free this compound | 4.85 | [7] |
Cytokine and Chemokine Secretion Assays
A primary function of STING activation is the production and secretion of type I interferons and other pro-inflammatory cytokines and chemokines. Measuring these secreted proteins is a direct and biologically relevant method to assess this compound activity. Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead arrays are the most common techniques for this purpose.
Protocol 2: IFN-β ELISA from Human PBMC or THP-1 Cell Supernatants
This protocol details the measurement of IFN-β secreted into the cell culture supernatant following stimulation with this compound.[4]
Experimental Workflow:
Caption: General workflow for measuring cytokine secretion by ELISA.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells
-
Appropriate cell culture medium
-
96-well cell culture plates
-
This compound
-
Human IFN-β ELISA Kit (e.g., from R&D Systems, BioLegend)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate freshly isolated human PBMCs or THP-1 cells in a 96-well plate at a suitable density (e.g., 200,000 cells/well).
-
Stimulation: Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant. Supernatants can be stored at -80°C if not used immediately.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance on a microplate reader. Generate a standard curve and calculate the concentration of IFN-β in each sample. Plot the dose-response curve and determine the EC50 value.
Quantitative Data Summary:
| Cell Type | Cytokine/Chemokine | Compound | EC50 (µM) | Reference |
| Human PBMCs | IFN-β | 2'3'-cGAMP | ~70 | [4] |
| THP-1 | IFN-β | 2'3'-cGAMP | 124 | [4] |
| THP-1 | IFN-β | 2'3'-c-di-AM(PS)2 (Rp/Rp) (this compound) | 10.5 | [4] |
| THP-1 | IFN-β | 2'3'-cGAM(PS)2 (Rp/Sp) | 39.7 | [4] |
| Mouse BMDCs | IFN-β | Liposomal this compound (0.1 µg/mL) | ~50-fold increase vs. free drug | [9] |
| Mouse BMDCs | TNF-α | Liposomal this compound (0.1 µg/mL) | ~33-fold increase vs. free drug | [9] |
Note: Other important cytokines and chemokines that can be measured include TNF-α, IL-6, and CXCL10.[3][10] Multiplex bead arrays (e.g., LEGENDplex™) can be used to measure multiple analytes simultaneously from a small sample volume.[10]
Dendritic Cell Maturation Assays
This compound-induced type I IFNs and other cytokines promote the maturation of dendritic cells (DCs), a critical step for initiating an adaptive immune response. DC maturation is characterized by the upregulation of co-stimulatory molecules on the cell surface, which can be quantified by flow cytometry.
Protocol 3: Flow Cytometry Analysis of DC Maturation Markers
This protocol describes the stimulation of mouse bone marrow-derived dendritic cells (BMDCs) with this compound and subsequent analysis of maturation markers.[7]
Materials:
-
Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
-
24-well tissue culture plates
-
This compound
-
FACS Buffer (e.g., PBS with 2% FBS, 2.5 mM EDTA)
-
Fc Block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against:
-
CD11c (DC marker)
-
MHC Class II (I-A/I-E)
-
CD40
-
CD80
-
CD86
-
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate BMDCs at 2 x 10^6 cells per well in a 24-well plate.[7]
-
Stimulation: Treat the cells with this compound (e.g., 0.5 µg/mL for liposomal this compound or 5 µg/mL for free this compound) or a vehicle control.[7]
-
Incubation: Incubate for 6-24 hours at 37°C.[7]
-
Cell Harvesting: Collect the cells and wash them with FACS buffer.
-
Fc Block: Resuspend cells in Fc Block solution and incubate at 4°C for 15-30 minutes to prevent non-specific antibody binding.
-
Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate at 4°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD11c+ population and analyze the expression levels (e.g., Mean Fluorescence Intensity - MFI) of MHCII, CD40, CD80, and CD86. Compare the expression in this compound-treated samples to the vehicle control.
Western Blot for STING Pathway Phosphorylation
To investigate the direct upstream signaling events, Western blotting can be used to detect the phosphorylation of key proteins in the STING pathway, such as TBK1 and IRF3. This provides a more mechanistic insight into this compound activity.
Protocol 4: Detection of Phospho-TBK1 and Phospho-IRF3
Materials:
-
Relevant cell line (e.g., THP-1, PBMCs)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies:
-
Anti-phospho-TBK1 (Ser172)
-
Anti-total TBK1
-
Anti-phospho-IRF3 (Ser396)
-
Anti-total IRF3
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound for a short time course (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the fold-change in phosphorylation upon this compound treatment.
Conclusion
The assays described provide a comprehensive toolkit for the in vitro characterization of this compound and other STING agonists. Reporter gene assays offer a high-throughput method for initial screening, while cytokine/chemokine measurements provide a direct readout of the functional downstream consequences of STING activation. Flow cytometry for DC maturation markers and Western blotting for pathway protein phosphorylation offer further insights into the immunological and mechanistic effects of these compounds. The selection of the appropriate assay will depend on the specific research question, ranging from potency determination and lead optimization to detailed mechanism-of-action studies.
References
- 1. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. invivogen.com [invivogen.com]
- 7. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following ADU-S100 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING is a critical step in the innate immune response to cytosolic DNA, triggering the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This, in turn, leads to the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), and the priming and recruitment of tumor-antigen-specific CD8+ T cells.[3][4] Intratumoral administration of this compound has been shown in preclinical models to induce regression of treated tumors and generate systemic, long-lasting anti-tumor immunity.[5][6]
These application notes provide a detailed overview and experimental protocols for utilizing flow cytometry to analyze the immunological effects of this compound treatment on various immune cell populations within the tumor microenvironment (TME) and periphery.
Mechanism of Action: The STING Signaling Pathway
This compound mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA).[5] Binding of this compound to STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade. This involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[2] The STING pathway also activates NF-κB, leading to the production of various pro-inflammatory cytokines and chemokines.[2]
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Tumor Tissue
This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry analysis of tumor-infiltrating lymphocytes (TILs).
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm and 40 µm cell strainers
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer (optional)
Procedure:
-
Excise tumor tissue and place it in a petri dish containing cold RPMI 1640.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a digestion buffer containing RPMI 1640, 1 mg/mL Collagenase IV, and 100 µg/mL DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the cells by adding PBS and centrifuging at 500 x g for 5 minutes at 4°C.
-
If significant red blood cell contamination is present, resuspend the cell pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature. Neutralize the lysis buffer with excess PBS.
-
Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.
Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping
This protocol outlines the procedure for staining single-cell suspensions with fluorescently-conjugated antibodies to identify and quantify different immune cell populations.
Materials:
-
Single-cell suspension from tumor or peripheral blood
-
FACS Buffer (PBS with 2% FBS and 2.5 mM EDTA)
-
Fc Block (e.g., anti-CD16/32 for murine samples)
-
Fluorochrome-conjugated antibodies (see Table 2 for examples)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization Buffer (for intracellular staining)
Procedure:
-
Adjust the cell concentration to 1-2 x 10^6 cells per well in a 96-well V-bottom plate.
-
Centrifuge at 500 x g for 3 minutes and discard the supernatant.
-
Stain for viability by resuspending the cells in the Live/Dead dye diluted in PBS and incubate for 20 minutes at 4°C, protected from light.
-
Wash the cells with FACS buffer.
-
Block non-specific antibody binding by resuspending the cells in FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C.[5]
-
Without washing, add the surface antibody cocktail (e.g., for T cells, DCs, NK cells) and incubate for 30 minutes at 4°C, protected from light.[5]
-
Wash the cells twice with FACS buffer.
-
(Optional, for intracellular staining) If staining for intracellular markers like transcription factors (e.g., FoxP3) or cytokines (e.g., IFN-γ), proceed with a fixation and permeabilization step according to the manufacturer's instructions.
-
Resuspend the cells in FACS buffer for immediate acquisition on a flow cytometer.
Data Presentation: Expected Immunological Changes after this compound Treatment
The following tables summarize the anticipated quantitative changes in immune cell populations and activation markers following this compound therapy. These are representative data based on preclinical and clinical observations.
Table 1: Changes in Dendritic Cell (DC) Maturation Markers
| Marker | Cell Type | Expected Change Post-ADU-S100 | Function |
|---|---|---|---|
| CD40 | Bone Marrow-Derived DCs (BMDCs) | ↑ Increase in MFI | Co-stimulatory molecule for T cell activation |
| CD80 | BMDCs, Tumor-Infiltrating DCs | ↑ Increase in MFI | Co-stimulatory molecule for T cell activation |
| CD86 | BMDCs, Tumor-Infiltrating DCs | ↑ Increase in MFI | Co-stimulatory molecule for T cell activation |
| MHC-II | BMDCs, Tumor-Infiltrating DCs | ↑ Increase in MFI | Antigen presentation to CD4+ T cells |
MFI: Mean Fluorescence Intensity[5]
Table 2: Phenotypic Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Cell Population | Phenotypic Markers | Expected Change Post-ADU-S100 | Rationale |
|---|---|---|---|
| CD8+ T Cells | CD45+, CD3+, CD8+ | ↑ Increase in % of CD3+ cells | Priming and recruitment of cytotoxic T cells[2][7] |
| Activated CD8+ T Cells | CD8+, CD69+, Granzyme B+ | ↑ Increase in % of CD8+ cells | Enhanced effector function |
| CD4+ T Cells | CD45+, CD3+, CD4+ | ↓ Decrease or no change in % of CD3+ cells | Shift in CD8/CD4 ratio favoring a cytotoxic response[7][8] |
| Natural Killer (NK) Cells | CD45+, CD3-, NK1.1+ (mouse) | ↑ Increase in activation (CD69+) | STING activation can enhance NK cell function[7] |
| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | ↓ Decrease in % of CD4+ cells | Overcoming immunosuppression in the TME |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for analyzing the immunological effects of this compound in a preclinical tumor model.
Gating Strategy for TILs
This logical diagram outlines a representative gating strategy for identifying key T cell subsets from a tumor single-cell suspension.
Conclusion
Flow cytometry is an indispensable tool for elucidating the mechanism of action and pharmacodynamic effects of STING agonists like this compound. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to assess the immunomodulatory properties of this compound, ultimately guiding the development of more effective cancer immunotherapies. The ability to perform high-dimensional, single-cell analysis is crucial for understanding the complex interplay of immune cells within the tumor microenvironment following therapeutic intervention.
References
- 1. Facebook [cancer.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. pnas.org [pnas.org]
- 8. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of ADU-S100 and Radiation Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic antitumor effects of ADU-S100 (a STING agonist) and radiation therapy. The combination of this compound and radiation has demonstrated potent preclinical efficacy across various cancer models. Radiation induces immunogenic cell death and the release of cytosolic DNA, which activates the cGAS-STING pathway. This compound directly and potently stimulates STING (Stimulator of Interferon Genes), leading to the production of type I interferons and other pro-inflammatory cytokines. This enhanced immune activation primes a robust and systemic antitumor T-cell response, resulting in significant tumor regression and improved survival. These protocols and data summaries are intended to guide researchers in the design and execution of studies to further explore and harness this promising cancer immunotherapy combination.
Data Presentation
Table 1: Synergistic Antitumor Efficacy of this compound and Radiation Therapy in an Esophageal Adenocarcinoma (EAC) Rat Model.[1][2][3][4][5][6]
| Treatment Group | Mean Change in Tumor Volume (%) |
| Placebo | +76.7% |
| Placebo + Radiation (16Gy) | +152.4% |
| This compound (50 µg) | -30.1% |
| This compound (50 µg) + Radiation (16Gy) | -50.8% |
Data adapted from a study in a de novo esophageal adenocarcinoma rat model, with tumor volume changes measured by MRI between 30 and 40 weeks post-surgery.[1][2][3][4][5][6]
Table 2: Upregulation of Immune-Related Genes in Tumor Tissue Following this compound and Radiation Therapy.[1][3][4][5]
| Gene | Treatment Group | Fold Change vs. Placebo (Pre- to On/Post-Treatment) |
| IFNβ | This compound +/- Radiation | Significant Upregulation (p < 0.01) |
| TNFα | This compound +/- Radiation | Significant Upregulation (p < 0.01) |
| IL-6 | This compound +/- Radiation | Significant Upregulation (p < 0.01) |
| CCL-2 | This compound +/- Radiation | Significant Upregulation (p < 0.01) |
Gene expression was measured by RT-PCR in tumor biopsies from an esophageal adenocarcinoma rat model.[1][3][4][5]
Table 3: Enhancement of PD-L1 Expression and CD8+ T-Cell Infiltration.[1][2][3][4][5]
| Marker | Treatment Group | Observation |
| PD-L1 Expression | This compound alone, Radiation alone, Combination | Enhanced expression induced by upregulation of CD8+ T-cells (p < 0.01) |
| CD8+ T-Cell Infiltration | This compound +/- Radiation | Increased infiltration into the tumor microenvironment |
Observations are from an esophageal adenocarcinoma rat model.[1][2][3][4][5]
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ADU-S100 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING, a key mediator of innate immunity, triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic CD8+ T lymphocytes.[3][4][5][6] This robust anti-tumor immune response has been demonstrated in numerous preclinical syngeneic mouse models, where intratumoral administration of this compound leads to regression of both injected and distal tumors.[7] These application notes provide a comprehensive overview of this compound dosage, administration, and expected outcomes in various syngeneic mouse models, along with detailed protocols for its use and subsequent immunological analysis.
Mechanism of Action: STING Pathway Activation
This compound mimics the action of the endogenous STING ligand, cGAMP.[2] Upon intratumoral injection, this compound is taken up by host cells within the tumor microenvironment, including immune cells and cancer cells.[1][6] It directly binds to the STING protein located on the endoplasmic reticulum.[3] This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β).[3] This signaling cascade results in the maturation of antigen-presenting cells (APCs), enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells, culminating in a potent, systemic anti-tumor immune response.[4][7][8]
Figure 1: this compound Signaling Pathway. Max Width: 760px.
Data Summary: this compound Dosage and Efficacy in Syngeneic Models
The following tables summarize the dosages and reported outcomes of this compound monotherapy and combination therapy in various preclinical syngeneic mouse models.
Table 1: this compound Monotherapy in Syngeneic Mouse Models
| Mouse Strain | Cancer Model | This compound Dose (per tumor) | Administration Route | Treatment Schedule | Key Outcomes | Reference(s) |
| BALB/c | CT-26 Colon Carcinoma | 20 µg, 40 µg | Intratumoral (IT) | Days 10 and 16 post-implantation | Significant tumor regression compared to control.[9] | [9] |
| BALB/c | CT-26 Colon Carcinoma | 25 µg, 100 µg | Intratumoral (IT) | Three doses, 3 days apart | Delayed tumor growth at 25 µg; complete regression in 44% of mice at 100 µg.[10] | [10] |
| FVB/N | NT2.5 (HER-2+) | 50 µg | Intratumoral (IT) | Three injections over one week | Delayed tumor growth; dependent on CD4+, CD8+ T cells, and NK cells.[4] | [4] |
| C57BL/6 | B16.F10 Melanoma | 50 µg | Intratumoral (IT) | Not specified | Did not induce significant tumor-specific T cell responses alone.[11] | [11] |
| BALB/c | 4T1 Breast Cancer | 50 µg then 30 µg | Intratumoral (IT) | Once every 2 days for 1 week, then continued at lower dose | Exhibited anti-tumor activity but was not curative.[12] | [12] |
| Rat Model | Esophageal Adenocarcinoma | 50 µg | Intratumoral (IT) | Two cycles, 3 weeks apart | >30% reduction in mean tumor volume; increased IFNβ, TNFα, IL-6, and CCL-2.[8][13] | [8][13] |
| C57BL/6 | MB49 Bladder Cancer | 25 µg, 50 µg, 100 µg | Intratumoral (IT) | Not specified | Strongest tumor regression even at the lowest dose (25 µg).[14] | [14] |
Table 2: this compound Combination Therapy in Syngeneic Mouse Models
| Mouse Strain | Cancer Model | This compound Dose (per tumor) | Combination Agent(s) | Key Outcomes | Reference(s) |
| BALB/c | CT-26 Colon Carcinoma | 20 µg | CpG ODN 1826 (20 µg) | Highest suppression of tumor growth compared to monotherapies.[9] | [9] |
| BALB/c | 4T1 Breast Cancer | Single dose (not specified) | Anti-PD-1 | Eradication of injected and non-injected tumors; near-complete responses.[7] | [7] |
| C57BL/6 | MC-38 Colon Carcinoma | Single dose (not specified) | Anti-PD-1 | Enhanced tumor control compared to monotherapies; protection from rechallenge.[7] | [7] |
| C57BL/6 | B16.F10 Melanoma | Single dose (not specified) | Anti-PD-1 + Anti-CTLA-4 | Induced tumor-specific CD8+ T-cell responses and tumor control.[7] | [7] |
| BALB/c | 4T1 Breast Cancer | 50 µg then 30 µg | Anti-Tim-3 | Significantly delayed tumor growth and prolonged survival; >50% tumor-free mice.[12] | [12] |
| C57BL/6 | TRAMP-C2 Prostate | Not specified | Cyto-IL-15 | Eliminated tumors in 58-67% of mice; promoted abscopal immunity in 50% of mice.[15][16] | [15][16] |
Experimental Protocols
Protocol 1: In Vivo Dosing of this compound in a Syngeneic Flank Tumor Model
This protocol provides a general framework for establishing a subcutaneous tumor model and administering this compound intratumorally.
Materials:
-
This compound (lyophilized powder or solution)
-
Sterile, endotoxin-free PBS or Hank's Balanced Salt Solution (HBSS)
-
Syngeneic tumor cells (e.g., CT-26, 4T1, MC-38)
-
6-8 week old mice (e.g., BALB/c, C57BL/6, matched to cell line)
-
Complete cell culture medium
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with sterile PBS to the final working concentration for injection. For a 25 µg dose in a 50 µL injection volume, the final concentration would be 0.5 mg/mL. Prepare fresh dilutions for each experiment.
-
-
Tumor Cell Implantation:
-
Culture tumor cells under standard conditions. Harvest cells during the exponential growth phase.
-
Wash cells twice with sterile PBS or HBSS and resuspend in PBS/HBSS at a concentration of 1-5 x 10^6 cells/mL.[17][18]
-
Anesthetize the mouse. Shave the right flank area.
-
Inject 100 µL of the cell suspension (containing 1-5 x 10^5 cells) subcutaneously into the shaved flank.[9][17]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor size approximately 7-10 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width^2).[4]
-
Randomize mice into treatment groups when tumors reach a predetermined average volume (e.g., 60-100 mm³).[4][12]
-
-
Intratumoral Administration of this compound:
-
Gently restrain the mouse (anesthesia may be required for prolonged or difficult injections).
-
Draw the prepared this compound solution into a 1 mL syringe fitted with a 27-gauge needle.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the desired volume (typically 25-50 µL) into the tumor.[4] Avoid injecting into necrotic areas. Withdraw the needle slowly to prevent leakage.
-
Follow the desired treatment schedule. A common schedule involves 2-3 injections spaced 3-7 days apart.[9][10]
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and animal body weight throughout the study.[9]
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% weight loss) are observed.[12]
-
At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for further analysis (see Protocol 2).
-
Protocol 2: Analysis of Immune Response Post-Treatment
This protocol outlines the general steps for analyzing immune cell infiltration and cytokine production following this compound treatment.
Materials:
-
RPMI-1640 medium, Collagenase D, DNase I
-
70 µm cell strainers
-
ACK lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -CD11c, -F4/80)
-
FACS buffer (PBS + 2% FBS)
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, CXCL10)
Procedure:
-
Tissue Processing and Single-Cell Suspension:
-
Euthanize mice and harvest tumors and spleens 24 hours to 7 days post-final treatment, depending on the desired endpoint.[4]
-
Tumors: Mince the tumor tissue finely and digest in RPMI containing Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer.
-
Lyse red blood cells in both tumor and spleen suspensions using ACK lysis buffer. Wash cells with PBS or RPMI.
-
-
Flow Cytometry for Immune Cell Infiltration:
-
Count the viable cells and resuspend at 1-2 x 10^7 cells/mL in FACS buffer.
-
Incubate cells with a viability dye and Fc block (anti-CD16/32) to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently-conjugated antibodies against surface markers to identify cell populations of interest (e.g., CD45+CD3+CD8+ for cytotoxic T cells; CD45+CD11c+ for dendritic cells).
-
For intracellular cytokine staining (e.g., IFN-γ), stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining, then fix, permeabilize, and stain for the intracellular target.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
-
Cytokine Analysis by ELISA:
-
Tumor Lysates: Homogenize a portion of the harvested tumor tissue in protein extraction buffer.[4] Centrifuge to pellet debris and collect the supernatant.
-
Serum: Collect blood via cardiac puncture at the time of euthanasia and process to obtain serum.
-
Determine the total protein concentration of the tumor lysates.
-
Use commercial ELISA kits to measure the concentration of cytokines (e.g., IFN-β, IFN-α, TNF-α, CCL5, CXCL9, CXCL10) in the tumor lysates or serum, following the manufacturer’s instructions.[4][19] Normalize cytokine levels in lysates to total protein concentration.
-
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. invivogen.com [invivogen.com]
- 4. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating ADU-S100: A Guide to Consistent Experimental Outcomes
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experiments involving the STING agonist ADU-S100. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic cyclic dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. Upon entering the cell, this compound binds directly to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and downstream signaling cascade. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably type I interferons like IFN-β, as well as other pro-inflammatory cytokines and chemokines. This innate immune activation is crucial for priming an anti-tumor immune response.
Q2: What are the known stability and solubility properties of this compound?
This compound is susceptible to enzymatic degradation by phosphodiesterases, which can impact its effective concentration and lead to variability. It is sparingly soluble in water (1-10 mg/ml) and only slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml). For optimal stability, it should be stored at -20°C. Reconstituted solutions should be freshly prepared for each experiment to avoid degradation.
Q3: Why am I observing inconsistent results between experiments?
Inconsistent results with this compound can stem from several factors:
-
High Interindividual Variability: Clinical studies have shown high interindividual variability in patient responses to this compound. This can be mirrored in preclinical models due to genetic differences in the STING pathway and variations in the tumor microenvironment.
-
Rapid In Vivo Clearance: this compound has a rapid terminal plasma half-life of approximately 24 minutes, which can lead to inconsistent exposure at the tumor site.[1][2]
-
Cell Line Integrity: The expression and functional status of the STING pathway components in your cell line are critical. Low or absent STING expression is a common reason for a lack of response.
-
Technical Variability: Inconsistent cell seeding, pipetting errors, and variations in incubation times can all contribute to result variability.
-
Agonist Degradation: As a cyclic dinucleotide, this compound can be degraded by enzymes. Proper storage and handling are crucial.
Troubleshooting Guides
Guide 1: Low or No IFN-β (or other cytokine) Production
Problem: You are not observing the expected induction of IFN-β or other downstream cytokines after treating your cells with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome/Next Steps |
| Cell line lacks a functional STING pathway | 1. Check STING Expression: Perform a Western blot or qPCR to confirm STING expression in your cell line. 2. Use a Positive Control Cell Line: Test this compound on a cell line known to have a functional STING pathway, such as THP-1 monocytes. | If STING expression is low or absent, consider using a different cell line or a method to induce STING expression. If the positive control works, the issue is likely with your experimental cell line. |
| Inactive this compound | 1. Verify Storage and Handling: Ensure this compound has been stored at -20°C and protected from multiple freeze-thaw cycles. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment. | If you suspect the compound has degraded, obtain a new vial and repeat the experiment. |
| Suboptimal Agonist Concentration or Incubation Time | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal dose for your cell line. 2. Conduct a Time-Course Experiment: Measure cytokine production at multiple time points (e.g., 4, 8, 16, 24 hours) to identify the peak response time. | This will help you identify the optimal experimental conditions for your specific model. |
| Mycoplasma Contamination | Test for Mycoplasma: Use a mycoplasma detection kit to check your cell cultures. | If positive, discard the contaminated cells and start with a fresh, confirmed-negative stock. |
Guide 2: High Variability Between Replicates
Problem: You are observing significant differences in cytokine production between replicate wells treated with the same concentration of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome/Next Steps |
| Inconsistent Cell Seeding | Ensure Uniform Cell Plating: Use a calibrated multichannel pipette and ensure the cell suspension is homogenous before and during plating. Visually inspect plates after seeding. | Consistent cell numbers across all wells, leading to more reproducible results. |
| Pipetting Inaccuracy | Calibrate Pipettes: Regularly check the calibration of your pipettes. Use Reverse Pipetting: For viscous solutions or small volumes, use the reverse pipetting technique. | Improved accuracy in delivering this compound and other reagents to your wells. |
| Edge Effects in Multi-well Plates | Avoid Using Outer Wells: Do not use the outermost wells of your plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media instead. | Reduced variability caused by evaporation and temperature gradients across the plate. |
Experimental Protocols
In Vitro IFN-β Induction in THP-1 Cells
This protocol outlines a general procedure for stimulating the human monocytic cell line THP-1 with this compound to measure IFN-β production.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
96-well cell culture plates
-
IFN-β ELISA kit
Protocol:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 complete medium.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of medium.
-
(Optional for differentiation into macrophage-like cells): Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before stimulation.
-
-
This compound Preparation and Stimulation:
-
Reconstitute this compound in sterile water or PBS to create a stock solution.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 10 µg/mL.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours. The optimal incubation time may need to be determined empirically.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Presentation
Table 1: Summary of In Vitro this compound Activity
| Cell Line | Assay | Endpoint | Typical Effective Concentration | Reference |
| THP-1 | ELISA | IFN-β production | 1-10 µg/mL | [3] |
| THP-1 Dual™ | Reporter Assay | IRF3/NF-κB activation | EC50: ~3-5 µg/mL | [3] |
| Murine Bone Marrow Macrophages | Western Blot | pTBK1/pIRF3 | Not specified | [4] |
Table 2: Clinical Trial Observations for Intratumoral this compound (MIW815)
| Parameter | Observation | Reference |
| Maximum Tolerated Dose | Not reached in a phase I study with doses up to 6,400 µg. | [1] |
| Common Adverse Events | Pyrexia (17%), chills (15%), injection-site pain (15%). | [1][2] |
| Pharmacokinetics | Rapid absorption from injection site, rapid terminal plasma half-life (~24 minutes), high interindividual variability. | [1][2] |
| Clinical Activity (single agent) | Limited, with one partial response and two unconfirmed partial responses in a study of 47 patients. | [1][5] |
Visualizations
References
- 1. bioengineer.org [bioengineer.org]
- 2. Targeting the loss of cGAS/STING signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ADU-S100 Dosage to Minimize Toxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ADU-S100 (also known as MIW815) to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage. Upon activation by this compound, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, activates a robust anti-tumor immune response.
Q2: What are the common toxicities observed with this compound in clinical trials?
A2: In phase I and Ib clinical trials, this compound has been generally well-tolerated. The most frequently reported treatment-related adverse events are pyrexia (fever), chills, and injection-site pain.[2][3] Importantly, a maximum tolerated dose (MTD) was not reached in these trials, suggesting a manageable safety profile within the tested dose ranges (50 to 6,400 μg administered intratumorally).[2]
Q3: What is the pharmacokinetic profile of this compound?
A3: Clinical studies have shown that after intratumoral injection, this compound is rapidly absorbed from the injection site and has a short terminal plasma half-life of approximately 24 minutes.[2]
Q4: Is this compound cytotoxic to cancer cells directly?
A4: Studies have shown that this compound does not exhibit direct toxicity to cancer cells in vitro, even at high concentrations.[4] The anti-tumor effect of this compound is primarily mediated through the activation of an anti-tumor immune response.[4] However, at higher concentrations in preclinical models, TNFα-dependent direct tumor cell killing has been observed.[3]
Q5: What are some common challenges when working with this compound in cell culture?
A5: Common issues include the stability and delivery of the molecule into the cell cytoplasm where STING resides. As a cyclic dinucleotide, this compound is susceptible to degradation by phosphodiesterases.[1] Ensuring proper storage and handling is crucial. For in vitro experiments, effective delivery into the cytosol may require the use of transfection reagents or delivery systems.
Troubleshooting Guides
Issue 1: High variability or lack of response in in vitro experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Store this compound aliquots at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inefficient Cytosolic Delivery | Use a transfection reagent suitable for nucleic acids to facilitate the entry of this compound into the cytoplasm. Optimize the reagent-to-ADU-S100 ratio according to the manufacturer's protocol. |
| Low STING Expression in Cell Line | Verify the expression of STING in your cell line of interest using Western blot or qPCR. Some cancer cell lines may have low or absent STING expression, rendering them unresponsive. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. High cell density or poor viability can impair cellular responses. |
Issue 2: Unexpected cytotoxicity in cell cultures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | If using a solvent to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells. Run a vehicle-only control. |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can induce cell death and confound results. |
| Off-target effects of high concentrations | Although direct toxicity is low, extremely high concentrations might induce stress pathways. Perform a dose-response curve to identify the optimal concentration for STING activation without inducing non-specific effects. |
Data Presentation
Table 1: In Vitro Activity of this compound in Human THP-1 Dual™ Reporter Cells
| Assay | EC50 (µg/mL) |
| IRF-Luciferase | ~3.0 |
| NF-κB-SEAP | ~4.9 |
Data represents the half-maximal effective concentration (EC50) for the induction of Interferon Regulatory Factor (IRF) and NF-κB signaling pathways in THP-1 Dual™ reporter cells. Data adapted from preclinical studies.
Table 2: Clinical Dosing of this compound (MIW815)
| Study Phase | Dose Range (Intratumoral) | Dosing Schedule |
| Phase I | 50 - 6,400 µg | Weekly for 3 weeks, followed by 1 week off |
| Phase Ib (with Spartalizumab) | 50 - 3,200 µg | Weekly for 3 weeks, followed by 1 week off, or once every 4 weeks |
This table summarizes the dosage regimens used in clinical trials.[2][3] A maximum tolerated dose was not reached.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the direct cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of IFN-β Production by ELISA
This protocol outlines the measurement of Interferon-beta (IFN-β) secreted by cells following stimulation with this compound.
Materials:
-
This compound
-
Target cells (e.g., peripheral blood mononuclear cells or a responsive cell line)
-
Complete cell culture medium
-
24-well plates
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density (e.g., 5 x 10^5 cells/mL).
-
This compound Stimulation: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µg/mL). Include an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance values to the standard curve.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound-mediated STING activation.
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. invivogen.com [invivogen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ADU-S100 Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the STING agonist ADU-S100 (MIW815). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to this compound and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2][3] STING is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage.[4][5] Upon intratumoral administration, this compound mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), and binds directly to the STING protein located on the endoplasmic reticulum.[6][7] This binding event triggers a conformational change in STING, leading to its activation and downstream signaling cascade.[8][9] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][5] This robust inflammatory response within the tumor microenvironment leads to the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic CD8+ T cells, ultimately promoting a potent, antigen-specific anti-tumor immune response.[3][10][11]
Q2: What are the primary mechanisms of resistance to this compound treatment?
Resistance to STING agonists like this compound can be both intrinsic to the tumor cells and adaptively acquired in response to treatment. Key mechanisms include:
-
Upregulation of Immune Checkpoints: A major adaptive resistance mechanism is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1).[4][12] Activation of the STING pathway can inadvertently lead to increased PD-L1 expression on tumor cells and immune cells within the tumor microenvironment, which then suppresses the activity of anti-tumor T cells.
-
Induction of Immunosuppressive Pathways: STING activation can also induce other immunosuppressive pathways. For example, increased expression and activity of indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2) have been observed following treatment with STING agonists.[12][13] These molecules contribute to an immunosuppressive tumor microenvironment, thereby attenuating the anti-tumor effects of this compound.[12]
-
Loss or Downregulation of STING Pathway Components: Pre-existing or acquired defects in the STING signaling pathway within cancer cells can render them resistant to this compound. This can include the loss of STING expression itself, or mutations in key downstream signaling molecules like TBK1 or IRF3.[8]
-
Immunosuppressive Tumor Microenvironment: The presence of a highly immunosuppressive tumor microenvironment, characterized by an abundance of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages, can dampen the inflammatory response initiated by STING activation.[14][15]
-
Upregulation of Tim-3 on Dendritic Cells: Recent studies have shown that this compound treatment can lead to the upregulation of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) on conventional dendritic cells type 2 (cDC2s).[16] These Tim-3+ cDC2s are immunosuppressive and restrain the activity of CD4+ T cells, thereby limiting the overall anti-tumor response.[16]
Q3: My cells are not responding to this compound treatment in vitro. What are the potential reasons?
If you observe a lack of response to this compound in your cell culture experiments, consider the following troubleshooting steps:
-
Cell Line Competency: Ensure that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3).[17] Some tumor cell lines may have deficiencies in this pathway. It is recommended to use a positive control cell line known to be responsive to STING agonists, such as THP-1 cells.[14]
-
Agonist Integrity and Delivery: Verify the integrity and activity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.[17] Also, consider the efficiency of this compound delivery into the cells, as it needs to reach the cytosol to activate STING.[6]
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture and can significantly alter the cellular response to immune stimuli.[17] Regularly test your cell lines for mycoplasma.
-
Experimental Conditions: Optimize experimental parameters such as cell density, agonist concentration, and incubation time. A time-course experiment is recommended to determine the peak of the response.[17]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low induction of Type I IFN (IFN-β) upon this compound stimulation. | 1. Inactive this compound. 2. Cell line lacks a functional STING pathway. 3. Suboptimal experimental conditions. | 1. Test the activity of this compound on a responsive control cell line (e.g., THP-1).[14] 2. Verify the expression of key STING pathway components (STING, TBK1, IRF3) by Western blot or qPCR.[14][18] 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.[17] |
| High variability in cytokine production between replicates. | 1. Inconsistent cell seeding. 2. Inaccurate pipetting of this compound. 3. Degradation of this compound during the experiment. | 1. Ensure a homogenous single-cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and ensure proper mixing. 3. Prepare fresh dilutions of this compound for each experiment and minimize the time the diluted agonist is kept at room temperature.[17] |
| In vivo tumor growth is not inhibited by this compound monotherapy. | 1. Adaptive resistance through upregulation of immune checkpoints (e.g., PD-L1).[4][12] 2. Induction of other immunosuppressive pathways (e.g., IDO, COX2).[12][13] 3. Presence of an immunosuppressive tumor microenvironment.[15] 4. Upregulation of Tim-3 on cDC2s.[16] | 1. Combine this compound with a PD-1/PD-L1 checkpoint inhibitor.[10][11] 2. Consider combination therapy with inhibitors of IDO or COX2.[12][13] 3. Analyze the tumor microenvironment to identify and target specific immunosuppressive cell populations. 4. Combine this compound with a Tim-3 blocking antibody.[16] |
| Limited or no abscopal effect (regression of non-injected tumors) observed. | 1. Insufficient systemic immune activation. 2. Strong systemic immunosuppression. | 1. Increase the dose of this compound or the frequency of administration (within tolerated limits). 2. Combine intratumoral this compound with systemic immunotherapies like checkpoint inhibitors to overcome systemic immune tolerance.[9][10] |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating this compound and combination therapies.
Table 1: Effect of Combination Therapies on Tumor Growth in Murine Models
| Tumor Model | Treatment Group | Outcome Measure | Result | Reference |
| Lewis Lung Carcinoma (LLC) | CDA (STING agonist) | Survival | 77% of mice succumbed to tumor growth | [12][13] |
| LLC | CDA + PD-1 blockade | Survival | Increased survival compared to CDA alone | [13] |
| LLC | CDA + Celecoxib (COX2 inhibitor) | Survival & Tumor Re-challenge | Uniform survival without relapse and resistance to re-challenge | [12][13] |
| B16 Melanoma | This compound + anti-PD-L1 | Tumor Growth | Improved tumor growth control vs. This compound alone | [19] |
| BPR20 Melanoma | This compound + ARG2i/COX2i/NOS2i | Tumor Growth | Best treatment for this model | [19] |
Table 2: Clinical Trial Data for MIW815 (this compound)
| Trial Phase | Treatment | Number of Patients | Overall Response Rate (ORR) | Common Adverse Events | Reference |
| Phase I | MIW815 Monotherapy | 47 | One partial response | Pyrexia (17%), chills (15%), injection site pain (15%) | [20][21] |
| Phase Ib | MIW815 + Spartalizumab (anti-PD-1) | 106 | 10.4% | Pyrexia (22%), injection site pain (20%), diarrhea (11%) | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation
This protocol outlines the steps to assess the activation of the STING pathway in cultured cells following treatment with this compound.[22][23][24]
Materials:
-
Cell line of interest (e.g., tumor cell line, immune cells)
-
Complete cell culture medium
-
This compound
-
Reagents for downstream analysis (e.g., ELISA kit for IFN-β, antibodies for Western blot, reagents for qPCR)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal time point.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., IFN-β) by ELISA.
-
Cell Lysate: Lyse the cells to extract protein for Western blot analysis or RNA for qPCR analysis.
-
-
Downstream Analysis:
-
ELISA: Quantify the concentration of IFN-β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the phosphorylation of key signaling proteins such as TBK1 and IRF3. Also, assess the total protein levels of STING, TBK1, and IRF3.[18]
-
qPCR: Measure the mRNA expression levels of target genes such as IFNB1, CXCL10, and CCL5.[18]
-
Protocol 2: In Vivo Evaluation of this compound Efficacy and Resistance Mechanisms
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model and investigating mechanisms of resistance.
Materials:
-
Syngeneic mouse tumor model (e.g., MC38, B16-F10)
-
This compound
-
Optional: Combination therapy agents (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Reagents for tissue processing and analysis (e.g., flow cytometry antibodies, reagents for RNA extraction)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1). Administer this compound intratumorally and other agents as required.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study (or at specified time points), euthanize the mice and collect tumors, tumor-draining lymph nodes, and spleens for analysis.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and lymphoid organs and perform flow cytometry to analyze the frequency and activation state of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, DCs, MDSCs).
-
Gene Expression Analysis: Extract RNA from tumor tissue to analyze the expression of genes related to immune activation and suppression (e.g., Ifnb1, Pd-l1, Ido1, Ptgs2).
-
Immunohistochemistry/Immunofluorescence: Analyze tumor sections to visualize the infiltration and localization of immune cells.
Visualizations
Caption: The this compound-mediated STING signaling pathway.
Caption: Key mechanisms of resistance to this compound therapy.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. invivogen.com [invivogen.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Facebook [cancer.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 9. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 16. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 21. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
ADU-S100 Off-Target Effects: A Technical Support Guide for Preclinical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of the STING (Stimulator of Interferon Genes) agonist, ADU-S100 (also known as MIW815), in preclinical models. Understanding these effects is crucial for accurate experimental design, data interpretation, and the overall advancement of your research. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during in-vivo and in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed off-target effects of this compound in preclinical animal models?
A1: Based on available preclinical data, the most frequently reported off-target effects following intratumoral administration of this compound in mice include localized adverse events at the injection site and transient systemic inflammatory responses. Specifically, researchers have observed ulcerative pathology at the injection site.[1][2] Systemic effects can include transient weight loss and elevated levels of certain inflammatory cytokines and hepatic transaminases. However, some studies have reported no significant changes in body weight, suggesting that these effects can be model- and dose-dependent.[3]
Q2: We are observing significant skin ulceration at the injection site in our mouse model. Is this a known effect of this compound?
A2: Yes, ulcerative pathology at the site of intratumoral injection is a documented adverse effect of this compound in preclinical mouse models.[1][2] This is considered a localized inflammatory response likely driven by the potent activation of the STING pathway in the tumor microenvironment. The severity of this effect can be influenced by the dose of this compound administered.
Q3: Our mice are experiencing weight loss after this compound administration. What is the likely cause and is it reversible?
A3: Transient weight loss has been noted in some preclinical studies. This is often attributed to the systemic inflammatory response induced by the STING agonist, which can lead to a temporary decrease in appetite and activity. In many cases, this effect is dose-dependent and reversible as the initial inflammatory response subsides. Close monitoring of animal health, including daily weight checks, is recommended. If significant or prolonged weight loss is observed, a dose reduction should be considered.
Q4: We have detected elevated liver enzymes in the serum of treated animals. Is this an expected finding?
A4: While not universally reported, an increase in hepatic transaminases has been observed in some preclinical models following this compound administration. This suggests a potential for systemic toxicity affecting the liver, likely as part of the broader systemic inflammatory response. It is advisable to include liver function tests in your safety assessment protocols.
Q5: Are there any known off-target effects on specific immune cell populations?
A5: While the primary on-target effect of this compound is the activation of antigen-presenting cells to prime a T-cell response, some studies have investigated its direct effects on other immune cells. For instance, in-vitro studies with an analog of this compound have suggested a potential impact on the viability of Natural Killer (NK) cells in co-culture systems. Researchers should be mindful of potential direct effects on various immune cell subsets when analyzing immunological data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe ulceration at the injection site | High local concentration and intense inflammatory response. | - Consider a dose de-escalation study to find the optimal therapeutic window with acceptable local toxicity.- Ensure precise intratumoral injection to minimize leakage into surrounding healthy tissue. |
| Significant and sustained weight loss in animals | Systemic inflammatory response ("cytokine storm"). | - Reduce the administered dose of this compound.- Monitor key inflammatory cytokines in serum to correlate with clinical signs.- Provide supportive care as per institutional animal care guidelines. |
| Elevated liver enzymes | Systemic inflammation leading to transient liver toxicity. | - Perform a dose-response study to assess the impact on liver function.- Collect liver tissue for histopathological analysis to investigate for any signs of tissue damage. |
| Inconsistent anti-tumor efficacy | Complex interplay of on-target and potential off-target effects. | - High doses of STING agonists can sometimes lead to T-cell apoptosis, potentially limiting efficacy. A dose-optimization study is recommended.- Characterize the immune cell infiltrate in the tumor microenvironment to understand the balance between anti-tumor and potentially detrimental inflammatory responses. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the off-target effects of this compound in preclinical models.
Table 1: Systemic Off-Target Effects of this compound in Mice
| Preclinical Model | Dosage and Administration | Observed Effect | Magnitude of Effect |
| 4T1 tumor-bearing BALB/c mice | 50 µg, intratumoral | Weight Loss | Not specified |
| 4T1 tumor-bearing BALB/c mice | 50 µg, intratumoral | Increased TNF-α | Not specified |
| 4T1 tumor-bearing BALB/c mice | 50 µg, intratumoral | Increased Hepatic Transaminases | Not specified |
| CT-26 tumor-bearing BALB/c mice | 20 µg and 40 µg, intratumoral | Body Weight | No significant change observed |
Table 2: Local Off-Target Effects of this compound in Mice
| Preclinical Model | Dosage and Administration | Observed Effect |
| TRAMP-C2 prostate tumor model in C57BL/6 mice | Not specified | Ulcerative pathology at the injection site |
| B16-F10 melanoma model in C57BL/6 mice | Not specified | Ulcerative pathology at the injection site |
Experimental Protocols
Assessment of Systemic Toxicity
-
Animal Monitoring: Following this compound administration, monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and posture.
-
Serum Biochemistry: At selected time points post-treatment, collect blood samples via appropriate methods (e.g., retro-orbital sinus or cardiac puncture at termination). Analyze serum for markers of liver function (e.g., alanine (B10760859) aminotransferase [ALT], aspartate aminotransferase [AST]) and kidney function (e.g., blood urea (B33335) nitrogen [BUN], creatinine) using a certified veterinary diagnostic laboratory or in-house analyzers.
-
Cytokine Analysis: Analyze serum or plasma samples for a panel of inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using multiplex bead-based assays (e.g., Luminex) or ELISA to quantify the systemic inflammatory response.
Evaluation of Local Toxicity
-
Macroscopic Evaluation: Visually inspect and photograph the injection site and surrounding tissue daily. Score the severity of any local reactions, such as erythema, edema, and ulceration, using a standardized scoring system.
-
Histopathological Analysis: At the study endpoint, collect the tumor and surrounding tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other pathological changes.
Visualizations
Caption: On-target signaling pathway of this compound activation of STING.
Caption: Experimental workflow for assessing this compound off-target effects.
References
Managing injection site reactions with intratumoral ADU-S100
This guide provides researchers, scientists, and drug development professionals with essential information for managing injection site reactions associated with the intratumoral administration of ADU-S100 (MIW815), a potent STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed to activate the STING pathway.[1][2] Upon intratumoral injection, this compound mimics the action of natural CDNs, binding directly to the STING protein located on the endoplasmic reticulum.[3] This binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3] This cascade initiates a potent innate immune response within the tumor microenvironment, leading to the recruitment and activation of antigen-presenting cells (APCs) and cytotoxic CD8+ T cells, which can attack and destroy cancer cells.[3][4]
Q2: What are the common injection site reactions observed with intratumoral this compound?
A2: Based on clinical trial data, the most common treatment-related adverse events are systemic effects like pyrexia (fever) and chills.[2] However, local injection site reactions are also frequently reported, with injection site pain being a primary observation.[2] In preclinical models, more severe reactions have been noted, including inflammatory reactions and ulcerative pathology at the injection site.[5] It is understood that some degree of local inflammation is an expected consequence of the drug's mechanism of action, reflecting a successful immune activation. However, severe necrosis or ulceration requires careful management.
Q3: Are injection site reactions an indicator of therapeutic efficacy?
A3: The local inflammatory response is intrinsically linked to the mechanism of action of this compound, which is designed to turn "cold" tumors "hot" by inducing inflammation. While a direct correlation between the severity of the injection site reaction and anti-tumor efficacy has not been formally established in all models, the underlying immune activation is necessary for the therapeutic effect. In some preclinical studies, tumor necrosis and ulceration are expected outcomes of effective treatment.[6] The key is to distinguish between a manageable, on-target inflammatory response and an excessive reaction that compromises animal welfare.
Troubleshooting Guide
Q4: I am observing severe ulceration and necrosis at the injection site in my mouse model. What can I do to mitigate this?
A4: Severe ulceration is a known potential side effect in preclinical models and requires careful management.[5][6]
-
Review Injection Protocol:
-
Injection Volume: Ensure the injection volume is appropriate for the tumor size. One protocol suggests administering a volume equivalent to 50% of the total tumor volume.[7] High pressure from excessive volume can cause tissue damage.
-
Injection Rate: Inject the solution slowly to allow for even distribution and to avoid rapid pressure buildup within the tumor.
-
Needle Placement: Ensure the needle tip is centrally located within the tumor mass. Avoid injecting into subcutaneous tissue, which can lead to skin necrosis.[8] Using ultrasound guidance can improve accuracy.[9]
-
-
Dose and Formulation:
-
Dose De-escalation: Consider reducing the dose of this compound. A potent immune response is desired, but an overly high concentration can lead to excessive cell death and tissue damage.
-
Formulation/Dilution: Ensure this compound is correctly diluted. A common diluent is sterile PBS.[7] Check for any issues with the formulation that might increase local toxicity.
-
-
Animal Monitoring and Care:
-
Humane Endpoints: Ulceration of a subcutaneous tumor is often considered a humane endpoint.[6] However, if ulceration is an expected outcome of the therapy, protocols may be justified to allow for continued observation, provided the animal's welfare is not compromised.[6]
-
Palliative Care: To reduce the risk of infection and improve animal welfare, topical antibiotics can be applied to the ulcerated area. To prevent mechanical irritation, remove huts from cages and place food on the floor.[10] Monitor for signs of pain or systemic sickness (e.g., weight loss, reduced mobility), which should trigger euthanasia.[6]
-
Q5: The this compound solution is difficult to inject, and the needle seems to clog. What could be the cause?
A5: This issue can arise from several factors related to the formulation or the tumor itself.
-
Formulation: While this compound is a small molecule, if it is part of a more complex formulation (e.g., nanoparticles, hydrogels), ensure it is properly reconstituted and remains in suspension. Vortex or mix as per the manufacturer's instructions immediately before drawing into the syringe.
-
Tumor Density: Some tumors are very dense or have fibrotic regions, which can increase backpressure during injection. Using a slightly larger gauge needle (e.g., 25G instead of 27G) may help, but be mindful that this can also increase leakage from the injection site.
-
Needle Design: Studies have shown that multi-side-hole needles can improve drug distribution and reduce backpressure compared to standard end-hole needles, leading to better intratumoral deposition.[9]
Q6: How can I ensure the injected this compound is retained within the tumor and doesn't leak out?
A6: Poor retention can reduce efficacy and increase the potential for off-target effects.
-
Slow Injection: As mentioned, a slow injection rate is critical.
-
Pause Before Withdrawal: After delivering the full volume, wait for 10-15 seconds before slowly withdrawing the needle. This allows the internal pressure to equalize and reduces the likelihood of the solution tracking back out through the needle path.
-
Small Injection Volume: If possible, use a smaller, more concentrated volume.
-
Advanced Formulations: For experimental purposes, formulating this compound in a hydrogel or with other retention-enhancing agents can significantly improve its residence time within the tumor.[1][9]
Data on Injection Site Reactions
The following table summarizes treatment-related adverse events from a Phase I clinical trial of MIW815 (this compound) in human patients with advanced/metastatic solid tumors or lymphomas.
| Adverse Event | Frequency (All Grades) | Reference |
| Pyrexia (Fever) | 17% | [2] |
| Chills | 15% | [2] |
| Injection-site Pain | 15% | [2] |
Data from a study of 47 patients receiving weekly intratumoral injections of MIW815 (50 to 6,400 µg).[2]
Signaling Pathways and Workflows
Caption: this compound activates the STING signaling pathway.
Caption: Workflow for assessing injection site reactions (ISR).
Caption: Troubleshooting flowchart for severe necrosis.
Experimental Protocols
Protocol 1: Intratumoral Injection of this compound in a Murine Model
This protocol is synthesized from methodologies described in preclinical studies.[7]
-
Preparation of this compound:
-
Animal and Tumor Preparation:
-
Anesthetize the tumor-bearing mouse using an approved institutional protocol (e.g., inhaled isoflurane).
-
Measure the tumor dimensions using digital calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Gently clean the skin overlying the tumor with an alcohol swab.
-
-
Intratumoral Injection Procedure:
-
Calculate the required injection volume. A common approach is to inject a total volume equal to 50% of the calculated tumor volume.[7]
-
Using a sterile insulin (B600854) syringe (e.g., 27-30 gauge), carefully draw up the calculated volume of the diluted this compound solution.
-
Insert the needle into the center of the tumor mass. Be careful to stay within the tumor boundaries and avoid passing through the far side.
-
Inject the solution slowly and steadily to ensure even distribution and minimize leakage.
-
After the injection is complete, hold the needle in place for 10-15 seconds before slowly withdrawing it.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: Assessment and Scoring of Injection Site Reactions
This protocol is adapted from FDA guidance and common toxicology practices.[11][12]
-
Monitoring Schedule:
-
Observe animals daily for the first 72 hours post-injection, as this is the typical window for acute reactions.
-
Continue observations at least 3 times per week for the duration of the study.
-
-
Visual Assessment:
-
At each time point, visually inspect the injection site for the following signs:
-
Erythema: Redness of the skin.
-
Edema: Swelling or formation of a welt.
-
Necrosis/Ulceration: Blackening of the tissue (eschar) or open sores.
-
-
-
Quantitative Scoring:
-
Use digital calipers to measure the diameter (in mm) of any erythema or edema.
-
Assign a numerical score based on the severity of the observed reactions. The following is an example of a 4-point scoring system:
-
| Grade | Erythema (Redness) | Edema (Swelling) | Necrosis/Ulceration |
| 0 | No change | No change | No change |
| 1 | Faint, barely perceptible redness | Barely perceptible swelling (<5 mm) | - |
| 2 | Moderate redness | Moderate swelling (5-10 mm) | Superficial eschar, no skin break |
| 3 | Severe redness | Severe swelling (>10 mm) | Deep necrosis, skin break/ulceration |
| 4 | - | - | Ulceration with purulent discharge |
-
Documentation and Action:
-
Record all scores and measurements in a study log.
-
Photograph the injection sites at each assessment point to provide a visual record.
-
For animals with scores of Grade 2 or higher, consult the troubleshooting guide and institutional veterinary staff.
-
Scores of Grade 3 or 4, especially when accompanied by signs of systemic distress, should trigger the implementation of humane endpoints as defined in the animal use protocol.[6]
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Enhancing immunotherapy of STING agonist for lymphoma in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openscholar.huji.ac.il [openscholar.huji.ac.il]
- 7. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Injection Site Necrosis and Ulceration Following Vaccination in an Adult Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the serum stability of ADU-S100 for in vivo studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the STING agonist ADU-S100 in in vivo studies, with a focus on improving its serum stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for in vivo studies?
This compound (also known as MIW815 or ML RR-S2 CDA) is a synthetic cyclic dinucleotide (CDN) that potently activates the Stimulator of Interferon Genes (STING) pathway.[1][2][3] This activation triggers an innate immune response, making it a promising agent for cancer immunotherapy.[1][4][5] However, like other natural CDNs, this compound possesses poor drug-like properties. It is susceptible to rapid enzymatic degradation in the bloodstream and tissues, primarily by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which limits its bioavailability and systemic efficacy when administered in its "free" form.[1][4][6]
Q2: What is the typical serum half-life of free this compound?
In vitro studies have shown that free this compound undergoes a rapid monoexponential decline in serum. For instance, one study reported a half-life of approximately 2.8 hours in fetal bovine serum.[1] Another study in a phase I clinical trial observed a rapid terminal plasma half-life of about 24 minutes in patients.[2][7][8] This rapid clearance underscores the need for formulation strategies to protect this compound from degradation in vivo.
Q3: How can the serum stability of this compound be improved?
The most common and effective strategy to enhance the serum stability of this compound is through encapsulation within delivery systems, such as liposomes or other nanoparticles.[1][6][9][10] These carriers protect this compound from enzymatic degradation, prolong its circulation time, and can improve its delivery to target cells.[6][10]
Q4: What are the advantages of using liposomal formulations for this compound?
Liposomal delivery of this compound has been shown to:
-
Markedly improve serum stability : Encapsulation protects this compound from phosphodiesterases in the blood.[1]
-
Potentiate STING activation : Liposomal formulations can lead to enhanced activation of the STING pathway in antigen-presenting cells compared to free this compound.[1][11]
-
Enhance anti-tumor immunity : By improving stability and delivery, liposomal this compound can lead to more robust anti-tumor immune responses.[1][12]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected therapeutic efficacy in vivo.
-
Possible Cause: Rapid degradation of this compound in the serum.
-
Troubleshooting Steps:
-
Verify Formulation: If using a "free" solution of this compound, consider its short half-life. For systemic administration, a protective delivery system is highly recommended.
-
Assess Formulation Stability: If using a liposomal or nanoparticle formulation, ensure its stability and encapsulation efficiency. Refer to the quantitative data below for expected stability improvements.
-
Optimize Dosing and Administration Route: Intratumoral injection can achieve high local concentrations, potentially bypassing rapid systemic degradation.[2][3] For systemic efficacy, a stable formulation is crucial.
-
Issue 2: High variability in experimental results between subjects.
-
Possible Cause: Inconsistent formulation quality or administration.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing your this compound formulation (e.g., liposome (B1194612) extrusion size, drug-to-lipid ratio).
-
Characterize Nanoparticles: If using a nanoparticle-based delivery system, characterize each batch for size, zeta potential, and encapsulation efficiency to ensure consistency.
-
Precise Administration: Ensure accurate and consistent administration of the formulation to each animal.
-
Quantitative Data Summary
The following tables summarize the serum stability of free versus liposomal this compound.
Table 1: Serum Stability of Free this compound
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2.8 | 50 |
| 8 | ~20 |
Data synthesized from studies indicating a half-life of approximately 2.8 hours for free this compound in serum.[1]
Table 2: Improved Serum Stability with PEGylated Liposomal this compound
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 8 | ~50 |
| 24 | ~40 |
| 48 | ~35 |
| 72 | ~30 |
This formulation exhibited biexponential degradation, with a rapid initial decline followed by a much slower degradation phase, indicating significant protection of the encapsulated drug.[1]
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (Example)
This protocol is a generalized example based on published methods.[1] Researchers should optimize ratios and lipids for their specific needs.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DOTAP, cholesterol, and DSPE-PEG2000) in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous solution of this compound.
-
-
Sonication and Extrusion:
-
Sonicate the hydrated lipid suspension to form multilamellar vesicles.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound using a method such as dialysis or size exclusion chromatography.
-
Protocol 2: In Vitro Serum Stability Assay
-
Incubation:
-
Incubate the this compound formulation (e.g., free this compound or liposomal this compound) in fetal bovine serum (or other relevant serum) at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Preparation:
-
To precipitate serum proteins and release the drug from liposomes, add a protein-precipitating agent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Quantification:
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Improving Serum Stability
Caption: Workflow for developing and testing stabilized this compound formulations.
Logical Relationship: Problem to Solution
Caption: Addressing the serum stability issue of this compound.
References
- 1. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 9. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
Why did ADU-S100 clinical trials show limited efficacy?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the STING (Stimulator of Interferon Genes) agonist ADU-S100 (MIW815).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist.[1] It is designed to mimic the action of natural CDNs produced by cGAS (cyclic GMP-AMP synthase) upon sensing cytosolic DNA.[2] By binding to and activating the STING protein located on the endoplasmic reticulum, this compound triggers a signaling cascade. This cascade involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3 (interferon regulatory factor 3).[2] Activated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[2][3] This robust innate immune response is intended to lead to the development of a systemic, antigen-specific T-cell mediated adaptive immune response against tumor cells.[1][4]
Q2: Why did this compound show limited clinical efficacy as a monotherapy in clinical trials?
A2: Despite promising preclinical results, the clinical efficacy of single-agent this compound was limited in its first-in-human phase I trial.[5][6][7] Several factors may have contributed to this outcome:
-
Pharmacokinetics: this compound administered intratumorally is rapidly absorbed from the injection site and has a very short terminal plasma half-life of approximately 24 minutes.[5][6][7][8] This rapid clearance may not be sufficient to induce a sustained and potent anti-tumor immune response.
-
Immune Suppression in the Tumor Microenvironment: The tumor microenvironment is often highly immunosuppressive. While this compound can induce an initial inflammatory response, this may not be sufficient to overcome established immune resistance mechanisms in humans.[3][9]
-
Tumor Heterogeneity: The response to STING agonists can be influenced by the heterogeneity of the tumor, including variations in STING expression and the baseline immune infiltration of the tumor.[9]
-
Need for Combination Therapy: Evidence suggests that STING agonists like this compound may be more effective when used in combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), to overcome immune resistance.[3][10][11] The initial immune activation by this compound may sensitize "cold" tumors to the effects of checkpoint inhibitors.[10][12]
Q3: What were the common adverse events observed with this compound in clinical trials?
A3: In the phase I monotherapy trial, this compound was generally well-tolerated, and a maximum tolerated dose was not reached.[5][6][7] The most common treatment-related adverse events were pyrexia (fever), chills, and injection-site pain.[5][6][7] When combined with the anti-PD-1 antibody spartalizumab, common adverse events included pyrexia, injection site pain, and diarrhea.[3][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Limited or no induction of type I IFN or other target cytokines in vitro. | 1. Cell line suitability: The cell line may have a deficient or non-responsive STING pathway. 2. This compound degradation: The compound may have degraded due to improper storage or handling. 3. Suboptimal concentration: The concentration of this compound used may be too low. | 1. Cell line validation: Confirm STING expression and pathway integrity in your cell line using a positive control (e.g., another known STING agonist or direct transfection of DNA). 2. Proper handling: Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment. 3. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| High inter-individual variability in in vivo experiments. | 1. Pharmacokinetic variability: As seen in human trials, there can be high inter-individual variability in the absorption and clearance of this compound.[5][6] 2. Tumor model heterogeneity: Differences in tumor size, vascularity, and immune infiltration can affect drug distribution and response. | 1. Increase sample size: Use a sufficient number of animals per group to account for variability. 2. Normalize data: Normalize data to baseline measurements for each individual animal where possible. 3. Standardize tumor models: Ensure consistency in tumor implantation and size at the start of the experiment. |
| Lack of systemic anti-tumor effect (abscopal effect) in preclinical models. | 1. Insufficient local immune activation: The dose or frequency of intratumoral this compound administration may not be sufficient to generate a robust systemic immune response. 2. Dominant systemic immunosuppression: The preclinical model may have strong systemic immunosuppressive mechanisms that counteract the effects of local STING activation. | 1. Optimize dosing regimen: Experiment with different doses and schedules of this compound administration. 2. Combination therapy: Combine this compound with a systemic immunotherapy, such as an anti-PD-1 or anti-CTLA-4 antibody, to overcome systemic immune tolerance.[3] |
| Upregulation of immune checkpoint molecules (e.g., PD-L1) following this compound treatment. | This is an expected on-target effect. The induction of type I interferons by STING activation can lead to the upregulation of PD-L1 on tumor cells and immune cells. | This provides a strong rationale for combining this compound with immune checkpoint inhibitors that block the PD-1/PD-L1 axis to enhance the anti-tumor response.[11] |
Quantitative Data from Clinical Trials
Table 1: Phase I Monotherapy Trial of this compound (MIW815)
| Parameter | Value | Reference |
| Number of Patients | 47 | [5][6][7] |
| Tumor Types | Advanced/metastatic solid tumors or lymphomas | [5][6][7] |
| Dose Range | 50 to 6,400 µg (intratumoral injections) | [5][6][7] |
| Dosing Schedule | Weekly for 3 weeks, followed by 1 week off | [5][6][7] |
| Maximum Tolerated Dose | Not reached | [5][6][7] |
| Most Common Adverse Events | Pyrexia (17%), chills (15%), injection-site pain (15%) | [5][6][7] |
| Pharmacokinetics (Plasma Half-life) | Approximately 24 minutes | [5][6][7] |
| Objective Response Rate (ORR) | One confirmed partial response (Merkel cell carcinoma) | [5][6][7] |
| Stable Disease | Lesion size was stable or decreased in 94% of evaluable injected lesions | [5][6] |
Table 2: Phase Ib Combination Trial of this compound (MIW815) with Spartalizumab (anti-PD-1)
| Parameter | Value | Reference |
| Number of Patients | 106 | [3] |
| Tumor Types | Advanced/metastatic solid tumors or lymphomas | [3] |
| This compound Dose Range | 50–800 µg (intratumoral injections) | [13] |
| Spartalizumab Dose | 400 mg IV every 4 weeks | [13] |
| Most Common Adverse Events | Pyrexia (22%), injection site pain (20%), diarrhea (11%) | [3] |
| Overall Response Rate (ORR) | 10.4% | [3] |
| Confirmed Responses | 5 patients (including one complete response in triple-negative breast cancer) | [14] |
Experimental Protocols
Note: Detailed, step-by-step protocols are not available in the provided search results. The following are generalized methodologies based on the techniques mentioned in the context of this compound research.
1. In Vitro STING Activation Assay
-
Objective: To measure the induction of type I IFN and other cytokines by this compound in a relevant cell line (e.g., THP-1 monocytes).
-
Methodology:
-
Culture THP-1 cells to the desired density.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cell culture supernatant.
-
Quantify the levels of IFN-β, TNF-α, and other cytokines in the supernatant using ELISA or a multiplex cytokine assay.
-
Analyze the dose-response relationship.
-
2. In Vivo Murine Tumor Model for Efficacy and Pharmacodynamics
-
Objective: To evaluate the anti-tumor efficacy of intratumoral this compound and assess changes in the tumor microenvironment.
-
Methodology:
-
Implant tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) subcutaneously into syngeneic mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1).
-
Administer this compound directly into the tumor at the desired dose and schedule. Administer anti-PD-1 antibody intraperitoneally.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, or at specified time points, harvest tumors for analysis.
-
Pharmacodynamic Analysis:
-
Immunohistochemistry/Immunofluorescence: Analyze tumor sections for infiltration of CD8+ T cells, NK cells, and other immune cell populations.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and draining lymph nodes to quantify immune cell populations and their activation status.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): Extract RNA from tumor tissue to measure the expression of genes related to the STING pathway, interferon signaling, and immune activation (e.g., Ifnb1, Tnf, Cxcl10).
-
-
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Workflow for a preclinical this compound efficacy study.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aduro Biotech Presents Preliminary Results from Ongoing Phase 1 Trials of STING agonist this compound (MIW815) in Patients with Advanced Solid Tumors or Lymphomas | PM360 [pm360online.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 7. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision targeting of STING: Challenges, innovations, and clinical outlook for cancer therapy [the-innovation.org]
- 10. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [iris.uniupo.it]
- 13. ascopubs.org [ascopubs.org]
- 14. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: ADU-S100 In Vitro Dose-Response Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers conducting in vitro dose-response curve analysis of ADU-S100, a synthetic STING (Stimulator of Interferon Genes) agonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as an agonist for the STING receptor.[1] STING is a transmembrane protein located in the endoplasmic reticulum (ER) that plays a critical role in the innate immune system.[2][3] Upon binding to this compound, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[2][4] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4]
Q2: Which human STING alleles does this compound activate? A2: this compound is a potent activator of all known human and murine STING alleles.[1][4]
Q3: What are common cell lines used for in vitro this compound experiments? A3: THP-1 cells, a human monocytic cell line, are frequently used. Specifically, reporter cell lines like THP-1 Dual™ cells, which allow for the simultaneous monitoring of IRF3 and NF-κB pathways, are highly suitable for these assays.[5] Bone Marrow-Derived Dendritic Cells (BMDCs) are also used to study the maturation effects of this compound.[5]
Q4: What is a typical effective concentration (EC50) for this compound in vitro? A4: The EC50 can vary depending on the cell line and the specific delivery method. For free this compound in THP-1 Dual™ reporter cells, the EC50 for inducing the IRF3 pathway has been reported as 3.03 µg/mL and for the NF-κB pathway as 4.85 µg/mL.[5][6] Liposomal formulations can significantly enhance potency, lowering the EC50 by orders of magnitude.[5][6]
Troubleshooting Guide
Q5: My cells are not responding to this compound stimulation, even at high concentrations. What could be the issue? A5:
-
Cell Line Integrity: Confirm that your cell line expresses a functional STING protein. Some cell lines may have low or non-functional STING expression. Consider using a positive control, such as 2'3'-cGAMP, to verify pathway integrity.
-
Compound Delivery: this compound is a CDN and may have difficulty crossing the cell membrane. For non-phagocytic cells, a transfection reagent or another delivery vehicle like a cationic liposome (B1194612) may be necessary to facilitate intracellular entry.[5]
-
Assay Endpoint: Ensure your readout is appropriate for STING activation. Common readouts include measuring IFN-β or TNF-α secretion by ELISA, or using reporter assays for IRF3 or NF-κB activation.[5][7] The timing of the readout is also critical; cytokine production can be measured after 6 to 24 hours of stimulation.[8]
Q6: I am observing high variability between my replicates. How can I improve my assay precision? A6:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable responses.
-
Serial Dilution Errors: Be meticulous with your serial dilutions. Small errors at the beginning of a dilution series can be magnified at lower concentrations.[9] Consider preparing a larger volume of each dilution to minimize pipetting errors.
-
Plate Edge Effects: "Edge effects" in multi-well plates can cause variability. To mitigate this, avoid using the outermost wells or fill them with a buffer/media to maintain a more uniform environment across the plate.
-
Mixing: Ensure thorough but gentle mixing after adding this compound to the wells.
Q7: My dose-response curve is not sigmoidal (e.g., it's flat or biphasic). What does this mean? A7:
-
Concentration Range: A flat curve may indicate that your dose range is too narrow or completely outside the responsive range of the assay. Test a much wider range of concentrations (e.g., from nM to high µM) to capture the full dose-response relationship.
-
Cytotoxicity: At very high concentrations, this compound or the delivery vehicle may induce cytotoxicity, leading to a "hook effect" or a descending curve at the high end. It is advisable to run a parallel cytotoxicity assay (e.g., using CellTiter-Glo® or a similar method) with the same concentrations to rule this out.
-
Complex Biological Response: Biphasic (U-shaped) curves can occur.[9] This may suggest complex biological mechanisms, such as the activation of negative feedback loops or off-target effects at higher concentrations.
Q8: The shape of my dose-response curve differs from published data. Why might this be? A8:
-
Experimental Conditions: Differences in cell type, cell passage number, serum concentration in the media, incubation time, and the specific assay readout can all influence the EC50 and the overall shape of the curve.[10]
-
Compound Formulation: The exact salt form, purity, and formulation (e.g., free vs. liposomal) of this compound can dramatically impact its activity.[5] Ensure you are comparing your results to data generated under similar formulation conditions.
-
Data Analysis: The curve-fitting model used can affect the calculated parameters. Ensure you are using an appropriate nonlinear regression model, such as the four-parameter log-logistic (4PL) model.[9][10]
Data Presentation
This compound In Vitro Potency
The following table summarizes the half-maximal effective concentration (EC50) values for free this compound in activating the IRF3 and NF-κB pathways.
| Cell Line | Pathway | EC50 (µg/mL) | Citation |
| THP-1 Dual™ | IRF3 (Luciferase) | 3.03 | [5][6] |
| THP-1 Dual™ | NF-κB (SEAP) | 4.85 | [5][6] |
Visualized Pathways and Workflows
Caption: Simplified signaling cascade following this compound activation of the STING pathway.
Caption: A typical experimental workflow for dose-response analysis of this compound.
Experimental Protocols
Protocol: STING Reporter Assay in THP-1 Dual™ Cells
This protocol outlines the measurement of IRF3 and NF-κB activation by this compound using THP-1 Dual™ reporter cells.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
Complete culture medium (RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated FBS, 100 µg/ml Normocin™, Pen-Strep)
-
This compound
-
Sterile, 96-well flat-bottom culture plates
-
QUANTI-Luc™ (for IRF3-induced Lucia luciferase)
-
QUANTI-Blue™ Solution (for NF-κB-induced SEAP)
-
Luminometer and Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 to 200,000 cells per well in 180 µL of complete culture medium in a 96-well plate.
-
This compound Preparation: Prepare a serial dilution series of this compound in sterile culture medium. A common starting concentration is 100 µg/mL, followed by 3-fold or 10-fold dilutions. Also, prepare a vehicle-only control.
-
Cell Stimulation: Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[11]
-
IRF3 Pathway Readout (Luciferase):
-
Transfer 20 µL of cell culture supernatant to a white, flat-bottom 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Immediately measure luminescence using a luminometer.
-
-
NF-κB Pathway Readout (SEAP):
-
Add 180 µL of QUANTI-Blue™ Solution to a flat-bottom 96-well plate.
-
Add 20 µL of the stimulated cell culture supernatant to these wells.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
-
Data Analysis: Plot the relative light units (RLU) or OD values against the logarithmic concentration of this compound. Use a suitable software package (e.g., GraphPad Prism) to fit a four-parameter logistic curve and determine the EC50 value.[5]
Protocol: IFN-β Cytokine Quantification by ELISA
This protocol describes the measurement of IFN-β secreted into the supernatant of cells stimulated with this compound.
Materials:
-
Immune cells (e.g., BMDCs, THP-1)
-
Complete culture medium
-
This compound
-
Sterile 24-well or 96-well culture plates
-
Human or Murine IFN-β ELISA Kit (e.g., from R&D Systems, PBL Assay Science)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at the desired density in a culture plate (e.g., 0.5 x 10^6 cells/mL for BMDCs).[7]
-
This compound Preparation: Prepare a serial dilution series of this compound in sterile culture medium, including a vehicle control.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's specific protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve. Plot the IFN-β concentration against the logarithmic concentration of this compound and perform a nonlinear regression to determine the EC50.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. invivogen.com [invivogen.com]
- 5. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing high interindividual variability in ADU-S100 response.
Welcome to the technical support center for ADU-S100 (MIW815). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experiments with the STING (Stimulator of Interferon Genes) agonist, this compound, with a focus on understanding and mitigating high interindividual variability in treatment response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] It is designed to mimic the action of natural CDNs, which are produced by immune cells in response to cytosolic DNA.[3][4] Upon intratumoral administration, this compound binds directly to the STING protein located on the endoplasmic reticulum.[1][5] This binding event triggers a conformational change in STING, leading to its activation and downstream signaling. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3][5] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][6] This cascade ultimately leads to the activation of dendritic cells (DCs), priming of antigen-specific CD8+ T cells, and a robust anti-tumor immune response.[1][7]
Q2: High interindividual variability in response to this compound has been reported. What are the potential sources of this variability?
High interindividual variability is a noted characteristic of this compound response in clinical settings.[4][8][9][10] Several factors may contribute to this:
-
Pharmacokinetics (PK): Clinical studies have shown that this compound is rapidly absorbed from the injection site and has a short plasma half-life of approximately 24 minutes.[4][8][9] The pharmacokinetic profile also displays high interindividual variability, with a coefficient of variation (CV) of over 86%, which can lead to different levels of drug exposure at the tumor site.[5]
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the human gene encoding STING (TMEM173) can affect its sensitivity to CDNs and subsequent signaling.[11][12] For example, the R232H variant has been shown to have a diminished type I IFN response.[13][14] The presence of different STING alleles within a population can therefore contribute to varied responses to this compound.[3]
-
Tumor Microenvironment (TME): The composition and state of the TME can significantly influence the efficacy of STING agonists.[5] Factors such as the baseline level of T-cell infiltration (i.e., "hot" vs. "cold" tumors), the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and the expression of immune checkpoint molecules like PD-L1 can all modulate the response to this compound.[5][15]
-
Cellular Context: The downstream effects of STING activation can vary depending on the cell type, signal intensity, and duration of the signal.[16]
Troubleshooting Guides
Issue 1: Inconsistent or Low Cytokine Production in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Agonist Integrity | Ensure this compound is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment as CDNs can be susceptible to degradation.[17] |
| Cell Line Competency | Confirm that the cell line expresses all necessary components of the STING pathway. Use a positive control, such as another innate immune stimulus, to verify cellular responsiveness. Check for mycoplasma contamination, which can dampen immune responses.[17] |
| Experimental Conditions | Optimize cell seeding density, as both too few and too many cells can lead to a poor response. Perform a time-course experiment to determine the peak time for cytokine production for your specific cell type and agonist concentration.[17] |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Technical Inconsistencies | Ensure even cell seeding across wells. Use precise pipetting techniques for the agonist and other reagents. Maintain consistent incubation times for all samples.[17] |
| Agonist Stability | The short half-life of CDN agonists can contribute to variability.[17] Consider using delivery systems like nanoparticles to protect the agonist from degradation and ensure more consistent delivery to cells.[18] |
Issue 3: Discrepancy in this compound Activity Between Murine and Human Cells
| Possible Cause | Troubleshooting Step |
| Species-Specific Agonist Activity | While this compound is designed to activate all known human and murine STING alleles, it's important to be aware that some STING agonists exhibit species-specific activity.[3] For example, the small molecule agonist DMXAA activates murine STING but not human STING.[17] Always verify the reported activity of your specific agonist in the relevant species. |
Data Presentation
Table 1: Pharmacokinetic Parameters of MIW815 (this compound) in Humans
| Parameter | Value | Reference |
| Terminal Plasma Half-life | ~24 minutes | [4][8][9] |
| Interindividual Variability (CV%) | >86% | [5] |
Table 2: Common Treatment-Related Adverse Events with MIW815 (this compound)
| Adverse Event | Frequency | Reference |
| Pyrexia | 17% | [4][19] |
| Chills | 15% | [4][19] |
| Injection-site pain | 15% | [4][19] |
Experimental Protocols
Protocol: In Vitro STING Activation and Cytokine Measurement
This protocol provides a general framework for assessing the in vitro activity of this compound. Optimization for specific cell types and experimental questions is recommended.
-
Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes, primary dendritic cells) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
This compound Preparation: Reconstitute and dilute this compound in sterile, endotoxin-free PBS or cell culture medium to the desired concentrations. Prepare fresh dilutions for each experiment.
-
Cell Treatment: Remove the culture medium from the cells and replace it with medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2. A time-course experiment is recommended to determine the optimal incubation time for peak cytokine production.[17]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle control and plot the dose-response curve to determine the EC50 of this compound in your system.
Protocol: Assessment of STING Pathway Activation by Western Blot
This protocol allows for the direct visualization of STING pathway activation through the phosphorylation of key signaling proteins.
-
Cell Lysis: Following treatment with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control to assess the degree of pathway activation.
Mandatory Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: In vitro experimental workflow for assessing this compound activity.
Caption: Logical flow for troubleshooting this compound response variability.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. invivogen.com [invivogen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 8. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Nucleotide Polymorphisms of Human STING Can Affect Innate Immune Response to Cyclic Dinucleotides | PLOS One [journals.plos.org]
- 13. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 14. Polymorphisms in STING Affect Human Innate Immune Responses to Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Potential for ADU-S100 to induce immunosuppressive responses
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for the STING agonist ADU-S100 to induce immunosuppressive responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist.[1][2] Upon intratumoral administration, this compound binds to and activates the STING protein, which is located on the endoplasmic reticulum of various cells, including immune cells like dendritic cells (DCs).[2][3] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][4][5] The intended outcome is the initiation of a robust innate immune response that subsequently primes a systemic, tumor-antigen-specific adaptive T-cell response.[2][3][6]
Q2: Can this compound, a STING agonist, lead to immunosuppressive responses?
While the primary function of STING agonists like this compound is to stimulate an anti-tumor immune response, emerging evidence from preclinical studies suggests that they can also induce immunosuppressive mechanisms.[7][8] This is a critical consideration for researchers, as it may contribute to the limited efficacy of STING agonist monotherapy observed in some clinical trials.[4][7]
Q3: What are the known immunosuppressive mechanisms associated with STING agonist treatment?
Several potential mechanisms of STING agonist-induced immunosuppression have been identified:
-
Expansion of Regulatory B cells (Bregs): Studies have shown that STING agonists can promote the expansion of intratumoral regulatory B cells that express the immunosuppressive cytokine IL-35.[7] This effect is mediated through a STING-IRF3-dependent pathway that is independent of type I interferons.[7]
-
Upregulation of Immunosuppressive Cytokines: Besides IL-35, STING agonists can also induce the expression of other immunosuppressive cytokines like IL-10.[7]
-
Induction of T-cell Inhibition Pathways: Treatment with this compound has been shown to upregulate the expression of Tim-3 on type 2 conventional dendritic cells (cDC2).[9][10][11] These Tim-3+ cDC2s can restrain the activity of CD4+ T cells, thereby dampening the anti-tumor immune response.[9][10][11]
-
Recruitment of Myeloid-Derived Suppressor Cells (MDSCs): Some studies suggest that STING agonism may be associated with the recruitment and activation of monocytic myeloid-derived suppressor cells (M-MDSCs) in the tumor microenvironment.[12]
Q4: Have studies with this compound shown any effects on regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs)?
In some preclinical models, treatment with this compound in combination with other agents did not show significant changes in the frequencies of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).[13][14] However, another study noted an increase in MDSCs following this compound monotherapy.[11] It is important to note that the impact on these cell populations may be context-dependent, varying with the tumor model and the combination of therapies used.[12]
Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on immune cell populations and cytokine production.
Table 1: Effect of this compound on Splenic Immune Cell Frequencies in TRAMP-C2 Prostate Tumor Model
| Cell Type | Control (%) | This compound (%) | Combination (this compound + cyto-IL-15) (%) | p-value (this compound vs Control) | p-value (Combination vs Control) |
| CD4+ T cells | 22 | <14 | <14 | p <0.0001 | p <0.0001 |
| CD8+ T cells | >8 | - | 10 | - | p <0.05 |
| NK cells | 4.4 | >5.5 | >5.5 | p <0.05 | p <0.01 |
| NKT cells | 4 | - | 7.5 | - | p <0.05 |
| Dendritic cells | 8 | <6 | <6 | p <0.001 | p <0.001 |
| Macrophages | <9 | <4.5 | <4.5 | p <0.0001 | p <0.0001 |
Data adapted from a study by Panagi et al. (2023).[14]
Table 2: Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs) Treated with Liposomal this compound
| Treatment | IFNβ Production (fold increase vs free drug) | TNFα Production (fold increase vs free drug) |
| Liposomal this compound (5 mol% PEG, 34 mol% DOTAP) | 50 | 33 |
| Liposomal this compound (5 mol% PEG, 45 mol% DOTAP) | 50 | 33 |
Data adapted from a study by Qin et al. (2023).[15]
Experimental Protocols
Protocol 1: Flow Cytometry for Immune Cell Phenotyping in Tumor and Spleen
Objective: To characterize and quantify different immune cell populations in tumor tissue and spleens of mice treated with this compound.
Materials:
-
Single-cell suspensions from tumor tissue and spleens
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, Foxp3 for T cells; CD11b, Gr-1 for MDSCs; CD11c, MHCII for DCs; F4/80 for macrophages; B220, CD19 for B cells)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from fresh tumor and spleen tissues using mechanical dissociation and/or enzymatic digestion, followed by filtration through a 70 µm cell strainer.
-
Perform red blood cell lysis on spleen samples using an appropriate lysis buffer.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Count the cells and adjust the concentration to 1x106 cells per 100 µL.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
For intracellular staining (e.g., Foxp3 for Tregs), fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate with the intracellular antibody for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer.
-
Just before analysis, add a viability dye to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages and absolute numbers of different immune cell populations.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of specific cytokines (e.g., IFN-β, TNF-α, IL-10, IL-35) in cell culture supernatants or tumor lysates.
Materials:
-
Cell culture supernatants or prepared tumor lysates
-
Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (cell culture supernatants or tumor lysates) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Caption: this compound activates the STING signaling pathway, leading to the production of Type I IFNs and pro-inflammatory cytokines.
Caption: Potential immunosuppressive mechanisms induced by this compound.
Caption: General experimental workflow for assessing immune responses to this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Facebook [cancer.gov]
- 3. Aduro Biotech starts dosing in Phase l trial of this compound to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aduro Biotech Presents Preclinical Data Demonstrating Acute And Systemic Immune Activation Through STING Pathway Stimulation With this compound [clinicalleader.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thno.org [thno.org]
- 12. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 14. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating ulcerative pathology at the injection site of ADU-S100.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ulcerative pathology at the injection site of the STING agonist ADU-S100 (MIW815).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist.[1] It activates the STING pathway, a crucial component of the innate immune system, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines.[1][2] This robust immune response can lead to T-cell mediated anti-tumor immunity.[2]
Q2: Is ulcerative pathology at the injection site a known side effect of this compound?
A2: Yes, injection site reactions, including ulceration, are documented adverse events associated with intratumoral administration of this compound in both preclinical and clinical studies. In a phase I clinical trial, a grade 3 injection site ulcer was observed at the highest dose level, which resolved without intervention.[3] Preclinical studies in mice have also reported skin ulceration with bloody fluid that eventually scabbed and resolved.[4]
Q3: What is the underlying mechanism of this compound-induced ulcerative pathology?
A3: The ulcerative pathology is believed to be a direct consequence of the intense local inflammatory response induced by STING activation. This includes a significant upregulation of cytokines such as IFN-β, TNF-α, and IL-6, as well as chemokines like CCL2.[2] This leads to the recruitment of immune cells, including neutrophils, T cells, and macrophages, to the injection site. An excessive or prolonged inflammatory response can lead to tissue damage and ulceration. Studies with other STING agonists have shown that prior systemic inflammation can exacerbate these local reactions.
Q4: Does the formulation of this compound contribute to this adverse effect?
A4: While the exact composition of the clinical formulation is not publicly detailed, preclinical studies have used this compound diluted in phosphate-buffered saline (PBS) or an acetate (B1210297) buffer.[2] The formulation, including the vehicle, pH, and excipients, can significantly influence the local tolerability of an injected agent. For oligonucleotide-based drugs like this compound, formulation strategies are critical to minimize injection site reactions.
Q5: Can co-administered therapies affect the severity of injection site reactions?
A5: Yes, the local inflammatory environment can be influenced by other therapies. For instance, in a preclinical study, the combination of this compound with cyto-IL-15 still resulted in ulcerative pathology.[4] Researchers should consider the potential for additive or synergistic inflammatory effects when combining this compound with other immunomodulatory agents.
Troubleshooting Guides
Issue: Observation of severe erythema, induration, or ulceration at the injection site in preclinical models.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| High Local Concentration/Dose | - Reduce the dose: Titrate the dose of this compound to find the minimum effective dose that achieves the desired immune stimulation with acceptable local toxicity. - Increase injection volume: For the same dose, a larger injection volume can reduce the local concentration. However, be mindful of the tissue back-pressure and potential for leakage. In a clinical trial, injection volumes were adjusted based on lesion size.[3] - Split the dose: Administer the total dose in multiple, smaller volume injections at different locations within the tumor. |
| Formulation Issues | - Optimize the vehicle: In preclinical studies, this compound has been diluted in PBS or acetate buffer.[2] Consider testing alternative, well-tolerated formulation buffers (e.g., with different buffering capacity or pH). - Evaluate excipients: The addition of certain excipients may help to stabilize the formulation and reduce local irritation. |
| Intense Local Inflammatory Response | - Local co-administration of anti-inflammatory agents: Preclinically, one could investigate the co-administration of a low dose of a topical or locally injected corticosteroid or an antagonist of a key inflammatory cytokine like TNF-α. However, this must be carefully balanced against the risk of suppressing the desired anti-tumor immune response. - Systemic anti-inflammatory treatment: While this may reduce the local reaction, it could also dampen the systemic anti-tumor effects of this compound. |
| Injection Technique | - Slow the injection rate: A slower rate of administration can allow for better tissue distribution and potentially reduce local pressure and damage. - Vary the depth of injection: Ensure the injection is consistently delivered into the intended tissue compartment (e.g., intratumorally) as superficial injections may be more prone to ulceration. |
Experimental Protocols
Protocol 1: Evaluation of Different this compound Formulations on Local Tolerability in a Murine Tumor Model
-
Objective: To assess the impact of different vehicle formulations on the incidence and severity of injection site ulceration following intratumoral administration of this compound.
-
Materials:
-
This compound (e.g., 10 mg/mL stock solution)
-
Vehicle candidates: Phosphate-buffered saline (PBS, pH 7.4), Acetate buffer (pH 5.5), Histidine-based buffer (pH 6.0-6.5), Saline.
-
Tumor-bearing mice (e.g., C57BL/6 with established subcutaneous tumors like B16-F10 or MC38).
-
-
Methodology:
-
Prepare different formulations of this compound at a fixed concentration (e.g., 50 µg/mL) by diluting the stock solution in the various vehicle candidates.
-
Divide the tumor-bearing mice into groups, with each group receiving this compound in a different vehicle. Include a vehicle-only control group for each buffer.
-
Administer a fixed volume of the respective formulation intratumorally (e.g., 50% of the tumor volume).[2]
-
Monitor the injection site daily for signs of inflammation (erythema, edema) and ulceration. Score the severity of the reaction using a standardized scale (e.g., 0 = no reaction, 4 = severe ulceration with necrosis).
-
Measure the tumor volume every 2-3 days to assess the anti-tumor efficacy of each formulation.
-
At a predetermined endpoint (e.g., day 7 post-injection), euthanize a subset of mice from each group and collect the injection site tissue for histological analysis (H&E staining) to evaluate cellular infiltration, tissue necrosis, and other pathological changes.
-
Homogenize a portion of the injection site tissue to measure the local levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) by ELISA or multiplex assay.
-
-
Data Presentation:
| Formulation Vehicle | Incidence of Ulceration (%) | Mean Severity Score (0-4) | Mean Tumor Volume (mm³) at Day 14 | Local TNF-α Level (pg/mg tissue) |
| PBS (pH 7.4) | ||||
| Acetate Buffer (pH 5.5) | ||||
| Histidine Buffer (pH 6.2) | ||||
| Saline |
Protocol 2: Investigating the Role of Neutrophils in this compound-Induced Skin Pathology
-
Objective: To determine the contribution of neutrophils to the development of ulcerative pathology at the this compound injection site.
-
Materials:
-
This compound formulated in a standard vehicle (e.g., PBS).
-
Neutrophil-depleting antibody (e.g., anti-Ly6G).
-
Isotype control antibody.
-
Tumor-bearing mice.
-
-
Methodology:
-
Divide the mice into four groups: (1) Vehicle + Isotype control, (2) this compound + Isotype control, (3) Vehicle + anti-Ly6G, (4) this compound + anti-Ly6G.
-
Administer the anti-Ly6G or isotype control antibody systemically (e.g., intraperitoneally) starting one day before the this compound injection and every 2-3 days thereafter to maintain neutrophil depletion.
-
Confirm neutrophil depletion in peripheral blood by flow cytometry.
-
Administer this compound or vehicle intratumorally.
-
Monitor and score the injection site reactions and tumor growth as described in Protocol 1.
-
At the endpoint, perform histological analysis of the injection site to assess tissue damage and cellular infiltration.
-
-
Data Presentation:
| Treatment Group | Incidence of Ulceration (%) | Mean Severity Score (0-4) | Mean Tumor Volume (mm³) at Day 14 |
| This compound + Isotype | |||
| This compound + anti-Ly6G |
Visualizations
Caption: this compound activates the STING pathway leading to an inflammatory cascade.
Caption: A logical workflow for troubleshooting this compound injection site ulceration.
References
Technical Support Center: Enhancing ADU-S100 Delivery to the Tumor Microenvironment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the STING (Stimulator of Interferon Genes) agonist, ADU-S100 (also known as MIW815).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (MIW815) is a synthetic cyclic dinucleotide (CDN) designed as an agonist for the STING receptor.[1] Structurally, it is an analog of naturally occurring CDNs and is optimized for higher stability and affinity for human STING variants.[2][3] When delivered into the cytoplasm of a cell, this compound binds directly to the STING protein located on the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[5] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[7][8] This cascade initiates a potent innate immune response, leading to the maturation of dendritic cells (DCs), enhanced antigen presentation, and ultimately, the priming of a robust, tumor-antigen-specific CD8+ T-cell adaptive immune response.[7][9]
Q2: Why is effective delivery of this compound to the tumor microenvironment (TME) so challenging?
A2: The therapeutic efficacy of this compound is highly dependent on its ability to reach the cytoplasm of target cells within the TME, but several factors hinder this process. As a cyclic dinucleotide, this compound is hydrophilic and negatively charged, which prevents it from passively crossing the lipid bilayer of cell membranes.[10][11] Furthermore, when administered directly, it is susceptible to rapid degradation by extracellular enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[3] Clinical studies have shown that following intratumoral injection, this compound has a very short plasma half-life of approximately 24 minutes, indicating rapid absorption from the tumor and fast systemic clearance.[5][12] This combination of poor cell permeability, enzymatic instability, and rapid clearance significantly reduces the concentration and residence time of this compound within the TME, limiting its overall therapeutic window.[3][13]
Q3: What are the primary strategies being explored to enhance this compound delivery and retention in the TME?
A3: To overcome the delivery challenges, researchers are focusing on advanced drug delivery systems (DDS). These strategies aim to protect this compound from degradation, improve its retention at the tumor site, and facilitate its entry into the cytoplasm. Key approaches include:
-
Lipid-Based Nanoparticles: Cationic liposomes or polymersomes can encapsulate the negatively charged this compound, protecting it from enzymatic degradation and facilitating cellular uptake.[14][15][16] Studies have shown that liposomal formulations can significantly improve serum stability and potentiate STING activation in antigen-presenting cells.[15][17]
-
Polymer-Based Systems: Biodegradable polymers can be used to create nanoparticles or injectable hydrogels.[13][18] Hydrogels, such as "STINGel," provide a localized, controlled-release depot for this compound, significantly slowing its release rate and improving efficacy in preclinical models.[19]
-
Antibody-Drug Conjugates (ADCs): Conjugating this compound to a tumor-targeting antibody via a cleavable linker allows for systemic administration with targeted delivery directly to cancer cells.[20] This approach has shown potent anti-tumor efficacy in preclinical models while minimizing systemic toxicity.[20]
Q4: What are the key experimental readouts to confirm successful delivery and activation of the STING pathway by this compound?
A4: A multi-faceted approach is necessary to validate both the delivery and the biological activity of this compound. Key readouts include:
-
Pharmacodynamic Markers: Measurement of downstream cytokines such as IFN-β, TNF-α, IL-6, and the chemokine CXCL10 in tumor lysates or serum provides direct evidence of STING pathway activation.[4][12]
-
Immune Cell Infiltration: Analysis of the TME using flow cytometry or immunohistochemistry (IHC) to quantify the infiltration and activation of immune cells, particularly CD8+ T-cells, NK cells, and mature dendritic cells (CD80+, CD86+), is crucial.[6][21]
-
Gene Expression Analysis: RNA sequencing or qPCR on tumor biopsies can reveal the upregulation of interferon-stimulated genes (ISGs) and other immune-related pathways.[4][8]
-
Anti-Tumor Efficacy: In preclinical models, the primary readouts are tumor growth inhibition, complete tumor regression, and improved overall survival.[4][22] Assessing the development of an "abscopal effect"—the regression of untreated tumors at distant sites—provides strong evidence of a systemic, adaptive immune response.[6]
Troubleshooting Guide
Problem: Limited or no anti-tumor response after intratumoral (i.t.) injection of this compound.
This is a common issue that can stem from problems with the agonist itself, the experimental model, or the delivery technique.
| Potential Cause | Recommended Action & Rationale |
| 1. Agonist Degradation or Inactivity | Action: Confirm the stability and activity of your this compound stock. Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles.[23] Rationale: CDNs are susceptible to degradation.[3] Running an in vitro assay using a reporter cell line (e.g., THP1-Dual™) can confirm the biological activity of your compound before in vivo use.[17] |
| 2. Unresponsive Tumor Model | Action: Verify that your chosen tumor model is immunologically "cold" or responsive to STING agonism. Rationale: The anti-tumor effect of this compound relies on a functional host immune system. The host animal (e.g., mouse strain) must have a functional STING pathway.[21] Some tumor models may have intrinsic resistance mechanisms that prevent an effective immune response. |
| 3. Suboptimal Intratumoral Injection | Action: Refine your injection technique. Ensure the needle is fully within the tumor mass. Administer the dose slowly to prevent leakage and high interstitial pressure from pushing the drug out. Rationale: Inaccurate or rapid injection can lead to the drug being deposited in the peritumoral space or rapidly clearing into systemic circulation, reducing its concentration within the TME.[5][24] |
| 4. Insufficient Dose or Dosing Frequency | Action: Perform a dose-response study. Rationale: The optimal dose can vary between tumor models. Preclinical studies have used doses ranging from 5 µg to 50 µg per injection.[4][24] Clinical trials explored doses from 50 µg up to 3200 µg.[25] The dosing schedule (e.g., every other day for three injections) is also a critical parameter.[24] |
Problem: High variability in cytokine levels or tumor response between experimental replicates.
| Potential Cause | Recommended Action & Rationale |
| 1. Inconsistent Injection Technique | Action: Standardize the injection procedure across all animals. Use a consistent injection volume, rate, and needle depth. Rationale: Minor variations in how and where the agonist is delivered into the tumor can significantly alter its distribution and subsequent immune activation, leading to high inter-subject variability.[23] |
| 2. Tumor Heterogeneity | Action: Ensure tumors are of a consistent size (e.g., 50-100 mm³) before beginning treatment.[26] Rationale: Larger tumors can have necrotic cores or higher interstitial fluid pressure, which can impede drug distribution and lead to variable responses. |
| 3. Agonist Instability in Solution | Action: Use a freshly prepared dilution of the agonist for each experiment or each cohort of animals. If using a delivery vehicle like liposomes, ensure the formulation is consistent batch-to-batch. Rationale: The stability of free CDNs in solution can be limited.[23] Inconsistent formulation can lead to variable dosing and bioavailability. |
Quantitative Data Summary
Table 1: Summary of this compound (MIW815) Pharmacokinetics (Human Clinical Data)
| Parameter | Value | Source |
| Administration Route | Intratumoral Injection | [12][27] |
| Absorption | Rapidly absorbed from injection site | [5][12] |
| Terminal Plasma Half-Life | ~24 minutes | [12][15] |
| Plasma Exposure | Increased dose-proportionally | [5][12] |
| Interindividual Variability | High (Coefficient of Variation >86%) | [5][12] |
Table 2: Preclinical Efficacy of this compound in Murine Tumor Models
| Tumor Model | Treatment Regimen | Key Outcomes | Source |
| CT-26 Colon Carcinoma | 20 µg this compound + 20 µg CpG ODN (i.t.) | Significant tumor regression (1952 mm³ to 32 mm³); Increased lymphocyte count | [22] |
| B16/F10 Melanoma | 50 µg this compound (i.t.) for 3 days | Reduced tumor growth in wild-type mice; no effect in STING-deficient mice | [21] |
| 4T1 Breast Cancer | This compound (i.t.) | Decreased primary and secondary tumor volume upon rechallenge | [21] |
| Esophageal Adenocarcinoma (Rat) | 50 µg this compound (i.t.) +/- Radiation | 30.1% decrease in mean tumor volume (this compound alone); 50.8% decrease (this compound + Radiation) | [4] |
Table 3: Summary of Phase I Clinical Trial Results for this compound (MIW815)
| Trial Identifier / Combination | No. of Patients | Key Outcomes | Source |
| NCT02675439 (Monotherapy) | 47 | Well-tolerated; MTD not reached. Limited clinical activity (1 partial response). Evidence of systemic immune activation. | [9][12][27] |
| NCT03172936 (+ Spartalizumab, anti-PD-1) | 106 | Combination was well-tolerated. Minimal anti-tumor responses (Overall Response Rate: 10.4%). | [9][25] |
Experimental Protocols
Protocol 1: Intratumoral Administration of this compound in a Syngeneic Mouse Model
This protocol outlines the key steps for evaluating the efficacy of intratumorally delivered this compound in a common preclinical model.
1. Cell Culture and Implantation:
-
Culture B16-F10 melanoma cells in DMEM with 10% FBS.[26]
-
Harvest cells at 80-90% confluency. Wash twice and resuspend in sterile PBS at 5 x 10⁶ cells/mL.[26]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of 6-8 week old female C57BL/6 mice.[26]
2. Tumor Monitoring and Treatment:
-
Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor length and width with calipers every 2-3 days. Calculate volume using the formula: Volume = (Length x Width²)/2.[26]
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound).[26]
-
Prepare a fresh solution of this compound in sterile PBS or saline at the desired concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL).[4]
-
Using a 30-gauge needle, carefully inject 50 µL of the this compound solution or vehicle control directly into the center of the tumor. Administer slowly to avoid leakage.
-
Repeat injections according to the desired schedule (e.g., on days 0, 3, and 6).[26]
3. Efficacy and Pharmacodynamic Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.[26]
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) for survival analysis.[26]
-
At a predetermined time point (e.g., day 7 after the last dose), euthanize a subset of mice from each group to collect tumors and spleens for downstream analysis (flow cytometry, IHC, or gene expression).[26]
Protocol 2: Preparation of Liposomal this compound Formulation
This protocol is a generalized method based on common techniques for preparing cationic liposomes for CDN delivery.
Materials:
-
Cationic lipid: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
Helper lipid: Cholesterol
-
PEGylated lipid: DSPE-PEG(2000)
-
This compound
-
Hydration buffer (e.g., sterile water or sucrose (B13894) solution)
Methodology:
-
Lipid Film Hydration:
-
Dissolve DOTAP, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a desired molar ratio (e.g., ratios explored in studies to optimize stability and activity).[14][15]
-
Remove the chloroform using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Dissolve this compound in the hydration buffer.
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the film by vortexing or sonicating the flask above the lipid transition temperature, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To create small unilamellar vesicles (SUVs) of a uniform size, subject the MLV suspension to probe sonication or repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the final formulation for particle size and zeta potential using dynamic light scattering (DLS).[14]
-
Determine the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the this compound concentration using a validated HPLC method.[15]
-
Protocol 3: Quantification of Cytokine Induction (IFN-β) by ELISA
1. Sample Collection and Preparation:
-
In Vitro: Culture bone marrow-derived dendritic cells (BMDCs) or THP-1 cells and treat with free this compound or a liposomal formulation for 24 hours.[17] Collect the cell culture supernatant.
-
In Vivo: Collect blood from treated mice at specified time points (e.g., 6, 12, 24 hours post-injection) via submandibular or retro-orbital bleed. Process to obtain serum and store at -80°C. 2. ELISA Procedure (using a commercial kit):
-
Coat a 96-well plate with the capture antibody (e.g., anti-mouse IFN-β) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Wash the plate and add prepared standards and samples (serum or supernatant) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop.
-
Add a stop solution to halt the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IFN-β concentration in the samples by interpolating from the standard curve.[17]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aduro Biotech starts dosing in Phase l trial of this compound to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 13. Polymersome-mediated cytosolic delivery of cyclic dinucleotide STING agonist enhances tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endosomolytic polymersomes increase the activity of cyclic dinucleotide STING agonists to enhance cancer immunotherapy. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. pnas.org [pnas.org]
- 21. caymanchem.com [caymanchem.com]
- 22. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 23. benchchem.com [benchchem.com]
- 24. ashpublications.org [ashpublications.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ADU-S100 vs. cGAMP: A Comparative Guide to STING Activation Potency
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a critical strategy in cancer immunotherapy. This guide provides an objective comparison of two key STING agonists: the synthetic cyclic dinucleotide (CDN) ADU-S100 (also known as MIW815) and the endogenous natural ligand, 2'3'-cyclic GMP-AMP (cGAMP). This analysis is supported by experimental data to inform research and development decisions.
Executive Summary
This compound is a synthetic analog of a bacterial cyclic-di-AMP, modified to enhance its stability and potency. In contrast, 2'3'-cGAMP is the natural second messenger produced by the enzyme cyclic GMP-AMP synthase (cGAS) in mammalian cells upon detection of cytosolic DNA. Preclinical evidence suggests that this compound exhibits greater potency in activating the STING pathway compared to the natural ligand cGAMP. This enhanced activity is attributed to its modified chemical structure, which leads to a higher binding affinity for the STING protein.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the potency of this compound and 2'3'-cGAMP in activating the STING pathway. It is important to note that EC50 values can vary depending on the cell line, assay conditions, and specific endpoint measured.
| Agonist | Cell Line | Assay Endpoint | EC50 Value | Source |
| This compound | THP-1 | IRF3-mediated Luciferase Expression | 3.03 µg/mL | [1] |
| This compound | THP-1 | NF-κB-mediated SEAP Expression | 4.85 µg/mL | [1] |
| This compound | THP-1 | CXCL10 Induction | ~2x lower than 2'3'-cGAMP | [2] |
| This compound | THP-1 | IFN-β Induction | ~2x lower than 2'3'-cGAMP | [2] |
| 2'3'-cGAMP | L929 | IFN-β RNA Induction | 15-42 nM | [3] |
| 2'3'-cGAMP | THP-1 | IFN-β Induction | ~10.6 µM | [4] |
| 2'3'-cGAMP | THP-1 | CXCL10 Induction | Not specified | [2] |
| 2'3'-cGAMP | THP-1 | IFN-β Induction | ~20 µg/mL | [2] |
Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental protocols. A patent document indicates that this compound has a roughly two-fold lower EC50 for inducing IFN-β compared to 2'3'-cGAMP in THP-1 cells[2]. Another study suggests this compound is approximately four times more potent than 2'3'-cGAMP.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cGAMP.
STING Activation Reporter Assay
This assay quantifies STING activation by measuring the activity of a downstream reporter gene, such as luciferase, which is under the control of an interferon-stimulated response element (ISRE).
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express all components of the STING pathway, are a commonly used cell line. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or cGAMP.
-
Incubation: The cells are incubated for 18-24 hours to allow for STING activation and reporter gene expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of ISRE activation, is measured using a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Cytokine Induction Measurement by ELISA
This method quantifies the production of cytokines, such as Interferon-beta (IFN-β), which are key downstream effectors of STING activation.
-
Cell Culture and Treatment: THP-1 cells are seeded in multi-well plates and treated with various concentrations of this compound or cGAMP.
-
Supernatant Collection: After an incubation period (typically 6-24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions for the specific cytokine being measured (e.g., human IFN-β). This typically involves the use of a capture antibody, a detection antibody, and a substrate for colorimetric detection.
-
Data Analysis: The concentration of the cytokine in each sample is determined by comparing its absorbance to a standard curve. EC50 values can then be calculated from the dose-response data.
Western Blot Analysis of STING Pathway Phosphorylation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as STING itself, TBK1, and IRF3, which is a hallmark of pathway activation.
-
Cell Lysis: Following treatment with STING agonists, cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STING, TBK1, or IRF3. A primary antibody against the total protein is used as a loading control.
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of STING pathway activation.
Mandatory Visualizations
STING Signaling Pathway
Caption: The STING signaling pathway activated by cGAMP and this compound.
Experimental Workflow for Comparing STING Agonist Potency
Caption: Workflow for comparing the potency of STING agonists in vitro.
References
- 1. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING SENSITISING AGENTS - Patent 4445917 [data.epo.org]
- 3. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Comparative Analysis of STING Agonists ADU-S100 and BMS-986301 in Oncology
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can induce a potent anti-tumor immune response. This guide provides a detailed comparison of two such agonists, ADU-S100 (Miavive) and BMS-986301, focusing on their efficacy, mechanism of action, and available clinical data.
Mechanism of Action: Activating the STING Pathway
Both this compound and BMS-986301 are cyclic dinucleotide (CDN) STING agonists.[1][2] Their primary mechanism of action involves binding to and activating the STING protein, which is located on the endoplasmic reticulum. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3][4] This cascade of events leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic CD8+ T cells into the tumor microenvironment, ultimately resulting in a robust, systemic anti-tumor immune response.[1][5]
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies in syngeneic mouse tumor models have provided a direct comparison of the anti-tumor activity of this compound and BMS-986301. In both CT26 colon carcinoma and MC38 colon adenocarcinoma models, BMS-986301 demonstrated significantly higher efficacy than this compound as a monotherapy.[1][2] When combined with an anti-PD-1 antibody, BMS-986301 also showed a remarkable rate of complete regression in the CT26 model.[1][2]
| Parameter | This compound | BMS-986301 | Reference |
| Complete Tumor Regression (Monotherapy) | |||
| CT26 Model | 13% | >90% | [1][2] |
| MC38 Model | 13% | >90% | [2] |
| Complete Tumor Regression (Combination with anti-PD-1) | |||
| CT26 Model | Not Reported | 80% | [1][2] |
Clinical Trials: Efficacy and Safety Profiles
This compound (Miavive)
This compound was the first STING agonist to enter clinical trials for cancer immunotherapy.[2]
Monotherapy (NCT02675439): A Phase 1 dose-escalation study evaluated intratumoral this compound in 47 patients with advanced/metastatic solid tumors or lymphomas.[6][7]
| Parameter | Result | Reference |
| Number of Patients | 47 | [6][7] |
| Dosing | 50 to 6,400 µg, weekly intratumoral injections (3 weeks on/1 week off) | [6][7] |
| Maximum Tolerated Dose (MTD) | Not reached | [6][7] |
| Common Treatment-Related Adverse Events | Pyrexia (17%), chills (15%), injection-site pain (15%) | [6][7] |
| Clinical Response | 1 confirmed partial response (PR) in a patient with Merkel cell carcinoma | [6][7] |
| Disease Control | Lesion size was stable or decreased in 94% of evaluable injected lesions | [6][7] |
Combination Therapy with Spartalizumab (anti-PD-1) (NCT03172936): A Phase 1b study assessed the combination in 106 patients with advanced solid tumors or lymphomas.[8][9]
| Parameter | Result | Reference |
| Number of Patients | 106 | [8][9] |
| Common Adverse Events | Pyrexia (22%), injection site pain (20%), diarrhea (11%) | [9] |
| Overall Response Rate (ORR) | 10.4% | [8][9] |
Despite initial promise, several clinical trials involving this compound were discontinued (B1498344) due to a lack of substantial anti-tumor activity.[2]
BMS-986301
BMS-986301 is currently being evaluated in a Phase 1 clinical trial (NCT03956680) as both a monotherapy and in combination with the checkpoint inhibitors nivolumab (B1139203) (anti-PD-1) and ipilimumab (anti-CTLA-4) in patients with advanced solid cancers.[1][10][11] While detailed quantitative results from this ongoing trial are not yet fully published, early findings suggest that BMS-986301 can effectively activate the STING pathway, leading to enhanced anti-tumor immunity.[6][10] The trial is designed to assess the safety, tolerability, and preliminary efficacy of both intratumoral and intramuscular administration routes.[12]
Experimental Protocols
The following provides a general methodology for evaluating the in vivo efficacy of STING agonists in a syngeneic mouse tumor model, based on common practices in the field.
1. Cell Culture and Tumor Implantation:
-
Syngeneic tumor cell lines (e.g., CT26 or MC38) are cultured in appropriate media.
-
A specific number of cells (e.g., 1 x 10^6) are harvested and subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
2. Tumor Growth Monitoring and Treatment:
-
Tumor volumes are measured regularly using calipers (Volume = (length x width^2) / 2).
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
The STING agonist (this compound or BMS-986301) is administered via intratumoral injection at a specified dose and schedule. For the comparative preclinical studies, a single dose was often utilized.[1][2]
3. Efficacy and Pharmacodynamic Assessments:
-
Tumor growth is monitored throughout the study to determine treatment efficacy.
-
At the end of the study, tumors and spleens may be harvested for immunological analysis, including flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, dendritic cells).
-
Blood samples can be collected to measure systemic cytokine levels (e.g., IFN-β, TNF-α) using methods like ELISA.
Comparative Summary
The following diagram provides a logical comparison of the key attributes of this compound and BMS-986301 based on the available data.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Enhancing immunotherapy outcomes by targeted remodeling of the tumor microenvironment via combined cGAS-STING pathway strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 11. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of ADU-S100 in Tumor Biopsies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist, within tumor biopsies. We will objectively compare its performance with alternative STING agonists and provide supporting experimental data to aid researchers in designing and interpreting studies aimed at confirming the mechanism of action of this class of immunotherapies.
Introduction to this compound and STING Pathway Activation
This compound is designed to activate the STING pathway, a critical component of the innate immune system.[1] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, is expected to recruit and activate immune cells, such as CD8+ T cells, within the tumor microenvironment, leading to an anti-tumor immune response. Validating that intratumorally administered this compound engages this pathway in patient tumors is crucial for its clinical development.
Methods for Validating On-Target Activity in Tumor Biopsies
The primary methods for assessing the on-target activity of this compound in tumor biopsies involve measuring the downstream effects of STING activation. These can be broadly categorized into the analysis of protein phosphorylation, gene expression, and changes in the tumor immune microenvironment.
Phosphorylation of STING Pathway Proteins
Activation of the STING pathway leads to the phosphorylation of key downstream signaling molecules, including Tank-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Detecting the phosphorylated forms of these proteins (pTBK1 and pIRF3) in tumor biopsies provides direct evidence of pathway activation.
Experimental Protocol: Immunohistochemistry (IHC) for Phospho-IRF3 (p-IRF3)
This protocol outlines a typical procedure for detecting p-IRF3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration:
-
Heat slides at 60°C for 25 minutes.
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a protein block solution (e.g., containing bovine serum albumin or normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for p-IRF3 (e.g., a rabbit monoclonal antibody) overnight at 4°C in a humidified chamber. The optimal antibody dilution should be determined empirically.
-
-
Detection:
-
Wash slides with a wash buffer (e.g., TBS-T).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash again and apply a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity develops.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis: The presence of brown staining in the cytoplasm and/or nucleus of tumor and immune cells is indicative of p-IRF3. Quantification can be performed by a pathologist using a scoring system (e.g., H-score) or through digital image analysis to determine the percentage of positive cells and staining intensity.
Gene Expression of Interferon-Stimulated Genes (ISGs)
A key consequence of STING activation and type I IFN production is the upregulation of a battery of interferon-stimulated genes (ISGs). Measuring the mRNA levels of these genes in tumor biopsies before and after this compound treatment serves as a robust indicator of on-target activity.
Experimental Protocol: NanoString Gene Expression Analysis
The NanoString nCounter platform is well-suited for analyzing gene expression from FFPE tumor biopsies due to its robustness with fragmented RNA. The PanCancer IO 360 panel, which includes a range of ISGs, is a relevant commercially available option.[2][3][4][5]
-
RNA Extraction: Extract total RNA from FFPE tumor sections using a commercially available kit optimized for this sample type.
-
RNA Quantification and Quality Control: Quantify the extracted RNA and assess its quality. The NanoString platform can tolerate moderately degraded RNA.
-
Hybridization: Hybridize the extracted RNA with the NanoString reporter and capture probes according to the manufacturer's protocol. The PanCancer IO 360 panel contains probes for 770 genes, including numerous ISGs.[2][3][4][5]
-
Sample Processing and Data Acquisition: Process the hybridized samples on the nCounter Prep Station and read the digital barcodes on the nCounter Digital Analyzer.
-
Data Analysis:
-
Perform quality control and normalization of the raw data using the nSolver Analysis Software.
-
Calculate the fold change in expression of ISGs in post-treatment biopsies compared to pre-treatment baseline samples.
-
Key ISGs to analyze include CXCL10, IDO1, IFIT1, ISG15, and MX1.
-
Changes in the Tumor Immune Microenvironment
A desired downstream effect of STING activation is the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor. Immunohistochemistry for CD8 can be used to quantify changes in the density of these crucial anti-tumor immune cells.
Experimental Protocol: Immunohistochemistry (IHC) for CD8+ T Cells
The protocol is similar to that for p-IRF3, with the primary difference being the use of a CD8-specific primary antibody.
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow the same steps as for p-IRF3 IHC.
-
Blocking: Perform endogenous peroxidase and non-specific binding blocking as described above.
-
Primary Antibody Incubation: Incubate sections with a primary antibody targeting the CD8 protein (e.g., clone C8/144B).
-
Detection, Counterstaining, and Mounting: Follow the same procedure as for p-IRF3 IHC.
Data Analysis: CD8+ T cells will be identified by a distinct membrane staining pattern. Quantification involves counting the number of CD8+ cells per unit area (e.g., cells/mm²) in different tumor compartments (intra-tumoral and stromal) using manual counting by a pathologist or automated digital image analysis.
Comparison of this compound with Alternative STING Agonists
Several other STING agonists have been evaluated in preclinical and clinical settings. A direct comparison of their on-target activity in tumor biopsies is essential for understanding their relative potency and potential clinical utility.
| Feature | This compound (MIW815) | MK-1454 | BMS-986301 |
| Structure | Cyclic dinucleotide | Cyclic dinucleotide | Novel cyclic dinucleotide |
| Preclinical On-Target Activity | Induces tumor-specific CD8+ T cells and tumor regression in murine models.[1] | Demonstrates complete tumor regression and enhances anti-PD1 efficacy in mouse syngeneic models.[6] | Shows greater tumor regression ( >90%) in murine models compared to this compound (13%).[1] |
| Clinical On-Target Activity in Tumor Biopsies | Phase I monotherapy trial showed no significant on-treatment changes in RNA expression or immune cell infiltration in paired tumor biopsies, despite evidence of systemic immune activation.[7][8] | In combination with pembrolizumab, showed an 83% median reduction in the size of injected and non-injected lesions. Biopsy data on specific on-target markers is limited in publicly available data.[1] | A phase 1 trial is ongoing; detailed biopsy data is not yet available. |
| Clinical Efficacy (Monotherapy) | Limited, with one confirmed partial response in a phase I trial.[1] | No complete or partial responses observed in the monotherapy arm of a phase 1 trial.[1] | Not yet reported. |
| Clinical Efficacy (Combination with Anti-PD-1) | Showed partial responses in a phase Ib trial with spartalizumab.[1] | A response rate of 24% was observed in combination with pembrolizumab.[1] | Not yet reported. |
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for validating on-target activity, and a logical comparison of different validation methods.
Caption: The STING signaling pathway activated by this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. nanostring.com [nanostring.com]
- 3. nanostring.com [nanostring.com]
- 4. nanostring.com [nanostring.com]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. aacrjournals.org [aacrjournals.org]
ADU-S100 Combination Therapy Demonstrates Superior Anti-Tumor Efficacy Over Monotherapy in Preclinical Models
Comprehensive analysis of preclinical data reveals that ADU-S100, a potent STING (Stimulator of Interferon Genes) agonist, exhibits significantly enhanced anti-tumor activity when used in combination with other immunotherapies and radiation compared to its use as a standalone agent. These synergistic effects, observed across various cancer models, are characterized by improved tumor growth inhibition, prolonged survival, and robust activation of the innate and adaptive immune systems.
This compound, also known as dulanermin, is a synthetic cyclic dinucleotide that mimics the action of endogenous STING ligands, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, such as CD8+ T cells and Natural Killer (NK) cells, within the tumor microenvironment. Preclinical investigations have consistently shown that while this compound monotherapy can induce an anti-tumor immune response, its efficacy is substantially amplified when combined with checkpoint inhibitors, other immune agonists, or radiotherapy.
Quantitative Analysis of Preclinical Efficacy
The following tables summarize the key quantitative findings from various preclinical studies, highlighting the superior performance of this compound in combination regimens.
Tumor Volume and Growth Inhibition
| Cancer Model | Monotherapy | Combination Therapy | Tumor Volume Reduction (%) (Combination vs. Control) | Reference |
| CT-26 Colon Carcinoma | This compound (40 µg) | This compound (20 µg) + CpG ODN (20 µg) | Significant regression from 1952 mm³ to 32 mm³ | [1] |
| Esophageal Adenocarcinoma | This compound (50 µg) | This compound (50 µg) + Radiation (16Gy) | 50.8% decrease (vs. 30.1% for this compound alone) | [2][3] |
| Prostate Cancer (TRAMP-C1) | This compound | This compound + cyto-IL-15 | 75% tumor rejection | [4] |
| Human Prostate Cancer (PC3 in humanized mice) | Not specified | This compound + cyto-IL-15 | 98% volume reduction | [4] |
Survival and Tumor Rejection
| Cancer Model | Monotherapy | Combination Therapy | Outcome | Reference |
| CT-26 Colon Carcinoma | This compound (20 µg) - 71.4% survival | This compound (20 µg) + CpG ODN (20 µg) | 100% survival | [1] |
| Prostate Cancer (TRAMP-C1) | This compound - Median survival 48 days | This compound + cyto-IL-15 | Undefined median survival (majority tumor-free) | [4] |
| Prostate Cancer (bilateral tumors) | Not specified | This compound + cyto-IL-15 (injected in one tumor) | 50% abscopal response (rejection of uninjected tumor) | [4] |
Immune Cell Infiltration
| Cancer Model | Monotherapy | Combination Therapy | Key Immune Cell Changes (in tumor or spleen) | Reference |
| CT-26 Colon Carcinoma | This compound (40 µg) | This compound (20 µg) + CpG ODN (20 µg) | Significant increase in lymphocytes | [1] |
| Prostate Cancer (TRAMP-C1) | This compound | This compound + cyto-IL-15 | Increased CD8+ T cells, NK cells, and NKT cells in spleen | [4] |
| Esophageal Adenocarcinoma | This compound | This compound + Radiation | Upregulation of CD8+ T-cells | [2][3] |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of this compound is initiated through the activation of the STING signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for preclinical evaluation.
Caption: this compound activates the STING pathway, leading to Type I IFN production and anti-tumor immunity.
Caption: A typical preclinical workflow for evaluating this compound therapies in mouse tumor models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are synthesized protocols based on the referenced studies.
In Vivo Tumor Model and Treatment
-
Animal Models: Female BALB/c mice were typically used for the CT-26 colon carcinoma model, while syngeneic models were employed for prostate and esophageal cancers.[1]
-
Cell Lines and Implantation: Tumor models were established by subcutaneously implanting cancer cells (e.g., 1 x 10^6 CT-26 cells) into the flank of the mice.[1]
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound and other agents were administered via intratumoral injection.[1][2] For example, in the CT-26 model, this compound was administered at doses of 20 µg or 40 µg.[1] In the esophageal adenocarcinoma model, two cycles of 50 µg of this compound were given every three weeks.[2]
-
Combination Agents:
-
CpG ODN 1826: Co-administered with this compound at a dose of 20 µg in the CT-26 model.[1]
-
Radiation: A single dose of 16Gy was delivered to the tumor in the esophageal adenocarcinoma model.[2][3]
-
cyto-IL-15: Administered intratumorally in combination with this compound in prostate cancer models.[4]
-
Efficacy and Immune Response Assessment
-
Tumor Measurement: Tumor volumes were measured regularly (e.g., every other day) using calipers.[1]
-
Survival Analysis: Mice were monitored for survival, and Kaplan-Meier curves were generated.[4]
-
Histopathology: At the end of the study, tumors and other organs like the spleen and liver were harvested for histopathological analysis to assess for apoptosis, necrosis, and immune cell infiltration.[1]
-
Immunophenotyping: Immune cell populations in the tumor and spleen were analyzed using techniques such as flow cytometry to quantify the presence of CD8+ T cells, NK cells, and other immune subsets.[4]
Conclusion
The preclinical evidence strongly supports the development of this compound in combination therapies. The synergistic effects observed with checkpoint inhibitors, other immune agonists, and radiation highlight the potential to overcome resistance to monotherapy and induce durable anti-tumor responses. These findings provide a solid rationale for the ongoing and future clinical evaluation of this compound-based combination strategies in oncology. The detailed experimental protocols and understanding of the underlying signaling pathways are essential for designing the next generation of studies aimed at translating these promising preclinical results into effective cancer treatments.
References
Comparative Analysis of ADU-S100 Cross-reactivity with Human and Murine STING Alleles
A Guide for Researchers and Drug Development Professionals
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) protein. As a critical mediator of innate immunity, STING activation by agonists like this compound is a promising strategy in cancer immunotherapy. This guide provides a comparative overview of this compound's activity across various human and murine STING alleles, supported by available experimental data and detailed protocols for further investigation.
Introduction to this compound and STING Allelic Variants
This compound is designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and has been shown to activate both human and murine STING pathways.[1][2][3] This cross-reactivity is a crucial attribute for its preclinical development in mouse models and subsequent translation to human clinical trials. However, the human STING gene (TMEM173) is polymorphic, with several common alleles identified in the population. These variations can influence the magnitude of the STING response and potentially the therapeutic efficacy of STING agonists.
The most prevalent human STING alleles include:
-
WT (R232): The wild-type variant.
-
H232: A common variant with a histidine at position 232.
-
HAQ (R71H, G230A, R293Q): A haplotype with three amino acid substitutions.
-
AQ (G230A, R293Q): A haplotype with two substitutions.
-
Q (R293Q): A variant with a single substitution.
Understanding the potency of this compound across these human variants and in comparison to its activity on murine STING is essential for interpreting preclinical data and predicting clinical responses.
Quantitative Comparison of this compound Activity
While broadly active across species, the precise potency of this compound can vary between different STING alleles. The following tables summarize the available quantitative data on the activation of human and murine STING by this compound.
Table 1: In Vitro Activity of this compound on Human STING Alleles
| Cell Line | STING Allele | Assay Readout | EC50 (µg/mL) | EC50 (µM)¹ | Reference |
| THP-1 Dual | H232 | IRF3 Luciferase Reporter | 3.03 | ~4.13 | [4] |
| THP-1 Dual | H232 | NF-κB SEAP Reporter | 4.85 | ~6.60 | [4] |
¹EC50 values in µM are approximated based on the molecular weight of this compound (734.51 g/mol ). Conversion: µM = (µg/mL) / 734.51 * 1000.
Table 2: Activity of this compound on Murine STING
| Cell Line/Model | Assay Readout | Observations | Reference |
| Murine tumor models (CT26, B16, 4T1) | Antitumor Immunity | Potent antitumor activity observed. | [6][7] |
| Pancreatic Ductal Adenocarcinoma (PDA) mouse model | Tumor Burden Reduction | As effective as the murine-specific agonist DMXAA. | [8] |
| Murine splenocytes | PD-1 Induction | Induced higher levels of PD-1 compared to DMXAA. | [9] |
Note: Specific EC50 values for this compound on murine STING are not well-documented in publicly available literature. However, numerous in vivo studies demonstrate its robust biological activity in various mouse models, indicating potent activation of the murine STING pathway.[6][7][8]
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and to provide a framework for further research, the following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonist activity.
Experimental Protocols
The following protocols provide a framework for researchers to quantitatively assess the cross-reactivity of this compound with various human and murine STING alleles.
Generation of Stable Cell Lines Expressing STING Alleles
This protocol describes the generation of stable cell lines, which is crucial for consistent and reproducible results in functional assays.
Objective: To create a panel of cell lines each stably expressing a specific human or murine STING allele.
Materials:
-
STING-deficient cell line (e.g., HEK293T or THP-1 STING-knockout).
-
Expression vectors containing cDNA for different human STING alleles (WT, H232, HAQ, AQ, Q) and murine STING.
-
Mammalian expression vector should contain a selectable marker (e.g., puromycin (B1679871) or blasticidin resistance gene).
-
Transfection reagent (e.g., Lipofectamine).
-
Appropriate cell culture medium and supplements.
-
Selection antibiotic (e.g., puromycin, blasticidin).
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) for single-cell cloning.
Procedure:
-
Vector Preparation: Clone the cDNA of each STING allele into a mammalian expression vector that also contains a selectable marker gene.
-
Transfection: Transfect the STING-deficient host cell line with the expression vectors. Include a control transfection with an empty vector.
-
Selection: 48 hours post-transfection, begin antibiotic selection by adding the appropriate concentration of the selection antibiotic to the culture medium. The optimal concentration should be predetermined by generating a kill curve for the parental cell line.
-
Isolation of Stable Clones: Continue selection for 1-2 weeks, replacing the medium with fresh selective medium every 3-4 days, until antibiotic-resistant colonies are visible. Isolate single colonies using cloning cylinders or by single-cell sorting into 96-well plates.
-
Expansion and Validation: Expand the isolated clones and validate the expression of the respective STING allele via Western blot or qPCR.
STING Activation Reporter Gene Assay
This assay provides a quantitative measure of STING pathway activation by measuring the activity of a downstream reporter gene.
Objective: To determine the EC50 of this compound for different STING alleles.
Materials:
-
Panel of stable cell lines expressing different STING alleles and a reporter construct (e.g., ISRE-luciferase or NF-κB-SEAP).[10] If the cell lines do not contain a reporter, they can be co-transfected with a reporter plasmid.
-
This compound.
-
Cell culture medium.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase or SEAP assay reagent.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the stable cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Stimulation: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 16-24 hours.
-
Reporter Assay:
-
For Luciferase: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For SEAP: Collect the cell culture supernatant and measure SEAP activity according to the manufacturer's instructions.
-
-
Data Analysis: Plot the reporter activity against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each STING allele.
IFN-β Secretion ELISA
This assay measures the secretion of IFN-β, a key cytokine produced downstream of STING activation, providing a physiologically relevant readout of pathway activation.
Objective: To quantify the amount of IFN-β produced by cells expressing different STING alleles in response to this compound.
Materials:
-
Panel of stable cell lines expressing different STING alleles.
-
This compound.
-
Cell culture medium.
-
24-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the stable cell lines into 24-well plates and grow to a confluency of 70-80%.
-
Stimulation: Treat the cells with different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the kit manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the recombinant IFN-β provided in the kit. Calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the this compound concentration to compare the dose-dependent response across different STING alleles.
Conclusion
This compound is a potent STING agonist with demonstrated activity against both human and murine STING alleles, making it a valuable tool for preclinical and clinical research.[1][2][3] While direct comparative quantitative data across all common STING variants is limited, the available information and the detailed protocols provided in this guide will enable researchers to perform comprehensive comparisons. Such studies are critical for a more nuanced understanding of how STING genetics may influence the therapeutic efficacy of this compound and other STING-targeting immunotherapies.
References
- 1. invivogen.com [invivogen.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. invivogen.com [invivogen.com]
- 11. IFN beta ELISA Kits [thermofisher.com]
- 12. Mouse IFN beta ELISA Kit (ab252363) | Abcam [abcam.com]
Synergistic Antitumor Activity of ADU-S100 and Spartalizumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic antitumor activity of ADU-S100 (MIW815), a STING (Stimulator of Interferator of Interferon Genes) agonist, and spartalizumab (PDR001), a PD-1 (Programmed cell death protein 1) inhibitor. By combining the innate immune-stimulating effects of this compound with the checkpoint blockade of spartalizumab, this therapeutic approach aims to generate a robust and durable anti-cancer immune response. This document outlines the preclinical rationale, clinical trial data, and detailed experimental methodologies to support further research and development in this area.
Mechanisms of Action: A Two-Pronged Assault on Cancer
The combination of this compound and spartalizumab leverages two distinct but complementary pathways to overcome tumor-induced immune suppression.
This compound: Igniting the Innate Immune Response
This compound is a synthetic cyclic dinucleotide that acts as a STING agonist.[1] The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular stress, including in the tumor microenvironment.[1] Intratumoral administration of this compound directly activates STING in antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to a cascade of downstream signaling. This results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This inflammatory milieu promotes the recruitment and activation of immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and enhances the priming of tumor-specific T cells.[1]
Spartalizumab: Releasing the Brakes on T-Cell Activity
Spartalizumab is a humanized monoclonal antibody that targets the PD-1 receptor on activated T cells.[2] Many tumors evade immune destruction by upregulating the expression of PD-1 ligands, PD-L1 and PD-L2. The binding of PD-L1/L2 to PD-1 on T cells delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction. Spartalizumab blocks this interaction, thereby "releasing the brakes" on the anti-tumor T-cell response and restoring their ability to recognize and kill cancer cells.[2][3]
Preclinical Evidence of Synergy
Preclinical studies in various syngeneic mouse tumor models provided the foundational evidence for the synergistic antitumor effects of combining a STING agonist like this compound with a PD-1 inhibitor. An abstract presented at the AACR Special Conference on Tumor Immunology and Immunotherapy in 2018 highlighted key findings.
Experimental Design and Key Findings
The study utilized multiple murine tumor models, including 4T1 mammary carcinoma, MC-38 colon carcinoma, and B16.F10 melanoma, to assess the combination therapy.
Key observations from the preclinical studies include:
-
Eradication of Injected and Distal Tumors: In mice bearing dual flank 4T1 mammary carcinoma tumors, which are resistant to anti-PD-1 monotherapy, the combination of a single intratumoral dose of this compound with an anti-PD-1 antibody led to the eradication of both the injected and non-injected (distal) tumors.
-
Enhanced Tumor Control: In the MC-38 colon carcinoma model, the combination therapy demonstrated superior tumor control compared to either this compound or anti-PD-1 treatment alone.
-
CD8+ T-Cell Dependence: The observed tumor control was dependent on the presence of CD8+ T cells, and it correlated with an enhanced effector profile of these cells in both the periphery and the non-injected tumors.
-
Induction of Durable Immunity: Mice that were cured by the combination treatment were protected from subsequent tumor rechallenge, indicating the establishment of long-term immunological memory.
-
Overcoming Resistance in Poorly Immunogenic Tumors: In the B16.F10 melanoma model, which is poorly immunogenic, adding this compound to an ineffective combination of anti-PD-1 and anti-CTLA-4 therapy induced tumor-specific CD8+ T-cell responses and significant tumor control, leading to complete responses and durable immunity in surviving animals.
Preclinical Data Summary
| Model | Treatment Groups | Key Outcomes |
| 4T1 Mammary Carcinoma | This compound + Anti-PD-1 | Eradication of injected and distal tumors; Near-complete responses. |
| MC-38 Colon Carcinoma | This compound + Anti-PD-1 | Enhanced tumor control vs. monotherapies; Protection from tumor rechallenge in cured mice. |
| B16.F10 Melanoma | This compound + Anti-PD-1 + Anti-CTLA-4 | Induced tumor-specific CD8+ T-cell responses and tumor control; Multiple complete responses and durable immunity. |
Clinical Evaluation: The Phase Ib Study (NCT03172936)
The promising preclinical data provided a strong rationale for the clinical investigation of this compound (MIW815) in combination with the anti-PD-1 antibody spartalizumab (PDR001).
Study Design and Methods
This was a Phase Ib, multicenter, open-label, dose-escalation study in patients with advanced/metastatic solid tumors or lymphomas.
-
Primary Objective: To assess the safety and tolerability of intratumoral MIW815 in combination with intravenous spartalizumab and to determine the recommended dose for expansion.
-
Patient Population: Patients with advanced/metastatic solid tumors or lymphomas who had progressed on standard therapy.
-
Treatment Regimen:
-
MIW815 (this compound): Intratumoral injections at doses ranging from 50 to 800 µg, administered either weekly (3 weeks on/1 week off) or every 4 weeks.
-
Spartalizumab (PDR001): 400 mg administered intravenously every 4 weeks.
-
-
Assessments: Safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity were evaluated. Tumor biopsies of both injected and non-injected lesions were obtained at baseline and on-treatment.
Clinical Trial Data
Patient Demographics and Disease Characteristics (as of Jan 11, 2019)
| Characteristic | Value |
| Number of Patients | 66 |
| Median Age (years) | 61 |
| Tumor Types | Various solid tumors and lymphomas |
Safety and Tolerability
The combination of MIW815 and spartalizumab was generally well-tolerated.
| Adverse Event (AE) Profile | |
| Most Common Treatment-Related AEs (TRAEs) | Injection site pain (12%), Pyrexia (11%), Diarrhea (9%) |
| Grade 3/4 TRAEs (in ≥2 patients) | Increased AST and ALT (3% each) |
| Dose-Limiting Toxicities (DLTs) | None reported in the first cycle at any dose level |
| Maximum Tolerated Dose (MTD) | Not reached |
Preliminary Efficacy
The combination therapy demonstrated antitumor activity in certain patient populations.
| Efficacy Endpoint | Observation |
| Objective Response Rate (ORR) | Partial responses observed in patients with PD-1-naïve triple-negative breast cancer (TNBC) and PD-1-relapsed/refractory melanoma. |
Detailed Experimental Protocols
Preclinical In Vivo Studies (General Protocol)
-
Animal Models: Female BALB/c or C57BL/6 mice, aged 6-8 weeks.
-
Tumor Cell Lines: 4T1 (mammary carcinoma), MC-38 (colon adenocarcinoma), B16.F10 (melanoma).
-
Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice. For dual tumor models, cells were injected into both flanks.
-
Treatment Administration:
-
This compound: Administered via intratumoral injection into one of the established tumors.
-
Anti-PD-1/Anti-CTLA-4 Antibodies: Administered intraperitoneally at specified doses and schedules.
-
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers (Volume = 0.5 x length x width²).
-
Immunophenotyping: Tumors and spleens were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, Granzyme B, IFN-γ) for analysis by flow cytometry.
-
Tumor Rechallenge: Mice that exhibited complete tumor regression were re-inoculated with the same tumor cells to assess for immunological memory.
Phase Ib Clinical Trial (NCT03172936) Protocol
-
Study Design: Open-label, multicenter, dose-escalation Phase Ib trial.
-
Inclusion Criteria: Adult patients with histologically or cytologically confirmed advanced/metastatic solid tumors or lymphomas, with at least one injectable tumor lesion, and who have progressed on or are intolerant to standard therapies.
-
Exclusion Criteria: Patients with active autoimmune disease, prior treatment with a STING agonist, or prior severe toxicity from anti-PD-1/PD-L1 therapy.
-
Dose Escalation: A standard 3+3 dose-escalation design was used to determine the MTD.
-
Efficacy Assessments: Tumor responses were assessed by investigators according to RECIST v1.1 for solid tumors and Lugano classification for lymphomas.
-
Pharmacodynamic Assessments: Paired tumor biopsies (injected and non-injected lesions) were collected at baseline and on-treatment to analyze changes in the tumor microenvironment, including immune cell infiltration and gene expression profiles. Blood samples were collected for pharmacokinetic analysis and to measure systemic cytokine levels.
Conclusion
The combination of the STING agonist this compound and the PD-1 inhibitor spartalizumab represents a rational and promising immunotherapeutic strategy. Preclinical studies have provided strong evidence of synergistic antitumor activity, demonstrating the potential to overcome resistance to checkpoint blockade and induce durable immunity. The Phase Ib clinical trial has shown that the combination is well-tolerated and has preliminary signs of efficacy in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination and to identify patient populations most likely to benefit. The detailed protocols and data presented in this guide are intended to support and inform future research in this exciting area of cancer immunotherapy.
References
A Comparative Guide: Intratumoral versus Intravesical Administration of ADU-S100 in Preclinical Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of intratumoral (IT) and intravesical (IV) administration of ADU-S100 (also known as MIW815), a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The data presented is derived from preclinical studies in murine and rat models of bladder cancer, offering insights into the differential efficacy and immunological responses elicited by these two routes of local administration.
Executive Summary
Preclinical evidence suggests that the route of administration for the STING agonist this compound profoundly influences its therapeutic efficacy and the resulting tumor microenvironment in bladder cancer models. Intratumoral injection demonstrates robust, CD8+ T cell-mediated tumor regression in a syngeneic flank tumor model.[1][2][3] In contrast, intravesical instillation shows more modest antitumor effects in a carcinogen-induced non-muscle invasive bladder cancer (NMIBC) model.[1][2][3] These divergent outcomes highlight the critical role of the tumor microenvironment and dosing regimens in determining the therapeutic potential of this compound.[1][2][3]
Data Presentation
Table 1: Efficacy of Intratumoral vs. Intravesical this compound
| Parameter | Intratumoral this compound | Intravesical this compound |
| Animal Model | Syngeneic MB49 flank tumors in C57BL/6 female mice | N-methyl-N-nitrosourea (MNU) induced urothelial carcinoma in rats |
| Dosage | 25, 50, or 100 µg | 25 µg, weekly for 6 weeks |
| Primary Efficacy Endpoint | Tumor Regression | Residual Tumor Involvement Index (TII) & Pathological Staging |
| Key Findings | Greatest tumor regression, even at the lowest dose (25 µg)[1][2][3] | 30% residual TII[1][2][3] |
| Pathological Findings | Not Applicable | Residual Tumors: 50% T1, 25% CIS, 25% Ta[1][2][3] |
Table 2: Immunological Effects of Intratumoral vs. Intravesical this compound
| Immune Cell Population | Intratumoral this compound (in MB49 Tumors) | Intravesical this compound (in MNU Rat Model) |
| Pro-inflammatory Macrophages | Strongest infiltration of TNF-α+MHCII+F4/80+CD11b+ macrophages[1][2][3] | Data not available in the provided abstracts. |
| CD8+ T Cells | Strongest infiltration of IFN-γ+CD8+ T cells[1][2][3] | Data not available in the provided abstracts. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Significant increase in immunosuppressive IL-10+ and ARG-1+ Ly6C(hi)Ly6G(-) monocytic MDSCs[1][2][3] | Data not available in the provided abstracts. |
Experimental Protocols
The following experimental protocols are summarized based on the information available in the cited abstracts. Detailed, step-by-step procedures would be found in the full-text publication.
Intratumoral Administration in Syngeneic Murine MB49 Flank Tumor Model
-
Cell Culture: MB49 bladder cancer cells are cultured under standard conditions.
-
Tumor Implantation: A suspension of MB49 cells is injected subcutaneously into the flank of C57BL/6 female mice.
-
Treatment: Once tumors reach a specified size, mice are treated with intratumoral injections of this compound at doses of 25, 50, or 100 µg.[1][2][3]
-
Efficacy Assessment: Tumor volume is measured at regular intervals to determine the extent of tumor regression.[1][2][3]
-
Immunological Analysis: At the study endpoint, tumors are harvested, and single-cell suspensions are prepared for flow cytometry analysis to characterize the immune cell infiltrate.[1][2][3]
Intravesical Administration in the N-methyl-N-nitrosourea (MNU) Rat Model of Urothelial Carcinoma
-
Tumor Induction: Non-muscle invasive bladder cancer is induced in female rats by intravesical instillation of the carcinogen N-methyl-N-nitrosourea (MNU).
-
Treatment: A standard induction course of this compound (25 µg) is administered intravesically once a week for six weeks.[1][2][3]
-
Efficacy Assessment: After the treatment course, the bladders are harvested for histopathological analysis.[1][2][3]
-
Histopathology: The Tumor Involvement Index (TII), representing the percentage of the bladder surface with tumor, is calculated. Pathological staging (Ta, T1, CIS) is also determined to assess the extent of tumor invasion.[1][2][3]
Mandatory Visualization
Caption: this compound activates the STING pathway, leading to an antitumor immune response.
Caption: Workflows for intratumoral and intravesical administration of this compound.
Discussion
The divergent outcomes between intratumoral and intravesical administration of this compound underscore the importance of the local tumor microenvironment and drug accessibility. Intratumoral injection in the highly immunogenic MB49 flank tumor model leads to a potent anti-tumor immune response, characterized by the infiltration of activated macrophages and CD8+ T cells.[1][2][3] However, this route also induced an increase in immunosuppressive monocytic MDSCs, which could potentially limit the long-term efficacy.[1][2][3]
In contrast, the modest efficacy of intravesical this compound in the MNU-induced rat model of NMIBC may be attributed to several factors. The carcinogen-induced tumor microenvironment may be less immunogenic than that of the transplanted MB49 tumors. Additionally, achieving sufficient drug concentration and penetration into the bladder tumor tissue via intravesical instillation can be challenging.
It is important to note that the withdrawal of this compound from some clinical trials was due to rapid absorption from intratumoral injection sites, a short terminal half-life, and treatment-related adverse events.[1][2][3] This suggests that while local administration can induce a potent immune response, systemic exposure and potential toxicities are critical considerations for clinical development.
Conclusion
This comparison guide, based on available preclinical data, indicates that intratumoral administration of this compound is highly effective in a subcutaneous tumor model, inducing a strong, localized anti-tumor immune response. The efficacy of intravesical administration in a model of NMIBC is less pronounced. These findings suggest that the choice of administration route for STING agonists like this compound must be carefully considered in the context of the specific cancer type, its location, and the characteristics of the tumor microenvironment. Further research is warranted to optimize dosing strategies and potentially combine this compound with other immunotherapies to enhance its efficacy, particularly for intravesical applications.
References
Synergistic Anti-Tumor Efficacy of ADU-S100 and CpG ODN1826: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of the STING agonist ADU-S100 and the TLR9 agonist CpG ODN1826, when used as single agents versus in combination. The data presented is primarily drawn from a key preclinical study in a CT-26 colon carcinoma model, offering valuable insights into the synergistic potential of co-activating the STING and TLR9 pathways in cancer immunotherapy.[1][2]
Comparative Efficacy Analysis
The combination of this compound and CpG ODN1826 demonstrates a significant synergistic effect in suppressing tumor growth and improving survival, surpassing the efficacy of either agent alone.[1][2]
Tumor Growth Inhibition
Intratumoral administration of the combination therapy resulted in the most profound tumor regression.[1][2] The combination of 20 µg this compound and 20 µg CpG ODN1826 led to a remarkable reduction in tumor volume, comparable to a higher dose (40 µg) of this compound alone, highlighting the synergistic interaction.[1]
Table 1: Tumor Volume and Weight on Day 30
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
| PBS (Control) | 1952 | 2.01 |
| This compound (20 µg) | Significantly reduced vs. control | Significantly reduced vs. control |
| This compound (40 µg) | Significantly reduced vs. control | Significantly reduced vs. control |
| CpG ODN1826 (40 µg) | Significantly reduced vs. control | Significantly reduced vs. control |
| This compound (20 µg) + CpG ODN1826 (20 µg) | 32 | 0.08 |
| (Data sourced from a study in a CT-26 colon adenocarcinoma model)[1] |
Survival and Immunological Response
The combination therapy also led to a notable increase in the survival rate of the tumor-bearing mice.[1] This enhanced efficacy is associated with a more robust anti-tumor immune response, as evidenced by an increase in circulating lymphocytes.[1]
Table 2: Survival Rate and Lymphocyte Count
| Treatment Group | Survival Rate (%) | Change in Lymphocyte Count |
| PBS (Control) | 71.4 | - |
| This compound (20 µg) | 71.4 | Not significantly different from control |
| This compound (40 µg) | 100 | Significantly increased |
| CpG ODN1826 (40 µg) | 100 | Significantly increased |
| This compound (20 µg) + CpG ODN1826 (20 µg) | 100 | Significantly increased |
| (Data sourced from a study in a CT-26 colon adenocarcinoma model)[1] |
Signaling Pathways and Mechanism of Action
This compound and CpG ODN1826 activate distinct innate immune signaling pathways, which, when combined, lead to a synergistic anti-tumor response.
This compound (STING Pathway)
This compound is a synthetic cyclic dinucleotide that acts as a direct agonist of the Stimulator of Interferon Genes (STING) protein.[3] Upon binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4][5] Activated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3][4][5]
Caption: this compound activates the STING signaling pathway.
CpG ODN1826 (TLR9 Pathway)
CpG ODN1826 is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor.[6][7] Upon binding, TLR9 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[8][9] This leads to the activation of downstream signaling cascades involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members, ultimately resulting in the activation of the transcription factors NF-κB and IRF7.[8][9][10] NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons.[8][10]
Caption: CpG ODN1826 activates the TLR9 signaling pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical study evaluating the combination of this compound and CpG ODN1826.[1][2]
CT-26 Tumor Model and Treatment
A syngeneic mouse model using CT-26 colon carcinoma cells is a standard and effective model for studying colorectal cancer and its response to immunotherapies.
Caption: Experimental workflow for the in vivo efficacy study.
1. Cell Culture:
-
CT-26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the logarithmic growth phase for tumor implantation.
2. Animal Model:
-
Female BALB/c mice, 6-8 weeks old, are used for the study.[1]
-
Animals are housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
3. Tumor Implantation:
-
CT-26 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 3 x 10^6 cells/mL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension (3 x 10^5 cells) into the right flank.[1]
4. Treatment Administration:
-
When tumors reach a palpable size (e.g., around day 10 post-implantation), mice are randomized into treatment groups.[1]
-
Treatments are administered via intratumoral injection.[1]
-
The treatment groups are as follows:
-
PBS (control)
-
This compound (20 µg and 40 µg)
-
CpG ODN1826 (40 µg)
-
This compound (20 µg) + CpG ODN1826 (20 µg)
-
-
Injections are repeated on specified days (e.g., day 10 and 16).[1]
5. Monitoring and Efficacy Assessment:
-
Tumor volume is measured every other day using a digital caliper and calculated using the formula: (length × width²) / 2.[1]
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival is monitored daily.
Histological and Hematological Analysis
1. Tissue Collection and Preparation:
-
At the end of the study (e.g., day 30), mice are euthanized.[1]
-
Tumors are excised and weighed.
-
A portion of the tumor tissue is fixed in 10% neutral buffered formalin for histological analysis.
2. Histological Staining:
-
Fixed tumor tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Stained sections are examined under a microscope to assess tumor morphology, necrosis, and immune cell infiltration.
3. Hematological Analysis:
-
Blood is collected via cardiac puncture at the time of euthanasia.[1]
-
A complete blood count (CBC) is performed to determine the number of lymphocytes and other blood cell populations.[1]
Conclusion
The combination of this compound and CpG ODN1826 represents a promising immunotherapeutic strategy. The synergistic activation of the STING and TLR9 pathways leads to enhanced anti-tumor immunity, resulting in superior tumor control and improved survival in a preclinical colon cancer model. These findings provide a strong rationale for further investigation and clinical development of this combination therapy for the treatment of cancer.
References
- 1. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 2. Therapeutic Effects of this compound as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted roles of STING in tumors: from molecular mechanisms to therapeutic strategies [frontiersin.org]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating ADU-S100's Mechanism of Action: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of this pathway is a promising cancer immunotherapy strategy, as it bridges innate and adaptive immunity to elicit a robust anti-tumor response. This guide provides a comparative analysis of this compound's performance, focusing on the validation of its mechanism of action through gene expression analysis, with supporting experimental data and methodologies.
Mechanism of Action: The STING Signaling Pathway
This compound functions by directly binding to and activating the STING protein located on the endoplasmic reticulum.[1] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a host of immune-stimulatory genes, most notably type I interferons (IFN-α and IFN-β).[1][3]
Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines and chemokines.[3] This cascade of gene expression changes within the tumor microenvironment is critical for recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell destruction.[4]
References
- 1. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 3. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
Comparative Analysis of ADU-S100 and Other Cyclic Dinucleotide Analogs in Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of STING agonists.
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Cyclic dinucleotides (CDNs) are key signaling molecules that activate STING, leading to the production of type I interferons and subsequent anti-tumor immune responses. This guide provides a comparative analysis of ADU-S100 (also known as MIW815), a first-in-class synthetic CDN, and other notable CDN analogs, with a focus on their performance, supporting experimental data, and underlying mechanisms.
Introduction to STING Agonists
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells.[1][2][3] Upon binding cytosolic DNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the endogenous CDN, 2'3'-cGAMP.[1][4][5][6] This molecule then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][2][4] STING activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response against tumor cells.[3][5][7][8]
Synthetic CDNs, such as this compound, are designed to mimic the action of endogenous 2'3'-cGAMP, thereby intentionally activating this powerful anti-tumor pathway.[2][9][10][11] These agonists are being explored as monotherapies and in combination with other cancer treatments, such as checkpoint inhibitors.[12][13][14]
The cGAS-STING Signaling Pathway
The following diagram illustrates the key steps in the cGAS-STING signaling pathway, from the detection of cytosolic DNA to the production of type I interferons and the subsequent anti-tumor immune response.
Caption: The cGAS-STING signaling pathway activated by synthetic cyclic dinucleotides like this compound.
Comparative Performance of this compound and Other CDN Analogs
This compound is a bisphosphorothioate analog of 2'3'-c-di-AMP, which provides resistance to degradation by phosphodiesterases.[15] It has been shown to activate all known human STING alleles.[15] While this compound was the first STING agonist to enter clinical trials, a number of other CDN analogs have since been developed with potentially improved properties.
| Feature | This compound (MIW815) | BMS-986301 | Other CDN Analogs (e.g., vinylphosphonates) |
| Structure | Synthetic 2'3'-c-di-AM(PS)2 (Rp,Rp) | Novel CDN | Vinylphosphonate-based CDNs |
| STING Binding Affinity | High affinity for all human STING variants[15] | Data not publicly available | Potent, with EC50 values in the nanomolar range for cytokine production[16] |
| In Vivo Efficacy (Preclinical) | Induces tumor regression in injected and noninjected lesions in murine models[12][17] | Showed >90% regression in injected and noninjected tumors in murine models, compared to 13% with this compound[9] | Significant tumor growth inhibition and eradication in murine breast cancer models[16] |
| Clinical Trial Status | Phase I/Ib trials completed[12][17][18][19] | Phase I trials ongoing | Preclinical development[16] |
| Key Clinical Findings | Well-tolerated with evidence of systemic immune activation, but limited single-agent clinical activity[17][18][19] | Data not yet publicly available | Not yet in clinical trials |
| Pharmacokinetics | Rapidly absorbed from the injection site with a short terminal plasma half-life of approximately 24 minutes[17][18][19] | Designed for intravenous administration[9] | Half-life of 130 minutes in human plasma and 21 minutes in mouse plasma[16] |
Experimental Protocols
A standardized workflow is essential for the evaluation and comparison of novel STING agonists. The following diagram outlines a typical experimental workflow.
Caption: A generalized experimental workflow for the preclinical evaluation of STING agonists.
Key Experimental Methodologies
1. STING Binding Affinity Assay (Differential Scanning Fluorimetry - DSF):
-
Objective: To determine the binding affinity of CDN analogs to the STING protein.
-
Principle: DSF measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. A significant shift in Tm indicates ligand binding.
-
Protocol:
-
Purified recombinant human STING protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding.
-
The CDN analog is added to the protein-dye mixture at various concentrations.
-
The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
The Tm is determined from the midpoint of the unfolding transition. The change in Tm (ΔTm) is plotted against the ligand concentration to determine the binding affinity (Kd).
-
2. Cell-Based STING Reporter Assay:
-
Objective: To measure the ability of CDN analogs to activate the STING pathway in a cellular context.
-
Principle: HEK293 cells are engineered to stably express human STING and a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter.
-
Protocol:
-
HEK293-STING reporter cells are seeded in a 96-well plate.
-
Cells are treated with serial dilutions of the CDN analog.
-
After a defined incubation period (e.g., 24 hours), the luciferase activity is measured using a luminometer.
-
The EC50 value (the concentration that produces 50% of the maximal response) is calculated.
-
3. In Vivo Tumor Model Efficacy Study:
-
Objective: To evaluate the anti-tumor efficacy of CDN analogs in a living organism.
-
Principle: Syngeneic mouse tumor models, where the tumor and the host are from the same inbred strain, are used to study immune-mediated anti-tumor responses.
-
Protocol:
-
Tumor cells (e.g., CT26 colon carcinoma, B16 melanoma) are implanted subcutaneously into immunocompetent mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, test analog).
-
The CDN analog is administered via the desired route (e.g., intratumoral, intravenous).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and spleens may be harvested for immune profiling by flow cytometry or immunohistochemistry to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells).[20]
-
Clinical Experience with this compound
Phase I clinical trials of intratumorally administered this compound, both as a single agent and in combination with the PD-1 inhibitor spartalizumab, have been completed.[12][17][18][19]
Key Findings from Phase I Trials of this compound:
-
Safety and Tolerability: this compound was generally well-tolerated. The most common treatment-related adverse events were pyrexia, chills, and injection-site pain.[17][18][19] A maximum tolerated dose was not reached.[17][18][19]
-
Pharmacokinetics: The drug was rapidly absorbed from the injection site and had a short terminal plasma half-life of about 24 minutes.[17][18][19]
-
Efficacy: As a monotherapy, this compound showed limited clinical activity, with one partial response observed in a patient with Merkel cell carcinoma.[17][18] However, there was evidence of systemic immune activation, including increases in inflammatory cytokines and T-cell clonal expansion.[17][18]
-
Combination Therapy: In combination with the anti-PD-1 antibody spartalizumab, this compound demonstrated anti-tumor activity in patients with triple-negative breast cancer and melanoma who were either naive to or had relapsed/were refractory to prior PD-1 therapy.[21][22]
Future Directions and Conclusion
While this compound paved the way for STING agonists in the clinic, its limited single-agent efficacy has spurred the development of next-generation CDN analogs with improved properties. The preclinical data for molecules like BMS-986301 suggest that enhanced potency and alternative delivery routes, such as intravenous administration, may lead to better clinical outcomes.[9] Furthermore, novel formulations, such as liposomal delivery of this compound, are being explored to enhance its stability and therapeutic potential.[23][24]
The comparative analysis of this compound and other CDN analogs highlights the dynamic nature of STING agonist development. For researchers and drug developers, the focus remains on optimizing the therapeutic window of these potent immunomodulators to unlock their full potential in the fight against cancer. Continued investigation into structure-activity relationships, delivery technologies, and combination strategies will be crucial for advancing this promising class of anti-cancer agents.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic di‐nucleotides: new era for small molecules as adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic dinucleotides and the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. This compound (MIW815) - Chemietek [chemietek.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. invivogen.com [invivogen.com]
- 16. New cyclic dinucleotide derivatives reinforce STING-mediated immunotherapy | BioWorld [bioworld.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 19. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer [frontiersin.org]
- 21. ascopubs.org [ascopubs.org]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for ADU-S100: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the STING agonist ADU-S100, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, alongside relevant technical information to support laboratory protocols.
Given the nature of this compound as a biologically active molecule, all waste materials, including unused product, contaminated labware, and solutions, should be treated as hazardous chemical waste. This precautionary approach minimizes potential environmental impact and ensures compliance with institutional and regulatory standards.
Immediate Safety and Disposal Plan: Step-by-Step Guidance
The recommended procedure for the disposal of this compound and associated waste is through collection by a licensed chemical waste disposal contractor. This ensures that the compound is managed and disposed of in a compliant and environmentally sound manner.
Step 1: Segregation and Collection of this compound Waste
-
Solid Waste:
-
Place all this compound-contaminated solid waste, such as pipette tips, tubes, vials, gloves, and absorbent paper, into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Chemical Waste" and should also specify "this compound Waste."
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a separate, sealable, and chemically compatible hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.
-
The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound" and any solvents used.
-
Step 2: Decontamination of Work Surfaces and Equipment
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.
-
A recommended procedure is to first wipe surfaces with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a laboratory detergent solution.[1]
-
All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste as described in Step 1.[1]
Step 3: Storage of this compound Waste
-
Store all hazardous waste containers holding this compound in a designated, secure, and well-ventilated area.
-
Ensure that the storage area is away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Follow all institutional and local regulations for the final disposal of the collected waste.
Quantitative Data: Stability of this compound in Serum
Understanding the stability of this compound is crucial for interpreting experimental results and assessing its persistence in biological waste. The following table summarizes the degradation kinetics of free this compound in serum. The phosphorothioate (B77711) modifications in this compound provide increased resistance to degradation by phosphodiesterases compared to natural cyclic dinucleotides.
| Time Point | Percentage of this compound Degraded in Serum | Half-life |
| < 8 hours | ~50% | 2.8 hours |
| 12 hours | >90% | |
| 24 hours | Undetectable |
Data from a study on the serum stability of free this compound.
Experimental Protocol: this compound Activity Assessment using a THP-1 Dual™ Reporter Cell Line
This protocol outlines a cell-based assay to determine the bioactivity of this compound by measuring the induction of the IRF3 and NF-κB pathways.
1. Cell Preparation:
-
Culture THP-1 Dual™ cells according to the supplier's recommendations.
-
Seed the cells in a 96-well flat-bottom culture plate at a density of 75,000 cells per well in 200 µL of complete RPMI 1640 growth media.[1]
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., PBS).
-
Add the desired concentrations of this compound to the wells containing the THP-1 Dual™ cells. Include a vehicle-only control (negative control).[1]
3. Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
4. Reporter Gene Assay:
-
IRF3 Pathway (Luciferase):
-
NF-κB Pathway (SEAP):
5. Data Analysis:
-
Plot the dose-response curves for both reporter assays and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).[1]
Visualizations: Logical Flow of this compound Disposal and STING Signaling Pathway
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Simplified STING signaling pathway activated by this compound.
References
Personal protective equipment for handling ADU-S100
This document provides crucial safety and logistical information for the handling and disposal of ADU-S100 (also known as MIW815 or ML RR S2-CDA), a stimulator of interferon genes (STING) agonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should be strictly followed.[1][2] The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified |
| Hand Protection | Gloves | Nitrile, disposable |
| Body Protection | Laboratory Coat | Standard |
| Respiratory | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be appropriate. |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of this compound.
Handling:
-
Avoid breathing dust, vapors, or mist.[2]
-
Ensure adequate ventilation in the handling area.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Recommended storage temperatures are provided in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from manufacturer recommendations.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided for easy reference.
| Property | Value |
| Molecular Formula | C20H25N10NaO10P2S2 |
| Molecular Weight | 714.54 g/mol |
| Solubility (Water) | Sparingly soluble (1-10 mg/ml)[3] |
| Solubility (Acetonitrile) | Slightly soluble (0.1-1 mg/ml)[3] |
| pH | Not applicable[1] |
| Boiling Point | Undetermined[1] |
| Melting Point | Undetermined[1] |
| Flash Point | Not applicable[1] |
| Decomposition Temp. | Undetermined[1] |
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency Procedures
Immediate and appropriate action is essential in the event of accidental exposure or release.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[2] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[2] |
Accidental Release Measures:
-
Wear full personal protective equipment.[2]
-
Avoid generating dust.
-
Ventilate the area of the spill.
-
Sweep up the material and place it in a suitable container for disposal.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. While not classified as hazardous, it is considered slightly hazardous for water, and large quantities should not be allowed to enter ground water or sewage systems.[1]
This compound Signaling Pathway
This compound is a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist.[3][4][5] The diagram below illustrates the signaling cascade initiated by this compound.
Caption: STING signaling pathway activated by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
